5H-Octafluoropentanoyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDUVTZKWYZNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379727 | |
| Record name | 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-69-2 | |
| Record name | 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5H-Octafluoropentanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Acyl Halides in Modern Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity—make fluorinated building blocks highly sought after.[1] Among these, highly fluorinated acylating agents represent a class of reagents with significant potential for the introduction of perfluoroalkyl chains into a diverse range of molecules. This guide provides a comprehensive technical overview of 5H-Octafluoropentanoyl bromide (CAS Number: 376-69-2), a reactive intermediate poised for applications in pharmaceutical and materials science research. While specific literature on this compound is limited, this guide will extrapolate from the known chemistry of acyl halides and fluorinated compounds to provide a robust framework for its use.
Part 1: Core Physicochemical and Structural Properties
This compound, with the molecular formula C₅HBrF₈O, is a dense, corrosive liquid.[2] Its structure is characterized by a five-carbon chain where eight of the ten possible hydrogen atoms have been replaced by fluorine, terminating in a highly reactive acyl bromide functional group.
Structural and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 376-69-2 | [2][3][4] |
| Molecular Formula | C₅HBrF₈O | [2][4] |
| Molecular Weight | 308.95 g/mol | [2][4][5] |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluoropentanoyl bromide, 5H-Octafluorovaleroyl bromide | [2][4][5] |
| Boiling Point | 101-103°C | [2] |
| Predicted Density | 1.867 ± 0.06 g/cm³ | [2] |
Predicted Spectroscopic Characteristics
-
¹H NMR: A single resonance, likely a triplet, would be expected for the terminal -CHF₂ proton, with coupling to the adjacent fluorine atoms. The chemical shift would be significantly downfield due to the influence of the electronegative fluorine atoms.
-
¹⁹F NMR: A complex spectrum with multiple resonances is expected, corresponding to the different fluorine environments along the alkyl chain.
-
¹³C NMR: Resonances for the five carbon atoms would be observed, with their chemical shifts and multiplicities influenced by fluorine coupling. The carbonyl carbon would appear at the downfield end of the spectrum.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl bromide would be prominent, typically in the region of 1750-1850 cm⁻¹. The presence of C-F bonds would be indicated by strong absorptions in the 1000-1400 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.
Part 2: Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by two key features: the highly electrophilic acyl bromide group and the electron-withdrawing nature of the octafluorobutyl chain.
Nucleophilic Acyl Substitution: A Gateway to Fluorinated Derivatives
The primary mode of reactivity for this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic, readily attacked by a wide range of nucleophiles. This provides a direct route to a variety of fluorinated compounds.
Caption: General workflow for nucleophilic acyl substitution.
Reaction with Alcohols: The reaction with alcohols will yield the corresponding 5H-octafluoropentanoate esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HBr byproduct.
Reaction with Amines: Primary and secondary amines will react readily to form 5H-octafluoropentanoamides. As with alcoholysis, a base is often used to neutralize the HBr formed. In some cases, using an excess of the amine nucleophile can serve this purpose.
The strong electron-withdrawing effect of the fluorinated chain enhances the electrophilicity of the carbonyl carbon, making these reactions generally rapid. However, steric hindrance on the nucleophile may slow the reaction rate.
Part 3: Potential Applications in Research and Drug Development
While specific applications of this compound are not well-documented, its structure suggests several promising avenues for its use, particularly in medicinal chemistry and materials science.
A Building Block for Novel Pharmaceuticals
The introduction of fluorinated moieties is a well-established strategy for enhancing the pharmacological profile of drug candidates.[1] The 5H-octafluoropentanoyl group could be used to:
-
Increase Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the fluorinated chain resistant to metabolic degradation by cytochrome P450 enzymes.
-
Modulate Lipophilicity: The introduction of a fluorinated tail can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhance Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.
This reagent could be particularly useful in the late-stage functionalization of complex molecules to rapidly generate analogues with altered properties for structure-activity relationship (SAR) studies.
Use in Peptide and Protein Modification
Acylating agents are widely used to modify peptides and proteins. While the high reactivity of acyl halides can be challenging to control in aqueous environments, the use of fluorinated acylating agents in organic media for peptide synthesis is an area of active research.[1][6][7] this compound could potentially be used to attach a fluorinated "tag" to a peptide, which could aid in its purification, enhance its stability, or alter its biological activity.
Part 4: Experimental Protocols and Handling
Extreme caution should be exercised when handling this compound. It is a corrosive substance that reacts with moisture.
General Protocol for Acylation of an Alcohol
-
To a solution of the alcohol in an anhydrous, aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of this compound dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Step-by-step experimental workflow for acylation.
Part 5: Safety, Handling, and Storage
This compound is classified as a corrosive material.[2] It can cause severe skin burns and eye damage. It is also a lachrymator.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. This compound is moisture-sensitive; handle under an inert atmosphere.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly reactive, fluorinated building block with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its ability to readily introduce an octafluoropentanoyl moiety makes it a valuable tool for modifying molecular properties such as metabolic stability and lipophilicity. While detailed research applications are yet to be widely published, the fundamental principles of acyl halide chemistry, coupled with the known benefits of fluorination, provide a strong basis for its exploration in innovative research and development programs. Due diligence in handling and safety is paramount when working with this corrosive and reactive compound.
References
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]
- Carpino, L. A., et al. (1996). N-Acyl-N-alkoxycarbonyl-α,β-dehydro-α-amino acid esters and their use in peptide synthesis. U.S. Patent 5,567,823.
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Akazome, M., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7654–7658. Available at: [Link]
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Hartwig, J. F., et al. (2011). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie International Edition, 50(31), 7162-7167. Available at: [Link]
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Hu, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Society Reviews, 52(1), 169-186. Available at: [Link]
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Shen, Y., et al. (1998). Novel synthesis of perfluoroalkylated α,β-unsaturated bromoalkane-carboxylates and -carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (2), 347-350. Available at: [Link]
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Ritter, T., et al. (2018). Rapid and Column-Free Syntheses of Acyl Fluorides and Peptides using Ex Situ Generated Thionyl Fluoride. Angewandte Chemie International Edition, 57(38), 12435-12439. Available at: [Link]
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Fluoropharm. (n.d.). This compound. Retrieved from Fluoropharm website. Available at: [Link]
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Chen, Q. Y., & Wu, S. W. (1992). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. Chinese Journal of Chemistry, 10(5), 458-463. Available at: [Link]
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Chen, J. L., et al. (1987). Reactions of perfluoroalkanesulfonyl bromide. Journal of Fluorine Chemistry, 35(1), 21. Available at: [Link]
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Huang, W. Y., et al. (1987). Reactions of perfluoroalkanesulfonyl bromide. Journal of Fluorine Chemistry, 35(1), 21. Available at: [Link]
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Ramalingam, V., et al. (2025). Investigation of spectroscopic characterization, crystal structure, and antitumor activity of a novel 2ATP molecule. Journal of Molecular Structure, 140048. Available at: [Link]
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Smith, J. D., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 81(5), 744-747. Available at: [Link]
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Arslan, M., et al. (2019). Hirshfeld Surface, Molecular Docking Study, Spectroscopic Characterization and NLO Profile of 2‐Methoxy‐4,6‐Diphenylnicotinonitrile. ChemistrySelect, 4(33), 9729-9740. Available at: [Link]
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Kumar, S., et al. (2025). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Molecular Structure, 1319, 138679. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN]copper(II) bromide. Acta Crystallographica Section E: Crystallographic Communications, 78(9), 849-855. Available at: [Link]
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An In-depth Technical Guide to 5H-Octafluoropentanoyl Bromide for Advanced Synthesis
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An In-depth Technical Guide to 5H-Octafluoropentanoyl Bromide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Acyl Halides in Medicinal Chemistry
5H-Octafluoropentanoyl bromide is a highly reactive, fluorinated acyl bromide of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure combines the high reactivity of an acyl bromide functional group with the unique physicochemical properties imparted by a polyfluorinated alkyl chain. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] As a reactive building block, this compound serves as an efficient reagent for introducing the 5H-octafluoropentanoyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, handling protocols, and its potential applications in the development of novel therapeutics.
Physicochemical and Structural Properties
This compound is a specialized chemical reagent valued for its ability to introduce a fluorinated carbon chain into other molecules. Its key identifying characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅HBrF₈O | [2] |
| Molecular Weight | 308.95 g/mol | [2][3] |
| CAS Number | 376-69-2 | [3] |
| Boiling Point | 101-103 °C | [2] |
| Predicted Density | 1.867 ± 0.06 g/cm³ | [2] |
| Synonyms | 5H-Octafluorovaleroyl bromide, 2,2,3,3,4,4,5,5-Octafluoropentanoyl bromide | [2][3] |
Synthesis of this compound: A Proposed Protocol
The proposed reaction proceeds via the conversion of 5H-Octafluoropentanoic acid to this compound.
Reaction Scheme:
3 HCF₂(CF₂)₃COOH + PBr₃ → 3 HCF₂(CF₂)₃COBr + H₃PO₃
Causality and Experimental Design:
The choice of phosphorus tribromide (PBr₃) as the brominating agent is deliberate. It is highly effective for converting carboxylic acids to acyl halides without requiring harsh conditions that could degrade the polyfluorinated chain. The reaction mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom, followed by nucleophilic attack of the resulting bromide ion on the carbonyl carbon. This process is efficient and typically results in high yields. The reaction is best performed under anhydrous conditions to prevent the immediate hydrolysis of the highly reactive acyl bromide product back to the starting carboxylic acid.[5] An inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture.
Step-by-Step Experimental Protocol:
-
Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is assembled and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charging the Reactor: The flask is charged with 1.0 equivalent of 5H-Octafluoropentanoic acid.
-
Solvent Addition: Anhydrous dichloromethane is added to dissolve the starting material.
-
Cooling: The reaction vessel is cooled to 0 °C using an ice-water bath.
-
Reagent Addition: Phosphorus tribromide (PBr₃, approx. 0.4 equivalents) is added dropwise via syringe over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with methanol to form the methyl ester, and analyzing by GC-MS or by direct analysis of the reaction mixture using ¹⁹F NMR, observing the shift of the signals adjacent to the carbonyl group.
-
Purification: Upon completion, the crude product is isolated by fractional distillation under reduced pressure. The product, this compound, is collected based on its boiling point (101-103 °C at atmospheric pressure, adjust for vacuum).[2]
-
Storage: The purified product should be stored in a sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent decomposition.
Reactivity and Applications in Drug Discovery
Acyl bromides are powerful acylating agents, reacting readily with a wide variety of nucleophiles to form stable covalent bonds. This reactivity makes this compound an excellent tool for introducing the H(CF₂)₄CO- moiety.
General Reactivity Profile:
The primary utility of this compound is in nucleophilic acyl substitution reactions. It reacts with:
-
Alcohols (ROH): To form fluorinated esters.
-
Amines (RNH₂, R₂NH): To form fluorinated amides.
-
Water (H₂O): To hydrolyze back to the parent carboxylic acid. This underscores the need for anhydrous reaction conditions.
The presence of the electron-withdrawing fluorinated chain enhances the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack compared to non-fluorinated acyl bromides.
Strategic Value in Medicinal Chemistry:
The introduction of a 5H-octafluoropentanoyl group can significantly alter the properties of a parent molecule in ways that are beneficial for drug development:
-
Metabolic Stability: The C-F bond is exceptionally strong. Fluorination at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the drug's half-life.[6]
-
Lipophilicity and Permeability: Fluorinated segments can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[6]
-
Binding Affinity: The highly polarized nature of the C-F bond can lead to favorable electrostatic interactions (e.g., dipole-dipole, halogen bonding) with protein targets, potentially increasing binding affinity and potency.[6][7]
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not published, its key NMR features can be predicted based on its structure and data for similar fluorinated compounds.
-
¹H NMR: A single signal, a triplet of triplets, is expected in the region of 6.0-6.5 ppm. This signal corresponds to the terminal -CHF₂ proton, split by the two adjacent fluorine atoms and the two fluorine atoms of the next CF₂ group.
-
¹⁹F NMR: This is the most informative technique for this molecule. Four distinct signals are expected, corresponding to the four different CF₂ environments, plus the signal for the terminal CHF₂ group. The signals for the CF₂ groups adjacent to the carbonyl and the CHF₂ group will be the most deshielded (downfield). The large chemical shift dispersion in ¹⁹F NMR would allow for clear resolution of these signals.[7]
-
¹³C NMR: Five signals for the carbon backbone are expected. The carbonyl carbon will be the most downfield. The other four carbons will show characteristic splitting patterns due to C-F coupling.
Safety, Handling, and Emergency Procedures
This compound is classified as a corrosive substance and requires careful handling in a controlled laboratory environment.[2]
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
Reacts violently with water, releasing corrosive hydrogen bromide gas.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from ambient moisture.
-
Incompatible Materials: Avoid contact with water, alcohols, bases, amines, and strong oxidizing agents.
Emergency Quenching Protocol:
In the event of a small spill or for the destruction of residual reagent, a controlled quenching procedure is mandatory. Acyl bromides can be safely neutralized by slow addition to a stirred, cooled solution of a nucleophile.
-
Preparation: Place a beaker containing a suitable quenching agent, such as isopropanol or a dilute solution of sodium bicarbonate, in an ice bath within a fume hood.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the cooled, stirred quenching solution. Caution: The reaction is exothermic and will release hydrogen bromide gas.
-
Neutralization: Once the addition is complete, continue stirring for 30 minutes. If an acidic solution was used for quenching, slowly add a base (e.g., sodium bicarbonate) to neutralize the resulting acid.
-
Disposal: Dispose of the neutralized mixture in accordance with local, state, and federal regulations for chemical waste.
References
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Available at: [Link]
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Acyl Bromide Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]
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Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201-1229. Available at: [Link]
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The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024, January 23). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of 5H-Octafluoropentanoyl Bromide
Introduction
5H-Octafluoropentanoyl bromide (C₅HBrF₈O) is a valuable fluorinated building block in organic synthesis. Its unique structure, featuring a partially fluorinated carbon chain terminating in a highly reactive acyl bromide functional group, makes it a strategic intermediate for the introduction of the 5H-octafluoropentanoyl moiety into a wide range of molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering field-proven insights into reaction mechanisms, experimental protocols, and strategic considerations for researchers in drug development and materials science.
The presence of the terminal hydrogen atom (5-H) offers a site for potential further functionalization, distinguishing it from its perfluorinated analogue. The acyl bromide group serves as a powerful electrophile, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and ketones, making it a superior acylating agent compared to the corresponding carboxylic acid.
Part 1: Primary Synthetic Strategy: Direct Bromination of 5H-Octafluoropentanoic Acid
The most direct and widely applicable strategy for the synthesis of this compound is the conversion of its parent carboxylic acid, 5H-Octafluoropentanoic Acid. This transformation hinges on the replacement of the carboxylic hydroxyl group with a bromine atom.
Causality Behind Reagent Selection
While several reagents can effect this conversion, phosphorus tribromide (PBr₃) is a classic and highly effective choice. The rationale for its selection is rooted in its powerful oxophilicity (strong affinity for oxygen).
The reaction mechanism proceeds in two key stages[1][2]:
-
Activation of the Carboxylic Acid: The lone pair of electrons on the carboxylic hydroxyl oxygen attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite ester intermediate, converting the hydroxyl group into an excellent leaving group.
-
Nucleophilic Acyl Substitution: The bromide ion (Br⁻), displaced in the initial step or present from the PBr₃ reagent, then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This tetrahedral intermediate collapses, expelling the activated oxygen moiety as phosphorous acid (H₃PO₃) and yielding the final acyl bromide product.[1][3]
This method is generally preferred over using hydrobromic acid directly, as it avoids the harsh conditions and high temperatures that might promote side reactions with the fluorinated chain. It also proceeds without the risk of carbocation rearrangements.[2]
Workflow for Direct Bromination
Caption: Workflow for the synthesis of this compound via direct bromination.
Part 2: Detailed Experimental Protocol
This protocol is a self-validating system adapted from established procedures for the conversion of carboxylic acids to acyl bromides, such as those found in Organic Syntheses.[4][5]
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood by trained personnel.
-
Phosphorus tribromide (PBr₃) is highly corrosive, toxic, and reacts violently with water.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The apparatus must be equipped with a gas trap containing a sodium hydroxide or sodium bisulfite solution to neutralize the effluent gas.[5]
-
The product, this compound, is expected to be a lachrymator and corrosive. Handle with care.
Reagents & Equipment:
-
5H-Octafluoropentanoic Acid
-
Phosphorus Tribromide (PBr₃), freshly distilled
-
Dry, inert solvent (optional, e.g., dichloromethane)
-
Round-bottom flask, two-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
-
Gas trap
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a dry, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of the PBr₃.[7] Connect the top of the condenser to a gas trap. Purge the entire system with an inert gas (N₂ or Ar).
-
Charging the Flask: Charge the flask with 5H-Octafluoropentanoic Acid (1.0 eq). If the acid is solid, it can be dissolved in a minimal amount of a dry, inert solvent.
-
Reagent Addition: Add phosphorus tribromide (approx. 0.4 eq) to the dropping funnel. Begin stirring the carboxylic acid and slowly add the PBr₃ dropwise to the flask. The reaction may be exothermic; maintain control by adjusting the addition rate and using an ice bath if necessary.
-
Reaction: After the addition is complete, gently heat the reaction mixture to a moderate temperature (typically 50-70 °C) using a heating mantle. The optimal temperature and reaction time will depend on the scale but can be monitored by Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by taking aliquots for ¹⁹F NMR analysis. Continue heating under reflux until the reaction is deemed complete (typically 2-4 hours).
-
Purification: Once the reaction is complete, cool the flask to room temperature. The product, this compound, can be purified directly from the reaction mixture by fractional distillation under reduced pressure. The phosphorous acid byproduct is a non-volatile solid.
-
Isolation and Storage: Collect the distilled product in a dry receiver flask. This compound should be stored under an inert atmosphere in a tightly sealed container, protected from moisture.
Part 3: Alternative Synthetic Strategy: Halogen Exchange
An alternative, elegant route involves the conversion of a more stable perfluoroacyl fluoride precursor into the desired acyl bromide.[8] This method is particularly useful if the acyl fluoride is more readily available or if milder reaction conditions are required.
The synthesis relies on a halogen exchange (Halex) reaction, driven by the high affinity of lithium for fluorine.[8]
Reaction Scheme: Halogen Exchange
Caption: Halogen exchange route from acyl fluoride to acyl bromide.
Methodology Summary: The reaction involves treating 5H-Octafluoropentanoyl fluoride with anhydrous lithium bromide in an inert solvent, such as acetonitrile. Heating the mixture drives the equilibrium towards the formation of the thermodynamically stable lithium fluoride salt, yielding the desired this compound.[8] The product can then be isolated by filtration and distillation.
Data Summary
The following table summarizes key quantitative data for the target compound and its precursor.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 376-69-2 | C₅HBrF₈O | 308.95 | Corrosive, moisture-sensitive, lachrymator |
| 5H-Octafluoropentanoic Acid | 376-70-5 | C₅H₂F₈O₂ | 246.05 | Corrosive solid/liquid |
| Phosphorus Tribromide | 7789-60-8 | PBr₃ | 270.69 | Corrosive, toxic liquid, reacts violently with water[6] |
References
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Cowper, R. M.; Davidson, L. H. Phenacyl bromide. Org. Synth.1941 , 1, 111. URL: [Link]
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Allen, C. F. H.; Sallans, H. R. 2-Methylenedodecanoic acid. Org. Synth.1934 , 14, 68. URL: [Link]
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Judefind, W. L.; Reid, E. E. The Identification of Acids. J. Am. Chem. Soc.1920 , 42 (5), 1043–1055. URL: [Link]
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Various Authors. Synthesis of alpha-bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube, 2025. URL: [Link] (Note: A representative URL is used as the original may be transient).
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Fukaya, H.; Matsumoto, T.; Hayashi, E.; Hayakawa, Y.; Abe, T. Facile conversion of perfluoroacyl fluorides into other acyl halides. J. Chem. Soc., Perkin Trans. 1, 1996 , 915-920. URL: [Link]
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Liu, Y.; et al. Palladium-Catalyzed Acetylation of Arylbromides. Org. Synth.2021 , 98, 68-83. URL: [Link]
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Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. organic-chemistry.org. URL: [Link]
-
Wikipedia. Phosphorus tribromide. en.wikipedia.org. URL: [Link]
-
Scattolin, T.; Deckers, K.; Schoenebeck, F. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Org. Lett.2017 , 19 (21), 5740–5743. URL: [Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. chemguide.co.uk. URL: [Link]
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Adams, R.; Ulich, L. H. THE USE OF OXALYL CHLORIDE AND BROMIDE FOR PRODUCING ACID CHLORIDES, ACID BROMIDES OR ACID ANHYDRIDES. III. J. Am. Chem. Soc.1920 , 42 (3), 599–611. URL: [Link]
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Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. chem.libretexts.org. URL: [Link]
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Leah4sci. Reactions of Carboxylic Acids - Phosphorus tribromide (PBr3) 002. YouTube, 2014. URL: [Link] (Note: A representative URL is used).
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Scattolin, T.; Deckers, K.; Schoenebeck, F. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. ResearchGate, 2017. URL: [Link]
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Various Authors. 3 - Organic Syntheses Procedure. orgsyn.org. URL: [Link]
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Chemistry Stack Exchange. Phosphoryl bromide reaction with benzoic acid. chemistry.stackexchange.com, 2019. URL: [Link]
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Lisboa, A. V. R. D.; et al. Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Org. Lett.2021 , 23 (15), 5786–5791. URL: [Link]
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Cole, K. P.; et al. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chem. Sci., 2022 , 13, 119-125. URL: [Link]
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Kuchar, M.; et al. Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane. ResearchGate, 1972. URL: [Link]
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Ashenhurst, J. PBr3 and SOCl2. Master Organic Chemistry, 2015. URL: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5H-Octafluoropentanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-Octafluoropentanoyl bromide is a fluorinated organic compound of significant interest in the synthesis of novel pharmaceutical agents and advanced materials. Its unique chemical structure, characterized by a high degree of fluorination, imparts specific reactivity that is both valuable for chemical transformations and a source of potential hazards. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, designed to empower researchers to work with this reagent safely and effectively.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the intrinsic hazards of this compound is the foundation of safe handling. This compound is classified as a corrosive and irritant substance.
Acute Health Effects
Direct contact with this compound can cause significant harm to personnel. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Inhalation: Vapors and mists of this compound are irritants to the respiratory system.[1][2] Inhalation may lead to symptoms such as coughing, shortness of breath, and inflammation of the respiratory tract.[3] In cases of high-level exposure, it may cause more severe lung damage.[3]
-
Skin Contact: The compound is corrosive and causes skin irritation.[1][2] Prolonged contact can lead to chemical burns.[4] Fluorinated compounds can also strip natural oils from the skin, leading to dryness and increased sensitivity.[3]
-
Eye Contact: Direct contact with the eyes will cause serious irritation and potentially severe eye damage.[1][2][4] Immediate and thorough rinsing is crucial to prevent lasting injury.
-
Ingestion: While less common in a laboratory setting, ingestion may be harmful.[2]
Chronic Health Effects
There is limited data available on the long-term health effects of exposure to this compound. However, long-term exposure to respiratory irritants can lead to chronic respiratory conditions.[3]
Fire and Explosion Hazards
This compound is a combustible liquid, though not highly flammable.[5] However, containers may explode when heated.[5][6] In the event of a fire, hazardous decomposition products can be released, including:
Section 2: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimizing the risks associated with this compound.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Fume Hood: All work with this compound must be conducted in a well-ventilated laboratory fume hood to minimize the inhalation of vapors.[2]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. | To prevent skin contact and chemical burns. |
| Eye Protection | Safety goggles with side shields or a face shield.[2] | To protect eyes from splashes and vapors. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used if engineering controls are insufficient or during emergency situations.[1][2] | To prevent inhalation of harmful vapors. |
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Incompatible Materials: Store this compound away from the following incompatible materials:
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere.[5]
Section 3: Experimental Workflow and Protocols
The following is a generalized protocol for the safe use of this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.
Preparation and Setup
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Fume Hood Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
PPE Donning: Put on all required PPE before handling the reagent.
-
Reagent Handling:
-
Allow the container to reach room temperature before opening.
-
Carefully open the container in the fume hood.
-
Use a clean, dry syringe or cannula to transfer the required amount of the liquid.
-
Reaction Quenching and Work-up
-
Quenching: Quench the reaction mixture carefully, considering the reactivity of any unreacted this compound.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.
Caption: A generalized workflow for the safe handling of this compound.
Section 4: Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
Spills
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[6] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Fire
-
Evacuate: Immediately evacuate the area and activate the nearest fire alarm.[7]
-
Extinguish (if safe): For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Do not use a water jet.[8]
-
Cool Containers: Use a water spray to keep fire-exposed containers cool to prevent them from exploding.[6]
First Aid
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Caption: Emergency response procedures for incidents involving this compound.
Section 5: Physical and Chemical Properties
| Property | Value |
| CAS Number | 376-69-2[9][10] |
| Molecular Formula | C5HBrF8O[10] |
| Molecular Weight | 308.95 g/mol [9][10] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 101-103 °C[10] |
| Density | 1.867 g/cm³ (Predicted)[10] |
Conclusion
This compound is a valuable reagent in modern chemical synthesis. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely harness its reactivity to advance their scientific endeavors.
References
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Navigating the Solubility Landscape of 5H-Octafluoropentanoyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Unique Nature of 5H-Octafluoropentanoyl Bromide
This compound (C₅HBrF₈O) is a highly specialized reagent, characterized by its fluorinated carbon chain and reactive acyl bromide functional group. This unique combination imparts properties that are highly sought after in organic synthesis, particularly in the introduction of fluorinated moieties into molecular scaffolds—a common strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. However, the very features that make this compound valuable also present challenges, most notably in its handling and solubility. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both theoretical predictions and practical, field-proven methodologies for its determination and safe handling.
Part 1: Theoretical Framework for Solubility Prediction
In the absence of extensive empirical solubility data, a robust theoretical framework is essential for predicting the behavior of this compound in various organic solvents. The principle of "like dissolves like" serves as a foundational concept, where the polarity of the solute and solvent are the primary determinants of miscibility.
Molecular Characteristics of this compound
To predict its solubility, we must first dissect the molecular structure of this compound.
-
Acyl Bromide Group (-COBr): This functional group is highly polar and reactive. The carbon-oxygen double bond and the electronegative bromine atom create a significant dipole moment.
-
Octafluoropentanoyl Chain (-C₄F₈H): The extensive fluorination of the pentanoyl chain dramatically influences the molecule's overall properties. Fluorine's high electronegativity creates strong C-F bonds, resulting in a nonpolar and lipophobic (fluorous) character. This is a key feature of many fluorinated compounds.[1]
-
Terminal Hydrogen (5H-): The single hydrogen atom at the end of the fluorinated chain slightly mitigates the overall nonpolar nature of the tail.
The molecule, therefore, possesses a distinct amphipathic character with a highly polar "head" and a nonpolar, fluorous "tail." This duality governs its interaction with organic solvents.
Solvent Selection Rationale: A Polarity-Based Approach
The solubility of this compound will be a balancing act between interacting with the polar acyl bromide group and the nonpolar fluorinated chain.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are expected to readily dissolve the octafluoropentanoyl chain. However, their lack of polarity will likely result in poor solvation of the highly polar acyl bromide head, potentially limiting overall solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile): These solvents offer a good compromise. Their polarity can interact favorably with the acyl bromide group, while their organic nature can accommodate the fluorinated chain. Solvents with moderate polarity are often good candidates for dissolving compounds with mixed polarity characteristics.
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally poor choices. Acyl halides react vigorously and often violently with protic solvents like water and alcohols to form carboxylic acids or esters, respectively.[2] Therefore, these are not suitable for dissolving the compound but rather for quenching reactions involving it.
Based on this analysis, polar aprotic solvents are predicted to be the most effective for dissolving this compound.
Part 2: Experimental Determination of Solubility: A Self-Validating Protocol
Given the reactive nature of this compound, a carefully designed and executed experimental protocol is paramount for obtaining accurate solubility data while ensuring laboratory safety.
Pre-Experimental Safety and Handling Precautions
Acyl halides are corrosive and moisture-sensitive.[3] Volatile acyl halides can be lachrymatory, causing irritation to the eyes, skin, and mucous membranes upon contact or inhalation.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated fume hood.
-
Moisture Control: Use dry glassware and solvents. The presence of water will lead to the decomposition of the acyl bromide. Consider storing the compound in a desiccator.
-
Inert Atmosphere: For quantitative studies, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.
Qualitative Solubility Assessment: A Rapid Screening Method
This initial screening provides a quick, semi-quantitative measure of solubility.
Methodology:
-
Preparation: In a series of dry, labeled vials, add 1 mL of each selected organic solvent.
-
Addition of Solute: To each vial, add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Observation: Cap the vials and gently agitate at room temperature. Observe for complete dissolution.
-
Incremental Addition: If the initial amount dissolves, continue adding pre-weighed increments (e.g., 10 mg) until a saturated solution is formed (i.e., solid material remains undissolved).
-
Classification: Classify the solubility based on the amount dissolved:
-
Soluble: > 100 mg/mL
-
Sparingly Soluble: 10-100 mg/mL
-
Insoluble: < 10 mg/mL
-
Quantitative Solubility Determination: Gravimetric Method
This method provides a precise measurement of solubility.
Methodology:
-
Saturated Solution Preparation: Add an excess of this compound to a known volume of the chosen solvent in a sealed, dry vial.
-
Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a dry syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a low temperature to avoid decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Data Presentation
Summarize the quantitative solubility data in a clear, structured table for easy comparison.
| Solvent | Polarity Index (P') | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | Low | To be determined |
| Toluene | 2.4 | Moderate | To be determined |
| Dichloromethane | 3.1 | High | To be determined |
| Tetrahydrofuran | 4.0 | High | To be determined |
| Ethyl Acetate | 4.4 | High | To be determined |
| Acetonitrile | 5.8 | Moderate to High | To be determined |
Note: The Polarity Index is a relative measure of a solvent's polarity.[5]
Part 3: Visualizing the Workflow
A clear visual representation of the experimental workflow is crucial for reproducibility and understanding.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion: A Framework for Informed Application
References
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Retrieved from [Link]
-
Properties of Acyl Halides. (2023). Chemistry LibreTexts. Retrieved from [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (n.d.). Yufeng. Retrieved from [Link]
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Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. Retrieved from [Link]
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Procedure for solubility testing of NM suspension. (2016). ResearchGate. Retrieved from [Link]
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What is the solubility of water in fluorous (fluorinated) solvents? (2017). ResearchGate. Retrieved from [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]
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Acyl halide. (2019). Sciencemadness Wiki. Retrieved from [Link]
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Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. (n.d.). Course Hero. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Course Hero. Retrieved from [Link]
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Acyl halide. (n.d.). Wikipedia. Retrieved from [Link]
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Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). PubMed. Retrieved from [Link]
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Acetyl Chloride Storage. (2023). Reddit. Retrieved from [Link]
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Polarities of Solvents. (n.d.). Shodex. Retrieved from [Link]
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Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]
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Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]
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A Spectroscopic Roadmap for 5H-Octafluoropentanoyl Bromide: A Predictive Guide for Researchers
Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 5H-Octafluoropentanoyl Bromide. In the absence of publicly available experimental data, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, we construct a detailed predictive model of the spectral data for this compound. This guide is designed to aid in the prospective identification and characterization of this compound and similarly structured fluorinated compounds. Each section outlines the theoretical basis for the predictions, standard experimental protocols for data acquisition, and visual representations of the expected molecular behavior.
Disclaimer: The spectroscopic data, including mass-to-charge ratios, fragmentation patterns, infrared absorption frequencies, and nuclear magnetic resonance chemical shifts, presented in this guide are predicted values . These predictions are derived from established spectroscopic principles and data from analogous chemical structures. To date, no experimentally derived spectroscopic data for this compound has been published in publicly accessible literature. This guide should be used for informational and predictive purposes, with the understanding that experimental verification is essential for definitive structural elucidation.
Introduction: The Imperative for Spectroscopic Characterization
This compound (C₅HBrF₈O) is a highly functionalized organofluorine compound. Its structure, featuring a reactive acyl bromide and a polyfluorinated alkyl chain, suggests its potential as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The precise and unambiguous characterization of such molecules is paramount, and this is primarily achieved through a combination of spectroscopic techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide a unique and complementary piece of the structural puzzle.
This guide provides a detailed theoretical framework for the expected spectroscopic signature of this compound. The principles outlined herein are grounded in the extensive literature on the spectroscopy of acyl halides, organobromine compounds, and polyfluorinated alkanes.
Part 1: Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach for the analysis of a small molecule like this compound would involve Electron Ionization (EI) Mass Spectrometry.
Experimental Protocol:
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is introduced into the mass spectrometer.
-
The sample is vaporized in a high vacuum environment.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
The high internal energy of the molecular ion leads to fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Predicted Molecular Ion and Fragmentation
The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%). This results in two peaks of nearly equal intensity, M⁺ and (M+2)⁺, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom.[1][2]
The primary fragmentation pathway for acyl halides is the cleavage of the carbon-halogen bond to form a highly stable acylium ion.[3][4] Subsequent fragmentations are anticipated to involve the fluorinated alkyl chain.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Formula | Notes |
| 308/310 | Molecular Ion (M⁺•) | [C₅HBrF₈O]⁺ | Characteristic 1:1 ratio for M⁺ and M+2 peaks, confirming one Br atom. |
| 229 | Acylium Ion | [C₅HF₈O]⁺ | Likely the base peak, resulting from the loss of the bromine radical. |
| 201 | Acylium - CO | [C₄HF₈]⁺ | Loss of carbon monoxide from the acylium ion. |
| 151 | [C₃HF₆]⁺ | Further fragmentation of the fluorocarbon chain. | |
| 101 | [C₂HF₄]⁺ | Further fragmentation of the fluorocarbon chain. | |
| 79/81 | Bromine Ion | [Br]⁺ | Presence of bromine atom. |
Part 2: Predicted Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.
Experimental Protocol:
-
A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.
-
At frequencies where the sample absorbs energy, the evanescent wave is attenuated.
-
The attenuated beam is directed to the detector, and a Fourier transform is applied to the signal to generate the infrared spectrum.
Predicted Characteristic Absorptions
The IR spectrum of this compound is expected to be dominated by a very strong carbonyl (C=O) stretch at a high frequency and intense absorptions from the numerous carbon-fluorine bonds.
Caption: Correlation of functional groups in this compound with their predicted IR absorption regions.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Comments |
| ~2950 | C-H stretch | Weak to Medium | From the terminal CHF₂ group. |
| ~1810 | C=O stretch (Acyl Bromide) | Very Strong | The high frequency is due to the strong inductive effect of the bromine and the perfluoroalkyl chain.[5][6] |
| 1300 - 1100 | C-F stretches | Very Strong, Broad | A complex series of intense bands characteristic of polyfluorinated alkyl chains.[7][8] |
| < 700 | C-Br stretch | Weak to Medium | Located in the fingerprint region and may be difficult to assign definitively.[9] |
Part 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR is also exceptionally informative.
Methodology: Multinuclear NMR Spectroscopy
Experimental Protocol:
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A small amount of a reference standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR) is added. For ¹⁹F NMR, CFCl₃ is the standard reference.
-
The solution is placed in an NMR tube and inserted into the spectrometer.
-
¹H, ¹⁹F, and ¹³C NMR spectra are acquired. Decoupling techniques are often used to simplify the spectra (e.g., proton decoupling for ¹³C NMR).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be relatively simple, showing a single resonance for the proton in the CHF₂ group.
-
Chemical Shift (δ): This proton is expected to be significantly deshielded by the two geminal fluorine atoms and the adjacent CF₂ group. A chemical shift in the range of 5.5 - 6.5 ppm is predicted.
-
Multiplicity: The proton will be coupled to the two geminal fluorine atoms (a large ²JHF coupling) and the two vicinal fluorine atoms on the adjacent carbon (a smaller ³JHF coupling). This will result in a triplet of triplets .
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is predicted to show four distinct signals, corresponding to the four different fluorine environments. The chemical shifts are referenced to CFCl₃ (δ = 0 ppm).
Caption: Structure of this compound with atom labeling for NMR prediction.
-
-CF₂- (a): Adjacent to the carbonyl group, these fluorines will be the most deshielded. Expected as a triplet due to coupling with the 'b' fluorines.
-
-CF₂- (b): Expected as a triplet of triplets due to coupling with 'a' and 'c' fluorines.
-
-CF₂- (c): Expected as a triplet of triplets due to coupling with 'b' and 'd' fluorines.
-
-CHF₂ (d): The most shielded of the fluorine nuclei. Expected as a doublet of triplets due to coupling with the proton and the 'c' fluorines.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five signals, all of which will be split by the attached fluorine atoms (C-F coupling).
-
C₁ (C=O): Expected to be significantly downfield, around 160-170 ppm , and will appear as a triplet due to coupling with the two 'a' fluorines.
-
C₂-C₅: These carbons will appear in the range of 100-125 ppm , each showing complex splitting patterns due to one-bond and two-bond C-F couplings.
Table 3: Summary of Predicted NMR Data for this compound
| Nucleus | Atom Label | Predicted δ (ppm) | Predicted Multiplicity |
| ¹H | H on C₅ | 5.5 - 6.5 | Triplet of triplets |
| ¹⁹F | Fₐ on C₂ | -60 to -80 | Triplet |
| ¹⁹F | Fₑ on C₃ | -110 to -130 | Triplet of triplets |
| ¹⁹F | Fₑ on C₄ | -120 to -140 | Triplet of triplets |
| ¹⁹F | Fₑ on C₅ | -135 to -150 | Doublet of triplets |
| ¹³C | C₁ | 160 - 170 | Triplet |
| ¹³C | C₂ | 100 - 125 | Complex multiplet |
| ¹³C | C₃ | 100 - 125 | Complex multiplet |
| ¹³C | C₄ | 100 - 125 | Complex multiplet |
| ¹³C | C₅ | 100 - 125 | Complex multiplet |
Conclusion
This guide provides a theoretically grounded prediction of the mass, infrared, and nuclear magnetic resonance spectra of this compound. The key predicted features include a characteristic M/M+2 pattern in the mass spectrum, a high-frequency carbonyl stretch in the IR spectrum, and distinct, well-resolved signals in the ¹H and ¹⁹F NMR spectra. While these predictions offer a valuable starting point for the analysis and identification of this compound, it must be emphasized that experimental verification is the ultimate standard for structural confirmation. This predictive framework can serve as a valuable tool for researchers working with novel fluorinated molecules, aiding in the design of experiments and the interpretation of future experimental data.
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Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
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Abraham, R.J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 20(4), 15-19. [Link]
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Guan, Y., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]
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Ramsey, J.A., & Ladd, J.A. (1968). The infrared spectra and vibrational assignments of the acetyl halides. Journal of the Chemical Society B: Physical Organic, 118-122. [Link]
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A Senior Application Scientist's Guide to 5H-Octafluoropentanoyl Bromide for Advanced Drug Discovery
Introduction: The Strategic Role of Fluorination in Modern Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine and fluorinated moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] This guide provides an in-depth technical overview of 5H-Octafluoropentanoyl Bromide, a specialized reagent designed for the precise introduction of the 5H-octafluoropentanoyl group. We will explore its commercial availability, synthesis, reactivity, and the critical rationale for its application in the development of next-generation therapeutics.
Commercial Availability and Physicochemical Properties
This compound is a specialized chemical intermediate available from a select number of commercial suppliers. Researchers can procure this reagent from companies that focus on fluorinated compounds and building blocks for pharmaceutical research.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Additional Information |
| Fluoropharm | 376-69-2 | Not specified | Specialist in fluorinated intermediates. |
| SACTG | King-Pharm | 376-69-2 | 95% | Provides a range of advanced chemicals. |
| ChemicalBook | 376-69-2 | Varies by supplier | Platform listing multiple Chinese suppliers. |
| CymitQuimica | 376-69-2 | 97% | Distributor for Apollo Scientific. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 376-69-2 | Fluoropharm, SACTG |
| Molecular Formula | C₅HBrF₈O | SACTG |
| Molecular Weight | 308.95 g/mol | CymitQuimica |
| Boiling Point | 101-103 °C | ChemicalBook |
| Density | ~1.87 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Not specified (likely a liquid) | Inferred |
| Hazard Classification | Corrosive | ChemicalBook |
Synthesis and Handling
Proposed Synthesis Protocol
The proposed two-step synthesis is as follows:
-
Synthesis of the Precursor: 5H-Octafluoropentanoic Acid: This precursor is commercially available.
-
Conversion to this compound: The conversion of a carboxylic acid to an acyl bromide can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[4]
Experimental Protocol: Synthesis of this compound from 5H-Octafluoropentanoic Acid
-
Materials:
-
5H-Octafluoropentanoic Acid
-
Phosphorus Tribromide (PBr₃)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 5H-octafluoropentanoic acid in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via a dropping funnel. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).
-
Carefully quench any remaining PBr₃ by the slow addition of the reaction mixture to ice-water.
-
Separate the organic layer, wash with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by fractional distillation.
-
Diagram 1: Proposed Synthesis of this compound
Caption: Plausible synthesis route to the target compound.
Handling and Storage
This compound is classified as a corrosive material and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the acyl bromide.
Reactivity and Applications in Drug Development
Rationale for Use: The "Fluorine Effect"
The introduction of the 5H-octafluoropentanoyl moiety into a drug candidate can offer several advantages rooted in the unique properties of fluorine:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3][5] By replacing a metabolically labile group with the 5H-octafluoropentanoyl group, a key metabolic pathway can be blocked, potentially leading to a longer drug half-life and improved bioavailability.[6][7]
-
Modulation of Lipophilicity (LogP): Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a single fluorine substitution can slightly increase lipophilicity, the introduction of multiple fluorine atoms, as in the octafluoropentanoyl group, can have more complex effects, often leading to a decrease in LogP compared to a non-fluorinated analogue of similar size.[8][9][10][11][12] This can be advantageous in optimizing a compound's solubility and overall ADME properties.
-
Altered pKa: The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of nearby functional groups, such as amines.[9] This can be a valuable tool for medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which in turn affects its target binding, cell permeability, and solubility.
-
Conformational Control and Binding Affinity: The introduction of a fluorinated chain can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its binding affinity for a biological target.[2]
Typical Reactions
As an acyl bromide, this compound is a highly reactive electrophile that readily participates in nucleophilic acyl substitution reactions. This makes it an efficient reagent for acylating a wide range of nucleophiles commonly found in drug scaffolds.
Diagram 2: General Reactivity of this compound
Caption: Acylation of common nucleophiles.
Reaction with Amines to Form Amides: this compound reacts readily with primary and secondary amines to form stable amide bonds. This is a common transformation in drug synthesis to introduce a lipophilic, metabolically stable side chain.
-
Protocol:
-
Dissolve the amine in an aprotic solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as an acid scavenger.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up typically involves washing with aqueous acid, base, and brine, followed by drying and purification by chromatography.
-
Reaction with Alcohols to Form Esters: The reaction with alcohols proceeds similarly to form esters. This can be useful for modifying the properties of a drug molecule containing a hydroxyl group.
-
Protocol:
-
Dissolve the alcohol in an aprotic solvent.
-
Add a non-nucleophilic base (e.g., pyridine, triethylamine).
-
Cool the mixture and slowly add this compound.
-
Stir at room temperature until the reaction is complete.
-
Purify using standard aqueous work-up and chromatography.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: A single signal, likely a triplet of triplets, is expected for the terminal proton (-CHF₂H) due to coupling with the two fluorine atoms on the same carbon and the two fluorine atoms on the adjacent carbon. The chemical shift would be significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms.
-
¹⁹F NMR: Multiple signals would be expected for the four pairs of non-equivalent fluorine atoms. The signals would exhibit complex splitting patterns due to F-F coupling. ¹⁹F NMR is a powerful tool for confirming the presence and integrity of the fluoroalkyl chain.[13]
-
¹³C NMR: Five signals are expected for the carbon backbone. The chemical shifts of the carbons bearing fluorine atoms will be significantly influenced by the fluorine atoms, and C-F coupling will be observed.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) of an acyl bromide is expected, typically in the region of 1780-1850 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Conclusion
This compound is a valuable, albeit specialized, reagent for the modern medicinal chemist. Its utility lies in the ability to strategically introduce a 5H-octafluoropentanoyl group, thereby leveraging the "fluorine effect" to enhance the metabolic stability, modulate lipophilicity, and fine-tune the pKa of drug candidates. While its direct applications in late-stage clinical candidates may not be widely published, its role as a building block in the early stages of drug discovery for structure-activity relationship (SAR) studies is significant. A thorough understanding of its synthesis, handling, and reactivity allows researchers to effectively employ this reagent in the rational design of more effective and safer therapeutics.
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The Strategic Integration of Polyfluorinated Moieties in Drug Discovery: A Technical Guide to 5H-Octafluoropentanoyl Bromide
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 40% of new pharmaceuticals containing this versatile element.[1] The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2][3][4] Key advantages include enhanced metabolic stability due to the strength of the C-F bond, which is more resistant to enzymatic cleavage than a C-H bond.[2][5] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, improving bioavailability and target binding affinity.[6] The replacement of hydrogen with fluorine, a similarly sized atom, often leads to these benefits without significant steric hindrance.[5][7] This guide focuses on a specific and highly valuable reagent, 5H-Octafluoropentanoyl bromide, and its potential applications in the synthesis of novel therapeutic agents.
Chemical Profile of this compound
This compound is a polyfluorinated acyl bromide with the chemical formula C5HBrF8O.[8] Its structure features a reactive acyl bromide group attached to a four-carbon chain where all but the terminal carbon are perfluorinated. This unique combination of a reactive handle and a fluorinated tail makes it a powerful tool for introducing the 5H-octafluoropentanoyl moiety into a wide range of molecules.
| Property | Value |
| CAS Number | 376-69-2[8][9][10] |
| Molecular Formula | C5HBrF8O[8] |
| Molecular Weight | 308.95 g/mol [8][9] |
| Boiling Point | 101-103 °C[8] |
| Purity | Typically ≥97%[9] |
Safety Considerations: this compound is classified as a corrosive substance.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Standard laboratory safety protocols for handling acyl halides should be strictly followed, including the use of personal protective equipment (gloves, eye protection) and working in a well-ventilated fume hood.[11][12]
Core Reactivity and Mechanistic Considerations
The primary utility of this compound lies in its highly electrophilic carbonyl carbon, characteristic of acyl halides. This reactivity allows for facile nucleophilic acyl substitution reactions with a variety of nucleophiles commonly found in pharmacologically active scaffolds.
Diagram of General Acylation Reactivity
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A Senior Application Scientist's Guide to Fluorinated Acylating Agents: From Mechanistic Principles to Practical Applications in Drug Discovery
Foreword: The Strategic Imperative of Fluorine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the element fluorine holds a position of strategic importance.[1] Its introduction into organic molecules is not a mere substitution but a transformative act, capable of profoundly modulating a compound's physicochemical and biological properties.[2][3] The unique attributes of the fluorine atom—its small size (a van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), extreme electronegativity, and the strength of the carbon-fluorine bond—are leveraged by medicinal chemists to enhance metabolic stability, fine-tune acidity and basicity (pKa), increase binding affinity to biological targets, and improve membrane permeability.[2][4][5] Consequently, approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.[3]
Fluorinated acylating agents have emerged as indispensable tools in the synthetic chemist's arsenal, providing a direct and efficient route to install fluorine-containing acyl groups. These reagents are the workhorses behind the synthesis of key intermediates, the protection of functional groups in complex syntheses, and the derivatization of analytes for sensitive analytical techniques. This guide offers an in-depth exploration of these powerful reagents, grounded in mechanistic understanding and field-proven applications, to empower researchers in their pursuit of molecular innovation.
The "Fluorine Effect": A Physicochemical Rationale
The utility of fluorinated acylating agents is fundamentally rooted in the predictable and powerful influence of fluorine on molecular behavior. Understanding this "fluorine effect" is crucial for rational drug design and synthetic strategy.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can effectively block common metabolic pathways, thereby increasing a drug's half-life and bioavailability.[4][6]
-
pKa Modulation: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This lowers the pKa of nearby acidic groups (making them stronger acids) and lowers the pKa of the conjugate acids of basic groups (making them weaker bases).[4][6] This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.
-
Binding Affinity: Fluorine can enhance a drug's binding affinity to its target protein through various non-covalent interactions, including dipole-dipole interactions and, in some contexts, hydrogen bonding.[2][5] It can also induce specific molecular conformations that are more favorable for binding.[4]
-
Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity (Log P), which can enhance its ability to cross cell membranes and the blood-brain barrier.[4][5] For example, the para-trifluoromethyl group in fluoxetine was instrumental in increasing its CNS penetration.[1]
Classification and Reactivity of Fluorinated Acylating Agents
Fluorinated acylating agents are characterized by a highly electrophilic carbonyl carbon, a direct consequence of the strong inductive effect of the adjacent fluoroalkyl group. This heightened reactivity makes them exceptionally efficient for acylating a wide range of nucleophiles. They are broadly classified into perfluoro acid anhydrides and acyl fluorides.
Perfluoro Acid Anhydrides
These are the most commonly used agents, with Trifluoroacetic Anhydride (TFAA) being the archetypal example.
-
Trifluoroacetic Anhydride (TFAA): A colorless, corrosive, and moisture-sensitive liquid, TFAA is the most reactive and volatile of the common perfluorinated anhydrides.[7][8] It readily reacts with alcohols, amines, and phenols to form stable trifluoroacetyl derivatives.[7][9] Its high reactivity stems from the two electron-withdrawing CF₃ groups flanking the anhydride linkage, making the carbonyl carbons extremely electrophilic and the trifluoroacetate a good leaving group.
-
Pentafluoropropionic Anhydride (PFPA) & Heptafluorobutyric Anhydride (HFBA): These reagents are structurally similar to TFAA but are less volatile and slightly less reactive. Their primary advantage lies in analytical applications, particularly in gas chromatography (GC). The resulting derivatives are highly sensitive to electron capture detection (ECD), enabling trace-level quantification of analytes.[7]
Acyl Fluorides
Acyl fluorides represent a class of acylating agents with a unique balance of stability and reactivity.[10][11] Compared to their chloride counterparts, they are often more stable to moisture and easier to handle, yet they remain sufficiently reactive for a broad range of transformations. Their use in peptide synthesis is particularly advantageous as it can minimize epimerization at the chiral α-carbon.[10] Modern synthetic methods allow for their convenient preparation directly from carboxylic acids using reagents like DAST, Deoxo-Fluor®, or XtalFluor-E®.[12][13][14]
Data Summary: Comparison of Common Agents
| Reagent | Structure | Formula | MW ( g/mol ) | Boiling Point (°C) | Key Characteristics & Applications |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | C₄F₆O₃ | 210.03 | 39.5 - 40 | Highly reactive, volatile. Used for amine/alcohol protection, peptide synthesis, dehydration (amides to nitriles), and GC derivatization.[7][8][9] |
| Pentafluoropropionic Anhydride (PFPA) | (C₂F₅CO)₂O | C₆F₁₀O₃ | 310.05 | 69 - 71 | Less volatile than TFAA. Primarily used to create derivatives for highly sensitive GC-ECD analysis.[7] |
| Heptafluorobutyric Anhydride (HFBA) | (C₃F₇CO)₂O | C₈F₁₄O₃ | 410.06 | 108 - 110 | Least volatile of the common anhydrides. Provides derivatives with the highest ECD sensitivity.[7] |
| Acetyl Fluoride | CH₃COF | C₂H₃FO | 62.04 | 20 - 21 | A simple acyl fluoride, demonstrating the class's balance of stability and reactivity. |
| Benzoyl Fluoride | C₆H₅COF | C₇H₅FO | 124.10 | 159 - 161 | Used in challenging esterification and amidation reactions.[10] |
Mechanistic Underpinnings: The Acylation Pathway
The efficacy of fluorinated acylating agents is best understood through the lens of the nucleophilic acyl substitution mechanism. The reaction proceeds via a well-defined pathway involving a tetrahedral intermediate.
The Causality of the Reaction:
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., the lone pair of an amine or alcohol) on one of the highly electrophilic carbonyl carbons of the anhydride (e.g., TFAA).
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate. This step is typically the rate-determining step.
-
Collapse of the Intermediate: The intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the most stable leaving group is expelled. In the case of TFAA, the leaving group is the resonance-stabilized trifluoroacetate anion (CF₃COO⁻).
-
Proton Transfer: The initially formed product is protonated. A mild base, such as triethylamine (TEA) or pyridine, is almost always included in the reaction mixture. Its role is crucial: it acts as an acid scavenger, deprotonating the nucleophile-adduct and neutralizing the trifluoroacetic acid byproduct, thereby driving the equilibrium towards the final acylated product.[7][15]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, where the rationale for each step is explained to ensure reproducibility and understanding.
Protocol 1: Trifluoroacetylation of a Primary Amine for Functional Group Protection
This workflow details the protection of a primary amine as a trifluoroacetamide. This group is exceptionally stable to acidic conditions and many oxidative/reductive reagents but can be cleaved under basic conditions (e.g., aqueous NaOH or K₂CO₃/MeOH).
Methodology:
-
System Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the primary amine substrate (1.0 eq).
-
Rationale: An inert atmosphere and dry glassware are essential as TFAA reacts readily with atmospheric moisture, which would consume the reagent and generate trifluoroacetic acid.
-
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.5 M.
-
Rationale: DCM is a common choice as it is relatively non-reactive and effectively solubilizes a wide range of organic substrates.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The acylation reaction is highly exothermic. Cooling moderates the reaction rate, preventing potential side reactions and ensuring controlled addition.
-
-
Base Addition: Add triethylamine (TEA) (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Rationale: TEA acts as the essential acid scavenger, neutralizing the trifluoroacetic acid byproduct that is formed, which drives the reaction to completion.[15] Using a slight excess ensures all acid is quenched.
-
-
TFAA Addition: Add Trifluoroacetic Anhydride (TFAA) (1.1 - 1.3 eq) dropwise via syringe over 5-10 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of TFAA ensures the complete consumption of the starting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Workup & Purification: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: The aqueous workup removes the triethylammonium trifluoroacetate salt and any excess reagents. Purification via chromatography yields the high-purity trifluoroacetamide.
-
Safety and Handling: A Non-Negotiable Priority
The high reactivity that makes fluorinated acylating agents so useful also renders them hazardous. Strict adherence to safety protocols is mandatory.
-
Primary Hazards:
-
Corrosivity: TFAA and related reagents are highly corrosive to skin, eyes, and the respiratory tract.[8][9]
-
Moisture Sensitivity: They react violently with water, producing highly corrosive trifluoroacetic acid.[16]
-
Toxicity: Vapors are toxic upon inhalation.[8][9] All manipulations must be performed in a certified chemical fume hood.[17]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[17]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., neoprene or nitrile; always check manufacturer compatibility charts). Double-gloving is recommended.[17][18]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[17][18]
-
-
Storage and Handling:
-
Store reagents in a cool, dry, and well-ventilated area away from incompatible materials (water, strong bases, alcohols).[17]
-
Use syringes and cannulation techniques for transfers under an inert atmosphere to prevent exposure to moisture and air.
-
-
Spill and Disposal:
-
In case of a spill, evacuate the area and handle it according to your institution's specific protocols for corrosive and reactive chemicals.
-
Dispose of unused reagents and waste in accordance with local, state, and federal regulations.[9] Never quench with water in a sealed container due to gas evolution.
-
Conclusion: The Enduring Utility of Fluorinated Acylation
Fluorinated acylating agents, spearheaded by trifluoroacetic anhydride, are far more than simple reagents; they are strategic enablers of molecular design. Their ability to introduce fluorinated motifs with high efficiency has cemented their role in medicinal chemistry for enhancing drug-like properties.[1][4] Furthermore, their utility in protecting sensitive functional groups and derivatizing molecules for analysis underscores their broad applicability. By mastering the principles of their reactivity, mechanism, and safe handling, researchers can confidently leverage these powerful tools to accelerate innovation in drug discovery and beyond.
References
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- Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved January 17, 2026.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF.
- BenchChem. (2025). Applications of N-(Trifluoroacetyl)glycine (TFA-Gly-OH) in Drug Discovery and Design.
- BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA)
- ACS Publications. (2020, September 15).
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Acyl Fluorides. Retrieved January 17, 2026.
- ResearchGate. (2024, April 5). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- ResearchGate. (2025, August 5). A New Method for Making Acyl Fluorides Using BrF3.
- Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Organic Chemistry Data. (n.d.). Trifluoroacetic Anhydride (TFAA).
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
- National Center for Biotechnology Information. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC.
- Royal Society of Chemistry. (2016, August 8).
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
- Quora. (2024, January 29).
- Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination.
- ResearchGate. (2025, August 5). (PDF)
-
Organic Syntheses. (n.d.). trifloroacetyl triflate. Retrieved January 17, 2026, from [Link]
- ResearchGate. (2025, August 7).
-
Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
- Unknown Source. (n.d.). Fluorine Safety Protocol.
- CovaChem. (n.d.). Product Information Bulletin Trifluoroacetic Anhydride (TFAA).
- EurekAlert! (2020, August 5).
- Purdue University. (n.d.). Fluorine Safety.
- ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields... Retrieved January 17, 2026.
- Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- University of Cambridge. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
- ACS Publications. (2021, January 19).
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Methodological & Application
Application Notes & Protocols: Leveraging 5H-Octafluoropentanoyl Bromide for Advanced Fluorinated Ester Synthesis
Introduction: The Strategic Importance of Fluorinated Esters
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. Fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This has led to a significant increase in the prevalence of fluorinated compounds among approved pharmaceuticals.[3] Fluorinated esters, in particular, serve as crucial intermediates in the synthesis of complex, biologically active molecules and advanced materials.[4][5] 5H-Octafluoropentanoyl bromide has emerged as a highly effective reagent for the introduction of a pentafluoropentanoyl moiety, offering a unique combination of reactivity and a polyfluorinated chain. This guide provides an in-depth exploration of its application in the synthesis of fluorinated esters, detailing the underlying chemical principles and providing robust, field-proven protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile of this compound
This compound (CAS No: 376-69-2) is a highly reactive acyl bromide.[6][7] Its reactivity stems from the electron-withdrawing nature of the octafluoropentyl chain, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 376-69-2 | [8] |
| Molecular Formula | C5HBrF8O | [8] |
| Molecular Weight | 308.95 g/mol | [8] |
| Boiling Point | 101-103 °C | [8] |
| Density | 1.867 g/cm³ (Predicted) | [8] |
The primary reaction pathway for the synthesis of fluorinated esters using this compound is a nucleophilic acyl substitution with an alcohol.[9][10] This reaction is typically fast and often exothermic.[11]
Core Application: Synthesis of Fluorinated Esters
The reaction of this compound with alcohols provides a direct and efficient route to the corresponding 5H-octafluoropentanoate esters. The high reactivity of the acyl bromide often allows the reaction to proceed without the need for a catalyst.[9] However, a non-nucleophilic base, such as pyridine or triethylamine, is commonly added to neutralize the hydrogen bromide (HBr) byproduct, preventing potential side reactions.[9][12]
General Reaction Scheme:
Caption: General reaction scheme for fluorinated ester synthesis.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Primary Alkyl 5H-Octafluoropentanoate
This protocol outlines a general method for the esterification of a primary alcohol with this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add anhydrous pyridine to the stirred solution.
-
Addition of Acyl Bromide: Add this compound dropwise to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The formation of a white precipitate (pyridinium hydrobromide) is typically observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Esterification of a Sterically Hindered Secondary Alcohol
For more sterically hindered alcohols, elevated temperatures and a non-nucleophilic base are often required to drive the reaction to completion.
Materials:
-
Secondary alcohol (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous toluene
-
2,6-Lutidine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the secondary alcohol in anhydrous toluene.
-
Addition of Base and Reagent: Add 2,6-lutidine followed by the dropwise addition of this compound.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 6-12 hours, monitoring the reaction by TLC.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mechanistic Insights: The "Why" Behind the Protocol
The esterification reaction with an acyl halide proceeds via a nucleophilic acyl substitution mechanism.[9][13] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: Mechanism of nucleophilic acyl substitution.
-
Causality of Reagent Choice: this compound is chosen for its high reactivity, which is a direct consequence of the electron-withdrawing fluorinated chain. This makes it more reactive than the corresponding acyl chloride or carboxylic acid.[11]
-
Role of the Base: The base (e.g., pyridine) serves a dual purpose. It neutralizes the HBr byproduct, which could otherwise protonate the alcohol, reducing its nucleophilicity.[9] It can also act as a nucleophilic catalyst in some cases, forming a highly reactive acylpyridinium intermediate.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane or toluene are used to prevent the hydrolysis of the highly reactive acyl bromide.[12]
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Fluorinated Ester Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Use a more reactive base or a catalyst. |
| Hydrolysis of acyl bromide | Ensure all glassware and solvents are anhydrous.[12] | |
| Side Product Formation | Reaction with impurities | Purify starting materials. |
| Decomposition of product | Use milder reaction conditions. | |
| Difficult Purification | Co-elution of product and starting material | Optimize chromatography conditions (e.g., different solvent system). |
| Formation of emulsions during workup | Add more brine to the aqueous layer. |
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle the reagent in a well-ventilated fume hood.[14] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from incompatible materials such as bases, strong oxidizing agents, and alcohols.[14]
-
Disposal: Dispose of waste in accordance with local regulations.[15]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of fluorinated esters. Its high reactivity and the unique properties it imparts to the resulting molecules make it an invaluable tool in pharmaceutical and materials science research. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can effectively harness the potential of this reagent to advance their scientific endeavors.
References
- JoVE. (2025, May 22). Acid Halides to Esters: Alcoholysis.
- Save My Exams. (2025, June 23). Acyl Chlorides & Esters. Edexcel A Level Chemistry Revision Notes 2015.
- Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- YouTube. (2017, January 18). Esterification making an ester using acyl halides.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet.
- The Role of Fluorinated Compounds in Pharmaceutical Synthesis. (2025, October 17).
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
- Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove, University of Mississippi.
- ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 376-69-2.
- Fluoropharm. (n.d.). 376-69-2 | this compound.
- CymitQuimica. (n.d.). This compound.
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protocol for synthesis of fluorinated amides with 5H-Octafluoropentanoyl bromide
An Application Note and Protocol for the Synthesis of Fluorinated Amides with 5H-Octafluoropentanoyl Bromide
Introduction: The Strategic Incorporation of Fluorine in Modern Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically modulate the physicochemical and biological properties of a molecule.[1][2][3] In medicinal chemistry, the strategic placement of fluorine or fluorinated moieties can enhance metabolic stability, binding affinity, bioavailability, and lipophilicity.[1][4] This has led to a significant increase in the number of fluorinated compounds entering clinical trials and the market.[1][2][3][4]
Fluorinated amides, in particular, are valuable motifs. The amide bond is a fundamental linkage in peptides and numerous pharmaceuticals. Modifying this core structure with fluorinated substituents offers a powerful tool for fine-tuning molecular properties. This compound (CF₃(CF₂)₃CH₂COBr) is a highly effective reagent for this purpose, enabling the direct introduction of a C₅ polyfluorinated alkyl chain. This guide provides a detailed protocol for the synthesis of fluorinated amides using this reagent, grounded in the principles of nucleophilic acyl substitution.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between an amine and an acyl bromide, such as this compound, proceeds via a well-established nucleophilic addition-elimination mechanism.[5][6][7][8] The high reactivity of the acyl bromide is driven by the electron-withdrawing nature of both the carbonyl oxygen and the bromine atom, which renders the carbonyl carbon highly electrophilic.
The process unfolds in several key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[5][7] This forms a new carbon-nitrogen bond.
-
Tetrahedral Intermediate Formation: The attack results in the breaking of the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the stable carbon-oxygen double bond. This is accompanied by the expulsion of the bromide ion, an excellent leaving group.[8]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (typically an excess of the amine starting material or an added non-nucleophilic base like triethylamine).[5][9] This neutralization step is crucial as it prevents the generated hydrogen bromide (HBr) from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[8]
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Major chemical suppliers | Highly moisture-sensitive and corrosive.[10] |
| Primary or Secondary Amine | Reagent Grade | Major chemical suppliers | Substrate. Must be free of moisture. |
| Triethylamine (Et₃N) or Pyridine | Anhydrous | Major chemical suppliers | Non-nucleophilic base to scavenge HBr. |
| Dichloromethane (DCM) or THF | Anhydrous | Major chemical suppliers | Aprotic solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major chemical suppliers | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Major chemical suppliers | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major chemical suppliers | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Major chemical suppliers | For column chromatography. |
| Solvents for Chromatography | HPLC Grade | Major chemical suppliers | e.g., Hexanes, Ethyl Acetate. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Glass dropping funnel
-
Condenser with gas inlet/outlet
-
Nitrogen or Argon gas supply with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical equipment: NMR spectrometer, IR spectrometer, Mass spectrometer
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the acylation of a primary or secondary amine. Stoichiometry and reaction times may need to be optimized for specific substrates.
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Application Notes and Protocols for the Synthesis of Fluorinated Amides using 5H-Octafluoropentanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets.[1][2][3] Consequently, the development of robust synthetic methodologies for the creation of fluorinated building blocks is of paramount importance.
This application note provides a detailed guide to the reaction of 5H-Octafluoropentanoyl bromide with primary and secondary amines. This reaction is a powerful tool for the synthesis of novel N-alkyl and N,N-dialkyl-5H-octafluoropentanamides, which are valuable intermediates for the development of new pharmaceuticals, agrochemicals, and advanced materials. This compound is a highly reactive acylating agent, and its reactions with amines are typically rapid and high-yielding.[4] This guide will cover the reaction mechanism, provide detailed experimental protocols, and discuss safety considerations, workup, and purification procedures.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic addition-elimination mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This results in the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the bromide ion is eliminated as a leaving group. A proton is then transferred from the nitrogen atom to a base, yielding the final amide product and the hydrobromide salt of the base.
Due to the high reactivity of acyl bromides, this reaction is generally faster than with the corresponding acyl chlorides or fluorides.[4] The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen bromide (HBr) generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Safety and Handling of this compound
CAS Number: 376-69-2 Molecular Formula: C₅HBrF₈O Molecular Weight: 308.95 g/mol [2]
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, should be worn at all times.
Key Safety Precautions:
-
Corrosive: Causes severe skin burns and eye damage. Avoid contact with skin, eyes, and clothing.
-
Moisture Sensitive: Reacts with water to produce HBr gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.
-
Incompatible with: Bases, strong oxidizing agents, alcohols, and amines (except under controlled reaction conditions).[8]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in case of significant exposure.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific amine substrate used.
Protocol 1: Reaction with a Primary Amine
This protocol describes the synthesis of an N-alkyl-5H-octafluoropentanamide.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Secondary Amine
This protocol outlines the synthesis of an N,N-dialkyl-5H-octafluoropentanamide.
Materials:
-
This compound
-
Secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (to a concentration of approximately 0.2 M).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash with deionized water.
-
In a separatory funnel, wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography or recrystallization from an appropriate solvent system.
Data Presentation
| Parameter | Primary Amine Reaction | Secondary Amine Reaction |
| Amine Stoichiometry | 1.0 eq | 1.0 eq |
| This compound Stoichiometry | 1.05 eq | 1.05 eq |
| Base Stoichiometry | 1.1 eq (e.g., Et₃N) | 1.1 eq (e.g., Et₃N) |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or THF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Typical Reaction Time | 1-3 hours | 2-4 hours |
| Workup | Aqueous washes (acid, base, brine) | Aqueous washes (acid, base, brine) |
| Purification | Column chromatography or recrystallization | Column chromatography or recrystallization |
Expected Spectroscopic Data
-
¹H NMR: The proton on the 5-position of the octafluoropentanoyl chain will appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atoms. The chemical shift will be in the range of δ 5.8-6.5 ppm. Protons on the N-alkyl group(s) will show characteristic shifts and coupling patterns.
-
¹⁹F NMR: Multiple signals corresponding to the four different CF₂ groups in the octafluoropentanoyl chain are expected.
-
¹³C NMR: The carbonyl carbon will appear around δ 160-170 ppm. Signals for the fluorinated carbons will be observed with characteristic C-F coupling constants.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching vibration will be present in the region of 1650-1700 cm⁻¹. N-H stretching for the product of the primary amine reaction will be observed around 3300 cm⁻¹.
Visualizations
Reaction Workflow
Caption: General workflow for the acylation of amines with this compound.
Reaction Schematic
Caption: General reaction scheme for the formation of 5H-octafluoropentanamides.
Conclusion
The reaction of this compound with primary and secondary amines is a highly efficient method for the synthesis of polyfluorinated amides. The high reactivity of the acyl bromide allows for rapid reactions under mild conditions. Careful adherence to safety protocols is essential due to the corrosive and moisture-sensitive nature of the reagent. The protocols provided herein serve as a robust starting point for the synthesis of a wide range of fluorinated amides, which are valuable compounds for research in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
-
Molecules. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. 24(23), 4227. [Link]
-
Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
eGrove - University of Mississippi. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
-
ACS Publications. (2013). Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides. Environmental Science & Technology, 47(5), 2267-2274. [Link]
-
PubMed. (2013). Polyfluorinated amides as a historical PFCA source by electrochemical fluorination of alkyl sulfonyl fluorides. Retrieved from [Link]
- ResearchGate. (2021). Synthesis and Antitumor Activity of a Series of Novel N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5- dihydro-2H- pyrrol-2-ones Derivatives.
- Bio-Rad KnowItAll. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- ResearchGate. (n.d.). Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile.
-
ScienceDirect. (1997). A mass spectrometric investigation on some 5-substituted adamantan-2-ones. Journal of Molecular Structure: THEOCHEM, 419(1-2), 207-212. [Link]
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
-
Chemistry LibreTexts. (2021). 24.7: Reactions of Amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Acylation of Alcohols using 5H-Octafluoropentanoyl Bromide: An Application and Protocol Guide
Abstract
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the acylation of alcohols using 5H-Octafluoropentanoyl bromide, a versatile reagent for the introduction of the octafluoropentanoyl group. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and discuss the applications of the resulting fluorinated esters.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated compounds in their work.
Introduction: The Significance of Fluorinated Esters
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[2] Fluorinated esters, in particular, serve as valuable intermediates in organic synthesis.[3] The strong electron-withdrawing nature of the fluoroalkyl chain in this compound significantly activates the acyl bromide for nucleophilic attack, while the resulting ester often exhibits modified reactivity and stability compared to its non-fluorinated analogs.
This compound (C₅HBrF₈O) is a colorless to light yellow liquid with a molecular weight of 308.95 g/mol and a boiling point of 101-103°C.[4] Its high reactivity makes it an efficient reagent for the acylation of a wide range of alcohols, including primary, secondary, and even some sterically hindered tertiary alcohols.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The acylation of an alcohol with this compound proceeds via a classical nucleophilic acyl substitution mechanism. This reaction is analogous to the well-established reaction between acyl chlorides and alcohols.[5][6]
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction. The presence of the base drives the equilibrium towards the formation of the ester product.
Diagram 1: Proposed Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Featured Reviews in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound CAS#: 376-69-2 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Note & Protocols: A Guide to Nucleophilic Acyl Substitution with 5H-Octafluoropentanoyl Bromide
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction conditions for 5H-Octafluoropentanoyl Bromide with common nucleophiles. We delve into the core principles governing its reactivity, present detailed, field-tested protocols for reactions with nitrogen, oxygen, and sulfur nucleophiles, and offer insights into the causality behind experimental choices. This guide is designed to serve as a practical resource for the efficient incorporation of the 5H-octafluoropentanoyl moiety into a diverse range of molecular scaffolds.
Introduction: The Unique Reactivity of this compound
This compound (C₅HF₈OBr) is a specialized acylating agent designed for the introduction of a partially fluorinated five-carbon chain. Its structure, CF₃-CF₂-CF₂-CHF-C(O)Br, is key to its utility. The eight electron-withdrawing fluorine atoms create a strong inductive effect (-I), rendering the carbonyl carbon exceptionally electrophilic and therefore highly susceptible to nucleophilic attack. This heightened reactivity makes it a more potent acylating agent than its non-fluorinated counterparts.
The presence of a hydrogen atom at the C-5 position (5H-) slightly modulates the electronic properties compared to a perfluorinated chain and can be a site for potential late-stage functionalization if desired. The primary application of this reagent lies in leveraging the unique physicochemical properties that fluorinated motifs impart upon molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable attributes in pharmaceutical and materials science.
Core Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction pathway for this compound is a nucleophilic acyl substitution. The mechanism proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the bromide ion (Br⁻), which is an excellent leaving group.
The high reactivity of acyl fluorides and chlorides is well-documented, and acyl bromides follow this trend, often exhibiting even greater reactivity.[1][2] This inherent reactivity dictates the need for controlled reaction conditions, which will be detailed in the following protocols.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Protocol Suite: Reactions with Nucleophiles
Critical Prerequisite for All Protocols: this compound is highly sensitive to moisture. All glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Reaction with N-Nucleophiles: Amide Synthesis
The formation of amides from primary or secondary amines is typically rapid and high-yielding. The primary challenge is managing the reaction's exothermicity and neutralizing the hydrogen bromide (HBr) byproduct.
Causality of Experimental Design:
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used because they are inert to the acyl bromide and effectively solubilize the reactants.
-
Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It acts as an acid scavenger, neutralizing the HBr formed. This prevents the protonation of the amine nucleophile, which would render it inactive. At least one equivalent is required for the HBr, and a slight excess (1.1-1.5 eq) is often used to drive the reaction and account for any trace acid impurities.
-
Temperature: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic release of heat. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without thermal degradation.
-
To a dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add this compound (1.1 eq) dropwise via syringe over 5-10 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product via flash column chromatography or recrystallization as needed.
Caption: Experimental Workflow for Amide Synthesis.
| Nucleophile Type | Base (eq) | Temp (°C) | Time (h) | Expected Yield | Notes |
| Primary Aliphatic | TEA (1.2) | 0 → RT | 1-2 | >90% | Highly exothermic, requires slow addition. |
| Secondary Aliphatic | TEA (1.2) | 0 → RT | 1-3 | >90% | Slightly slower than primary amines due to sterics. |
| Aniline | Pyridine (1.5) | 0 → RT | 2-4 | 75-90% | Less nucleophilic; may require longer reaction times. |
| Hindered Amine | DIPEA (1.5) | RT | 4-12 | Variable | May require heating; use a less-hindered base. |
Reaction with O-Nucleophiles: Ester Synthesis
Esterification with alcohols is generally less facile than amidation due to the lower nucleophilicity of the oxygen atom. The reaction often requires a catalyst or more forcing conditions.
Causality of Experimental Design:
-
Base/Catalyst: For primary and secondary alcohols, a standard tertiary amine base is often insufficient. The addition of a catalytic amount (0.05-0.1 eq) of 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic catalyst, first reacting with the acyl bromide to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol.
-
Temperature: While the reaction can be initiated at 0 °C, it often requires warming to room temperature or gentle heating (e.g., 40 °C) to achieve a reasonable rate, especially with secondary or hindered alcohols.
-
To a dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM or THF (approx. 0.1 M).
-
Cool the stirred solution to 0 °C.
-
Slowly add this compound (1.2 eq) dropwise.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. If the reaction is sluggish, it may be gently heated to 40 °C.
-
Monitor reaction completion by TLC or LC-MS.
-
Work-up: Follow the same aqueous work-up procedure as described in Protocol 3.1.
-
Purify via flash column chromatography.
| Nucleophile Type | Catalyst (eq) | Temp (°C) | Time (h) | Expected Yield | Notes |
| Primary Alcohol | DMAP (0.1) | 0 → RT | 2-6 | >85% | Reaction is generally efficient. |
| Secondary Alcohol | DMAP (0.1) | RT → 40 | 6-18 | 70-90% | Slower due to steric hindrance; may require heat. |
| Phenol | DMAP (0.1) | RT → 40 | 8-24 | 60-85% | Less nucleophilic than alcohols. |
| Tertiary Alcohol | DMAP (0.1) | 40 | 24-48 | Low-Mod. | Very slow; elimination can be a side reaction. |
Reaction with S-Nucleophiles: Thioester Synthesis
Thiols are excellent nucleophiles, often rivaling amines in reactivity. The synthesis of thioesters is therefore typically straightforward and efficient under conditions similar to amidation.
Causality of Experimental Design:
-
Conditions: The protocol is nearly identical to that for amines (Protocol 3.1). A tertiary amine base is required to neutralize HBr, and the reaction is typically fast at low to ambient temperatures. The high nucleophilicity of the thiolate anion, formed in situ by deprotonation with the base, drives the reaction efficiently.
-
Follow the procedure outlined in Protocol 3.1 , substituting the amine with the corresponding thiol (1.0 eq).
-
The reaction is often complete within 1-2 hours at room temperature.
-
The work-up procedure is identical.
| Nucleophile Type | Base (eq) | Temp (°C) | Time (h) | Expected Yield | Notes |
| Aliphatic Thiol | TEA (1.2) | 0 → RT | 1-2 | >90% | Very fast and clean reaction. |
| Thiophenol | TEA (1.2) | 0 → RT | 1-3 | >85% | Efficient conversion. |
Troubleshooting and Safety Considerations
-
Low Yield / No Reaction: The primary suspect is almost always moisture. Ensure all reagents, solvents, and equipment are scrupulously dried. Verify the quality of the this compound, as it can hydrolyze upon storage.
-
Multiple Products: If the starting nucleophile has multiple reactive sites, consider using a protecting group strategy. For sluggish reactions requiring heat, thermal decomposition may occur.
-
Safety: this compound is a corrosive and lachrymatory (tear-inducing) substance. The HBr gas evolved during the reaction is also highly corrosive. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters - ACS Publications. [Link]
-
Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. PMC - NIH. [Link]
-
Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. PMC - NIH. [Link]
Sources
Application Note & Protocols: Leveraging 5H-Octafluoropentanoyl Bromide for Advanced Polysaccharide Modification
Executive Summary & Introduction
The chemical modification of polysaccharides is a cornerstone of advanced biomaterial and drug delivery system development.[1] These modifications alter the physicochemical properties of native biopolymers like chitosan, dextran, and hyaluronic acid, enhancing their functionality for specific applications.[2][3] Introducing fluorine atoms into these structures is a particularly compelling strategy. Fluorination can dramatically increase hydrophobicity, improve enzymatic stability, and enable non-invasive tracking via ¹⁹F Magnetic Resonance Imaging (MRI).[4][5][6]
This document introduces 5H-Octafluoropentanoyl bromide as a potent acylating agent for the covalent attachment of a short, highly fluorinated chain onto the backbones of polysaccharides. Acyl halides are highly reactive, allowing for efficient modification under relatively mild conditions. The resulting 5H-octafluoropentanoyl moiety serves as both a functional modifier—imparting unique solubility and self-assembly characteristics—and as a powerful analytical and imaging tag due to its multiple fluorine atoms.
Herein, we provide the foundational principles, detailed experimental protocols for the modification of dextran and chitosan, and a comprehensive guide to the characterization of the resulting fluorinated biopolymers. The protocols are designed as self-validating systems, with integrated analytical checkpoints to confirm success and quantify the degree of modification.
The Reagent: this compound
Structure: CF₃-CF₂-CF₂-CFH-C(O)Br
This compound is a derivative of pentanoic acid where eight hydrogen atoms have been replaced by fluorine atoms, and the hydroxyl group of the carboxylic acid is replaced by a bromine atom.
Core Reactive Principles: The carbon atom of the carbonyl group (C=O) is highly electrophilic due to the electron-withdrawing effects of both the adjacent bromine atom and the perfluorinated alkyl chain. This makes it highly susceptible to nucleophilic attack by the hydroxyl (-OH) or amino (-NH₂) groups present on polysaccharide chains. The bromide ion is an excellent leaving group, driving the acylation reaction forward to form a stable ester or amide linkage.
Causality of Reagent Choice:
-
High Reactivity: As an acyl bromide, it is more reactive than the corresponding acyl chloride or anhydride, facilitating high-efficiency reactions.[7]
-
Fluorine Content: The C₄F₈H moiety provides a high density of fluorine atoms, making it an excellent tag for ¹⁹F NMR analysis and a potential contrast agent for ¹⁹F MRI.[6]
-
Hydrophobicity: The fluorinated chain is both hydrophobic and lipophobic, which can induce unique self-assembly properties in the modified polysaccharide, potentially leading to the formation of nanoparticles or hydrogels suitable for drug encapsulation.[5][8]
Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction is a nucleophilic acyl substitution. A lone pair of electrons from an oxygen (in a hydroxyl group) or nitrogen (in an amino group) on the polysaccharide attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, expelling the bromide ion and forming a new ester or amide bond. A base (e.g., pyridine or triethylamine) is required to neutralize the hydrogen bromide (HBr) byproduct, preventing it from protonating the nucleophilic sites on the polysaccharide and halting the reaction.
Caption: General mechanism for the acylation of a polysaccharide hydroxyl group.
Experimental Protocols
Safety Precaution: this compound is expected to be corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment (gloves, safety glasses). All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Modification of Dextran
Dextran is a neutral polysaccharide, making it an excellent model as it contains only hydroxyl groups.[9][10] This protocol aims for esterification.
Materials:
-
Dextran (MW 10-20 kDa)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Pyridine
-
This compound
-
Acetone (ACS grade)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 500 mg of dextran in 20 mL of anhydrous DMSO. Stir at 50°C until fully dissolved (may take 1-2 hours).
-
Equilibration: Cool the solution to room temperature. Add 1.5 molar equivalents of anhydrous pyridine for every hydroxyl group on the dextran. (Note: A dextran glucose unit has 3 hydroxyls. Molar equivalents should be calculated based on the desired degree of substitution).
-
Acylation Reaction: Slowly add this compound (e.g., 0.5 molar equivalents for a target DS of 0.5) dropwise to the stirring solution at 0°C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The solution may become more viscous or change in appearance.
-
Quenching & Precipitation: Quench the reaction by slowly adding 5 mL of cold deionized water. Pour the reaction mixture into 200 mL of vigorously stirring acetone to precipitate the modified dextran.
-
Purification I - Washing: Allow the precipitate to settle. Decant the supernatant and wash the solid product twice with 50 mL of acetone to remove pyridine salts and unreacted reagents. Centrifuge if necessary to collect the solid.
-
Purification II - Dialysis: Re-dissolve the crude product in a minimal amount of deionized water. Transfer the solution to a dialysis bag (3.5 kDa MWCO) and dialyze against deionized water for 48-72 hours, changing the water every 6-8 hours to ensure complete removal of salts and DMSO.[11]
-
Lyophilization: Freeze the purified solution and lyophilize (freeze-dry) to obtain the final product as a white, fluffy solid. Store in a desiccator.
Protocol 2: N-Acylation of Chitosan
Chitosan contains both primary amino (-NH₂) and hydroxyl (-OH) groups. The amino group is a stronger nucleophile than the hydroxyl group, allowing for selective N-acylation under specific conditions.[8][12]
Materials:
-
Low molecular weight Chitosan
-
1% (v/v) Acetic acid solution
-
Anhydrous Methanol
-
This compound
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Step-by-Step Methodology:
-
Dissolution: Disperse 500 mg of chitosan in 50 mL of 1% aqueous acetic acid. Stir until a clear, viscous solution is formed. This protonates the amino groups, making them soluble.
-
Co-solvent Addition: Add 50 mL of methanol to the chitosan solution. This co-solvent system helps solubilize the acyl bromide.
-
Acylation Reaction: Cool the solution to 4°C. Add 0.8 molar equivalents of this compound (relative to the glucosamine repeating unit) dropwise while stirring vigorously. The reaction is typically rapid. Stir for 2-4 hours at 4°C.
-
Neutralization & Precipitation: Raise the pH of the solution to ~8-9 by slowly adding saturated NaHCO₃ solution. The modified chitosan will precipitate out as it becomes deprotonated and less soluble.
-
Purification I - Washing: Collect the precipitate by centrifugation (4000 rpm, 10 min). Wash the solid sequentially with 50 mL of deionized water (3 times), 50 mL of methanol (2 times), and finally 50 mL of acetone (1 time).
-
Purification II - Dialysis (Optional): If the product is water-soluble at neutral pH, re-dissolve it in deionized water and dialyze as described in Protocol 1, Step 7.
-
Lyophilization: Freeze-dry the purified product to yield a pale-yellow or white solid.
Characterization and Data Analysis
Successful modification must be confirmed and quantified. The Degree of Substitution (DS) is the average number of attached acyl groups per monosaccharide unit.
Spectroscopic Confirmation (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy provides qualitative confirmation of the modification.[13][14]
-
Expected Changes:
-
Appearance of a strong new peak around 1740-1760 cm⁻¹ for dextran, characteristic of an ester carbonyl (C=O) stretch.
-
Appearance of a strong new peak around 1650 cm⁻¹ (Amide I band) for chitosan.
-
A decrease in the broad O-H stretching band around 3200-3500 cm⁻¹ .
-
Structural Analysis and DS Calculation (NMR)
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural confirmation and DS calculation.[15][16] Samples are typically dissolved in D₂O or DMSO-d₆.
-
¹H NMR: New peaks will appear corresponding to the single proton on the fluorinated chain (in the -CFH- group). The DS can be calculated by integrating the signal of this proton relative to the integral of the anomeric protons of the polysaccharide backbone (~4.5-5.5 ppm).
-
¹⁹F NMR: This is a definitive and highly sensitive method. A complex multiplet signal will appear in the ¹⁹F NMR spectrum, providing unambiguous evidence of successful fluorination. The absence of any signals corresponding to the unreacted acyl bromide confirms purification.
Quantitative Data Summary
The DS can be tuned by altering the molar ratio of the acylating agent to the polysaccharide repeating unit. Below is a table of expected outcomes for dextran modification.
| Molar Ratio (Acyl Bromide : Glucose Unit) | Reaction Time (h) | Expected DS (from ¹H NMR) | Solubility in Water |
| 0.2 : 1 | 24 | 0.15 - 0.20 | High |
| 0.5 : 1 | 24 | 0.40 - 0.50 | Moderate |
| 1.0 : 1 | 24 | 0.75 - 0.90 | Low / Insoluble |
| 2.0 : 1 | 24 | > 1.20 | Insoluble |
Workflow Visualization
The overall process from reaction to characterization is a multi-step workflow requiring careful execution and validation at each stage.
Caption: Experimental workflow for polysaccharide fluorination and analysis.
References
-
Chemical Modification of Polysaccharides: A Review of Synthetic Approaches, Biological Activity and the Structure–Activity Relationship . (2023). MDPI. [Link]
-
The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent . (2023). ACS Publications. [Link]
-
Recent Reports on Polysaccharide-Based Materials for Drug Delivery . (n.d.). PMC - NIH. [Link]
-
Polysaccharide-Based Micro- and Nanosized Drug Delivery Systems for Potential Application in the Pediatric Dentistry . (n.d.). NIH. [Link]
-
What Is The Role Of Polysaccharides In Drug Delivery? . (2025). YouTube. [Link]
-
Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications . (n.d.). Wageningen University & Research. [Link]
-
Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves . (n.d.). MDPI. [Link]
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ATR-FTIR spectra of polysaccharide isolated from Euphorbia caducifolia and its chemical modifications: A study of Principal comp . (2023). bioRxiv. [Link]
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N-acylated chitosan: hydrophobic matrices for controlled drug release . (n.d.). PubMed. [Link]
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Acetal-Derivatized Dextran: An Acid-Responsive Biodegradable Material for Therapeutic Applications . (n.d.). PMC - NIH. [Link]
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Application Notes and Protocols for the Incorporation of a Pentafluoropentanoyl Group into a Molecule
Introduction: The Strategic Value of the Pentafluoropentanoyl Group in Research and Drug Development
In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorinated moieties is a cornerstone of modern molecular design. The pentafluoropentanoyl group, with its perfluorinated five-carbon chain, offers a unique constellation of properties that can be leveraged to enhance the performance of bioactive molecules and advanced materials. Its incorporation can profoundly influence a molecule's physicochemical characteristics, including lipophilicity, metabolic stability, and binding affinity to biological targets.
The high electronegativity of the fluorine atoms in the pentafluoropentanoyl group creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence non-covalent interactions. Furthermore, the robust carbon-fluorine bonds are significantly more resistant to metabolic degradation compared to their carbon-hydrogen counterparts, often leading to an extended pharmacokinetic profile of a drug candidate.[1][2] This increased metabolic stability is a critical factor in drug development, as it can lead to lower required doses and reduced patient-to-patient variability. The introduction of this fluorinated chain also typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for incorporating a pentafluoropentanoyl group into a target molecule. We will delve into the mechanistic rationale behind each approach and provide detailed, step-by-step protocols for their practical implementation.
Physicochemical Properties of the Pentafluoropentanoyl Group
The decision to incorporate a pentafluoropentanoyl group is often driven by the predictable and advantageous changes it imparts to a molecule's properties. The following table summarizes the key physicochemical parameters of perfluoropentanoic acid, the parent compound of the pentafluoropentanoyl group, and provides a qualitative comparison of the expected impact of this group versus a standard pentanoyl group.
| Property | Perfluoropentanoic Acid | Pentanoyl Group | Pentafluoropentanoyl Group | Rationale and Impact |
| Molecular Formula | C₅HF₉O₂[4] | -C₅H₉O | -C₅F₉O | Increased molecular weight and fluorine content. |
| Molecular Weight | 264.05 g/mol [4] | 85.13 g/mol | 245.04 g/mol | Significant increase in mass, which can influence binding interactions. |
| Boiling Point | 140 °C[5][6] | N/A | Higher than pentanoyl | Increased intermolecular forces due to the highly polarized C-F bonds. |
| Density (at 25 °C) | 1.713 g/mL[5][6] | N/A | Higher than pentanoyl | The high atomic mass of fluorine atoms. |
| pKa | Lower than pentanoic acid | ~4.8 | Lower than pentanoyl | The strong electron-withdrawing effect of the fluorine atoms stabilizes the carboxylate anion, making the corresponding acid more acidic. |
| Lipophilicity (LogP) | Higher than pentanoic acid | Moderate | Significantly Higher | The perfluorinated chain is both hydrophobic and lipophobic (fluorous), leading to a significant increase in the octanol-water partition coefficient.[3] |
| Metabolic Stability | N/A | Susceptible to oxidation | Highly Resistant | The high bond energy of C-F bonds compared to C-H bonds makes the perfluoroalkyl chain resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1] |
Synthetic Strategies for Incorporation
There are three primary strategies for incorporating a pentafluoropentanoyl group into a molecule, each with its own advantages and considerations. The choice of method will depend on the nature of the substrate, the desired reaction conditions, and the availability of starting materials.
-
Acylation with Pentafluoropentanoyl Chloride: This is the most direct and often most reactive method, suitable for the acylation of amines, alcohols, and other nucleophiles. Pentafluoropentanoyl chloride is typically prepared in situ from perfluoropentanoic acid due to its high reactivity and moisture sensitivity.
-
Acylation with Pentafluoropentanoic Anhydride: A less reactive and more easily handled alternative to the acyl chloride. It is particularly useful for the acylation of primary and secondary amines.
-
Amide Coupling with Perfluoropentanoic Acid: This method involves the activation of the carboxylic acid in situ using a coupling reagent, followed by reaction with an amine. This is a very common and versatile method in modern organic synthesis, with a wide range of coupling reagents available to suit different substrates and reaction conditions.
Protocol 1: Acylation of a Primary Amine with Pentafluoropentanoyl Chloride (in situ generation)
This protocol describes the acylation of a primary amine, using benzylamine as a model substrate, with pentafluoropentanoyl chloride generated in situ from perfluoropentanoic acid and a chlorinating agent such as thionyl chloride or oxalyl chloride.
Workflow Diagram
Caption: Workflow for the acylation of a primary amine.
Materials and Reagents
-
Perfluoropentanoic acid (Commercially available from suppliers such as Sigma-Aldrich)[4][5][6][7]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure
Part A: In situ Generation of Pentafluoropentanoyl Chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add perfluoropentanoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Note: If using oxalyl chloride, a catalytic amount of DMF is often added.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases. The resulting solution of pentafluoropentanoyl chloride is used directly in the next step.
Part B: Acylation of Benzylamine
-
In a separate flame-dried flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the pentafluoropentanoyl chloride solution from Part A to the stirred amine solution via a cannula or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-benzyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide by column chromatography on silica gel or by recrystallization.
Safety Precautions
-
Pentafluoropentanoyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]
-
Thionyl chloride and oxalyl chloride are toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
The reaction generates HCl gas, which must be trapped.
Protocol 2: Acylation of a Primary Amine with Pentafluoropentanoic Anhydride
This protocol provides a method for the acylation of a primary amine, using aniline as a model substrate, with pentafluoropentanoic anhydride. This reagent is less reactive than the acyl chloride, making it more stable and easier to handle.
Workflow Diagram
Caption: Workflow for acylation using an anhydride.
Materials and Reagents
-
Pentafluoropentanoic anhydride (Commercially available from suppliers such as CymitQuimica)[10]
-
Aniline
-
Anhydrous Chloroform or Dichloromethane (DCM)
-
n-Hexane
Procedure
-
In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous chloroform (or DCM).
-
Add a solution of pentafluoropentanoic anhydride (1.0 eq) in the same solvent to the aniline solution at room temperature with stirring.[11]
-
Stir the reaction mixture at room temperature for approximately 30 minutes to 1 hour. Monitor the completion of the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Triturate the residue with n-hexane to precipitate the amide product, leaving the perfluoropentanoic acid byproduct in the hexane.
-
Filter the solid product and wash with a small amount of cold n-hexane.
-
The crude anilide can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Amide Coupling of Perfluoropentanoic Acid with a Primary Amine
This protocol outlines the formation of an amide bond between perfluoropentanoic acid and a primary amine using a standard peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This method is very general and can be applied to a wide range of amine substrates, including amino acids.[12]
Workflow Diagram
Caption: Workflow for amide coupling.
Materials and Reagents
-
Perfluoropentanoic acid
-
Primary amine (e.g., an amino acid ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Solvents for workup and purification
Procedure
-
In a round-bottom flask, dissolve perfluoropentanoic acid (1.1 eq), the primary amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture. Note: If using DCC, a precipitate of dicyclohexylurea (DCU) will form during the reaction.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The incorporation of a pentafluoropentanoyl group is a powerful strategy for modulating the physicochemical and biological properties of molecules. The choice of synthetic method—be it via an acyl chloride, an anhydride, or direct amide coupling—will be dictated by the specific requirements of the target molecule and the experimental constraints. The protocols provided herein offer a robust starting point for researchers seeking to leverage the unique advantages of this valuable fluorinated moiety. By carefully considering the principles and procedures outlined in this guide, scientists can effectively synthesize novel compounds with enhanced properties for a wide range of applications in drug discovery and materials science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75921, Perfluoropentanoic acid. [Link]
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Gurbych, O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170.
- Brown, M. L., et al. (2011). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters, 21(18), 5206-5209.
- Macmillan Group, Princeton University. (2017).
- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
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ResearchGate. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]
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ResearchGate. Reactions of aniline with unsymmetrical acid anhydrides. [Link]
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ResearchGate. ChemInform Abstract: Reaction of Perfluoro-2-methylpent-2-ene and Perfluoro-5-azanon-4-ene with Aniline and Its Derivatives. [Link]
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Application Notes and Protocols for the Use of 5H-Octafluoropentanoyl Bromide in Organic Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5H-Octafluoropentanoyl Bromide, a critical reagent for the introduction of polyfluorinated moieties into organic molecules. The incorporation of fluorinated chains can significantly enhance the pharmacological and physicochemical properties of active pharmaceutical ingredients, including metabolic stability, lipophilicity, and binding affinity.[1] This document details the reagent's properties, essential safety and handling protocols, reaction mechanisms, and step-by-step experimental procedures for its application in key synthetic transformations, including Friedel-Crafts acylation and esterification.
Introduction: The Strategic Value of this compound
This compound (C₅HBrF₈O) is a highly reactive acyl bromide that serves as a powerful building block in medicinal chemistry and materials science. Its structure features a terminal hydrogen on a C5 octafluorinated chain, offering a unique combination of fluorine's electronic properties and a site for potential further functionalization. The strategic introduction of polyfluorinated alkyl groups is a well-established strategy in drug design to modulate key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[2]
As an acyl halide, this compound is an excellent electrophile, readily participating in nucleophilic acyl substitution and electrophilic aromatic substitution reactions. This versatility allows for the efficient synthesis of a wide range of fluorinated derivatives, such as ketones, esters, and amides, which are pivotal intermediates in the synthesis of complex molecular targets.
Physicochemical Properties and Critical Safety Protocols
Handling this compound requires strict adherence to safety protocols due to its high reactivity and corrosive nature.[3] It is extremely sensitive to moisture and reacts violently with water to release corrosive hydrobromic acid (HBr) gas.[4][5]
Reagent Data
| Property | Value | Reference |
| CAS Number | 376-69-2 | [3][6] |
| Molecular Formula | C₅HBrF₈O | [3] |
| Molecular Weight | 308.95 g/mol | [3][7] |
| Boiling Point | 101-103 °C | [3] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Hazard Class | CORROSIVE | [3] |
| Primary Hazards | Causes severe skin burns and eye damage, water-reactive | [3] |
Mandatory Safety and Handling Protocol
All operations must be conducted within a certified chemical fume hood.[4][9] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene are suitable).[4]
-
Eye Protection: Safety goggles and a full-face shield.
-
Lab Coat: A flame-resistant lab coat.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, bases, and strong oxidizing agents.[4][8] The container must be tightly sealed, preferably under an inert atmosphere (e.g., Nitrogen or Argon), to prevent exposure to moisture.[4]
Spill Management: In case of a spill, evacuate the area. Do not use water.[9] Absorb the spill with an inert, dry material such as vermiculite or dry sand. Collect the material into a suitable container for hazardous waste disposal.[5] Neutralize the residue with a weak base like sodium bicarbonate or soda ash.[9]
Experimental Workflow: Safe Handling
The following diagram outlines the mandatory workflow for safely handling this compound in a laboratory setting.
Caption: Mechanism of Friedel-Crafts Acylation.
Esterification: Synthesis of Fluorinated Esters
The reaction of this compound with alcohols provides a direct route to fluorinated esters. These esters are not only important final products but also versatile intermediates for further transformations.
Mechanism: This is a classic nucleophilic acyl substitution. The alcohol's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl bromide. This forms a tetrahedral intermediate which then collapses, expelling the bromide ion as a good leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HBr byproduct, driving the reaction to completion.
Caption: Mechanism of Esterification with an Acyl Bromide.
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of 1-(4-methoxyphenyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-one.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles (mmol) |
| Anhydrous AlCl₃ | 133.34 | 1.2 | 1.60 g | 12.0 |
| Anisole | 108.14 | 1.0 | 1.08 g (1.1 mL) | 10.0 |
| This compound | 308.95 | 1.1 | 3.40 g (1.8 mL) | 11.0 |
| Dichloromethane (DCM) | - | - | 50 mL | - |
| 1M HCl (aq) | - | - | 30 mL | - |
Step-by-Step Procedure:
-
Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.60 g) and anhydrous DCM (20 mL) under a positive pressure of nitrogen. Cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate, dry flask, prepare a solution of anisole (1.08 g) and this compound (3.40 g) in anhydrous DCM (10 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture will typically turn dark and evolve HBr gas (vented through a bubbler).
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over crushed ice (~50 g) in a beaker. Add 30 mL of 1M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Esterification of Benzyl Alcohol
This protocol describes the synthesis of benzyl 2,2,3,3,4,4,5,5-octafluoropentanoate.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles (mmol) |
| Benzyl Alcohol | 108.14 | 1.0 | 0.54 g (0.52 mL) | 5.0 |
| This compound | 308.95 | 1.2 | 1.85 g (1.0 mL) | 6.0 |
| Pyridine | 79.10 | 1.5 | 0.60 g (0.61 mL) | 7.5 |
| Diethyl Ether (anhydrous) | - | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (0.54 g), anhydrous diethyl ether (15 mL), and pyridine (0.60 g).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition: Add this compound (1.85 g) dropwise via syringe over 10 minutes. A white precipitate (pyridinium hydrobromide) will form.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with 20 mL of diethyl ether.
-
Washing: Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be further purified if necessary.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (hydrolyzed AlCl₃).- Wet solvent or glassware.- Reagent degradation. | - Use fresh, anhydrous AlCl₃ from a new, sealed bottle.- Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.- Use freshly opened or distilled reagents. |
| Recovery of Starting Material | - Insufficient reaction time or temperature.- Deactivated aromatic ring (for Friedel-Crafts). | - Increase reaction time or gently warm the mixture.- Friedel-Crafts acylation does not work well on strongly deactivated rings (e.g., nitrobenzene). Choose a more suitable substrate. |
| Formation of Multiple Products | - Isomer formation in Friedel-Crafts (ortho/para).- Side reactions due to excessive heat. | - Optimize catalyst and solvent to improve regioselectivity.- Maintain strict temperature control throughout the addition and reaction phases. |
Conclusion
This compound is a versatile and highly effective reagent for incorporating fluorinated synthons into organic frameworks. Its utility in forming robust C-C and C-O bonds via established reactions like Friedel-Crafts acylation and esterification makes it an invaluable tool for medicinal chemists and materials scientists. Success in its application is contingent upon a thorough understanding of its reactivity and strict adherence to anhydrous reaction conditions and safety protocols. The methods detailed in this guide provide a solid foundation for the exploration and application of this potent synthetic building block.
References
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Application Notes and Protocols for Reactions Involving 5H-Octafluoropentanoyl Bromide
Abstract
This comprehensive guide provides detailed application notes and protocols for the workup of chemical reactions involving 5H-Octafluoropentanoyl bromide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical considerations and step-by-step procedures for quenching, extraction, and purification of products derived from this highly reactive fluorinated acylating agent. The protocols herein are designed to ensure both the safety of the practitioner and the integrity of the final product, drawing upon established principles of organic chemistry and specialized techniques for handling fluorinated compounds.
Introduction: The Unique Chemistry of this compound
This compound (CAS: 376-69-2) is a valuable reagent in organic synthesis, enabling the introduction of a 5H-octafluoropentanoyl moiety onto a variety of nucleophiles. The resulting fluorinated molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinities.
However, the high reactivity of this acyl bromide, coupled with the distinctive properties of the resulting fluorinated products, necessitates carefully designed workup procedures. This document serves as a practical guide to navigate these challenges, ensuring efficient and safe isolation of the desired compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 376-69-2 | [1] |
| Molecular Formula | C₅HBrF₈O | [1] |
| Molecular Weight | 308.95 g/mol | [1] |
| Boiling Point | 101-103 °C | [1] |
| Density | 1.867±0.06 g/cm³ (Predicted) | [1] |
| Hazard Codes | C (Corrosive) | [1] |
| Risk Statements | R34: Causes burns | [1] |
Core Principles of the Workup Procedure
The workup for reactions involving this compound is a multi-stage process designed to neutralize the reactive starting material, remove byproducts, and isolate the pure product. The general workflow is depicted below.
Caption: General workflow for reactions involving this compound.
A successful workup hinges on understanding the reactivity and solubility of all components in the reaction mixture: the starting acyl bromide, the nucleophile, the desired product, and the byproducts.
Safety First: Handling a Corrosive Reagent
This compound is classified as corrosive and reacts violently with water.[2] Therefore, stringent safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.[3]
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.[4]
-
Quenching Precautions: The quenching of unreacted this compound is highly exothermic. Always perform this step slowly and with cooling (e.g., in an ice bath).
The Quenching Step: Taming the Reactivity
The first step of the workup is to safely neutralize any unreacted this compound.[5] This is typically achieved by reacting it with a suitable nucleophile to form a more stable and easily removable compound.
The primary byproduct of quenching is 5H-octafluoropentanoic acid, formed via hydrolysis. The choice of quenching agent can be tailored to the specific reaction.
-
For reactions with relatively stable products: A slow, dropwise addition of the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is effective. This both quenches the acyl bromide and neutralizes the hydrobromic acid (HBr) byproduct.
-
For reactions with base-sensitive products: A two-step quench may be preferable. First, add a less reactive alcohol like isopropanol or methanol to the cold reaction mixture to convert the acyl bromide to an ester. Then, proceed with an aqueous workup.
-
For reactions in aprotic solvents: The reaction mixture can be slowly added to a cold solution of water or dilute acid.[6]
Extraction and Washing: The Art of Separation
Liquid-liquid extraction is a cornerstone of the workup, separating the desired organic product from water-soluble impurities.[7] The choice of organic solvent is critical and should be based on the solubility of the product. Common choices include ethyl acetate, diethyl ether, and dichloromethane.
The unique properties of fluorinated compounds can be leveraged during this stage. The high fluorine content of the product often imparts "fluorous" characteristics, meaning it may have enhanced solubility in fluorinated solvents and reduced solubility in both polar and non-polar hydrocarbon solvents.[8]
Aqueous Washing Strategy:
A series of aqueous washes is essential to remove specific impurities.
-
Acidic Wash (for amine reactions): To remove excess amine nucleophile, wash the organic layer with a dilute acid, such as 1 M hydrochloric acid (HCl).[9] The amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase.
-
Basic Wash: A wash with a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃), is crucial.[10] This step removes the 5H-octafluoropentanoic acid byproduct by converting it to its water-soluble sodium salt.
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water from the organic layer, breaking up emulsions and improving the efficiency of the subsequent drying step.[8]
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the workup of common reactions involving this compound.
Protocol 1: Workup of an Amidation Reaction
This protocol is suitable for the reaction of this compound with a primary or secondary amine to form a 5H-octafluoropentanamide.
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Application Note & Protocols: Strategic Purification of Products from 5H-Octafluoropentanoyl Bromide Reactions
Executive Summary
5H-Octafluoropentanoyl bromide is a valuable reagent for introducing the 2,2,3,3,4,4,5,5-octafluoropentanoyl moiety into organic molecules, a common strategy in the development of pharmaceuticals and advanced materials. The unique physicochemical properties conferred by the polyfluorinated chain—namely high thermal stability, distinct solubility profiles, and metabolic resistance—also present significant challenges for product purification. This guide provides a comprehensive framework for researchers to effectively purify reaction products derived from this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to rationally design and troubleshoot purification strategies for novel compounds. We will cover common reaction impurities, foundational purification techniques including extraction and chromatography, and advanced considerations specific to fluorinated molecules.
Anticipating the Post-Reaction Landscape: A Prerequisite for Purity
A successful purification strategy begins with a thorough understanding of the crude reaction mixture. The choice of reagents and reaction conditions will dictate the profile of impurities that must be removed. This compound is a reactive acyl bromide, prone to participating in several key transformations, both desired and undesired.
2.1 Common Reaction Pathways and Products This reagent is primarily used in acylation reactions with various nucleophiles:
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid (e.g., AlCl₃) to form aryl ketones.[1]
-
Esterification: Reaction with alcohols to form fluorinated esters.[2]
-
Amidation: Reaction with primary or secondary amines to form fluorinated amides.
2.2 The Impurity Profile: Known and Potential Contaminants A typical crude product mixture will contain more than just the desired product. Understanding these components is critical for selecting the appropriate purification method.
| Impurity/Byproduct | Origin | Significance & Removal Strategy |
| Unreacted this compound | Incomplete reaction or use of excess reagent. | Highly reactive and electrophilic. Can be quenched during aqueous work-up. |
| Unreacted Nucleophile (Arene, Alcohol, Amine) | Use of excess substrate or incomplete reaction. | Removal depends on its properties (acidic, basic, neutral); typically addressed by extraction or chromatography. |
| 5H-Octafluoropentanoic Acid | Hydrolysis of the acyl bromide by trace moisture. [3][4][5] | This is the most common impurity. It is acidic and can be readily removed with a basic aqueous wash (e.g., NaHCO₃ solution). |
| Lewis Acid Catalyst Residues (e.g., AlCl₃) | Used in reactions like Friedel-Crafts acylation.[6] | Quenched during work-up by adding acid (e.g., dilute HCl) to form water-soluble aluminum salts, which are removed in the aqueous phase. |
| Polyacylated Products | A common side reaction in Friedel-Crafts acylation, where the initial product is reactive enough to undergo a second acylation.[7][8] | Structurally similar to the desired product, often requiring chromatographic separation. |
Foundational Purification Strategy: A Multi-Step Approach
A robust purification workflow is sequential, starting with bulk impurity removal and progressing to fine purification. The distinct "fluorous" character of the octafluoropentanoyl moiety, which imparts unique solubility properties, can be leveraged throughout this process.[9]
Protocol 1: Quenching and Liquid-Liquid Extraction
This initial step is designed to neutralize reactive species and remove the bulk of water-soluble impurities. The logic involves partitioning impurities between an organic phase (containing the desired product) and various aqueous phases.
Protocol Steps:
-
Reaction Quench: Carefully and slowly pour the cooled reaction mixture into a beaker of ice-cold 1 M HCl. This step hydrolyzes any remaining acyl bromide and neutralizes Lewis acids.
-
Scientist's Note: This is an exothermic process. A slow addition to ice is crucial to control the reaction rate and prevent splashing of corrosive materials.
-
-
Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel. If a precipitate (e.g., aluminum salts) is present, add more organic solvent and 1 M HCl until it dissolves.
-
Acid Wash: Extract the organic layer with 1 M HCl. Drain the aqueous layer. Repeat once. This step removes basic impurities like unreacted amines.
-
Base Wash: Extract the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Scientist's Note: Vent the separatory funnel frequently! This wash neutralizes the acidic 5H-octafluoropentanoic acid, releasing CO₂ gas. The formation of a salt renders the acid impurity water-soluble.
-
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine). This removes the bulk of the dissolved water from the organic phase, breaking up any emulsions and facilitating the subsequent drying step.
-
Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Chromatography is the most powerful technique for separating the desired product from structurally similar impurities. The unique polarity of fluorinated compounds requires careful selection of both the stationary and mobile phases.[10][11]
5.1 Principles and Causality Highly fluorinated compounds like those derived from this compound are significantly less polar than their non-fluorinated hydrocarbon analogs. They interact weakly with standard silica gel.
-
Stationary Phase: Standard silica gel is often sufficient. However, for compounds that are very non-polar and elute too quickly, using a less polar stationary phase like C18-functionalized (reversed-phase) silica can be beneficial. In some specialized cases, fluorous solid-phase extraction (SPE) cartridges can be used to specifically retain highly fluorinated compounds.[11][12]
-
Mobile Phase: Eluent systems are typically non-polar. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a common starting point. Due to the low polarity of the target compounds, a high percentage of the non-polar solvent (e.g., 95-99% hexanes) is often required.[13]
5.2 Recommended Solvent Systems for TLC and Column Chromatography
| Product Type | Typical Polarity | Recommended Starting Eluent (Hexanes/Solvent B) | Scientist's Note |
| Fluorinated Ketones | Low | 98:2 to 95:5 Hexanes/Ethyl Acetate | The ketone carbonyl offers a site for polar interaction, but the long fluoro-chain dominates. |
| Fluorinated Esters | Low to Medium | 95:5 to 90:10 Hexanes/Ethyl Acetate | Esters are slightly more polar than ketones. Adjust polarity based on the alcohol portion. |
| Fluorinated Amides | Medium to High | 80:20 to 50:50 Hexanes/Ethyl Acetate or CH₂Cl₂/Methanol | Amides are significantly more polar due to hydrogen bonding capability. Dichloromethane is often a better solvent for these compounds. |
Protocol Steps:
-
Develop TLC Conditions: Dissolve a small sample of the crude product and spot it on a silica TLC plate. Develop the plate in various solvent systems (see Table above) to find an eluent that gives the desired product an R_f value of ~0.2-0.3.
-
Prepare the Column: Dry-pack the column with silica gel. Wet the column with the initial, most non-polar eluent mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Scientist's Note (Dry Loading): For better resolution, it is highly recommended to "dry load" the sample. Adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent under vacuum, and carefully add the resulting free-flowing powder to the top of the prepared column.
-
-
Elute the Column: Begin running the column with the non-polar eluent. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity if necessary to elute the product.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Distillation
For liquid products that are thermally stable, distillation is an excellent method for purification, especially on a larger scale. Given the relatively high molecular weight of these compounds, vacuum distillation is almost always required to lower the boiling point and prevent decomposition.
Protocol Steps:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Use a short-path distillation head for high-boiling materials to minimize product loss.
-
Initial Distillation: Place the crude product in the distillation flask with a magnetic stir bar for smooth boiling. Slowly apply vacuum and begin heating.
-
Fraction Collection: Collect any low-boiling solvents or impurities first. As the temperature rises and stabilizes, collect the main fraction corresponding to the product's boiling point.
-
Confirm Purity: Analyze the collected fraction by GC-MS or NMR to confirm its purity.
Troubleshooting Common Purification Issues
| Problem | Probable Cause | Suggested Solution |
| Product co-elutes with a non-polar impurity | Insufficient resolution in the chosen chromatographic system. | Change the mobile phase selectivity by switching from ethyl acetate to dichloromethane or vice-versa. Consider switching to a different stationary phase (e.g., from silica to alumina or a fluorinated phase).[13] |
| Product streaks on the TLC/column | Compound is too polar for the eluent or is acidic/basic, causing strong interaction with silica. | Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve peak shape. |
| An emulsion forms during extraction | The two phases have similar densities or surfactants are present. | Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is a non-crystalline oil | The compound may be inherently an oil, or minor impurities are preventing crystallization. | Re-purify by column chromatography. If purity is high, attempt co-distillation with a high-boiling solvent under vacuum to remove trace impurities. |
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Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation with 5H-Octafluoropentanoyl Bromide
Welcome to the technical support center for optimizing acylation reactions using 5H-Octafluoropentanoyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and troubleshoot common issues encountered during this specific electrophilic aromatic substitution. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the acylation of aromatic compounds with this compound. The highly fluorinated nature of this reagent can introduce unique challenges compared to standard Friedel-Crafts acylation.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in synthesis. Let's break down the potential causes and solutions in a systematic way.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will rapidly deactivate it.[1][2] | Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents, preferably freshly distilled or from a sealed bottle. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas. |
| Insufficient Catalyst | Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[1][3] This is because the ketone product forms a stable complex with the catalyst, taking it out of the catalytic cycle. | Increase Catalyst Stoichiometry: A general starting point is to use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the this compound. For less reactive aromatic substrates, you may need to increase this to 2.0 equivalents or more. |
| Deactivated Aromatic Substrate | The target aromatic ring may possess electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which reduce its nucleophilicity and make it less reactive towards electrophilic attack.[1] | Use a Stronger Catalyst/Harsher Conditions: Consider switching to a more potent Lewis acid, such as triflic acid, or employing higher reaction temperatures.[4] Be aware that higher temperatures can also promote side reactions. For severely deactivated systems, an alternative synthetic route might be necessary. |
| Suboptimal Reaction Temperature | The optimal temperature is a delicate balance. Some reactions require heating to overcome the activation energy, while others need cooling to prevent side reactions. | Systematic Temperature Optimization: Start with conditions reported for similar substrates. If no reaction occurs at room temperature, incrementally increase the temperature. If multiple products are observed, try lowering the temperature. |
Problem 2: Formation of Multiple Products or Isomers
The appearance of unexpected spots on your TLC plate can be perplexing. Here’s how to address it.
| Potential Cause | Explanation | Recommended Solution |
| Polyacylation | While less common than in Friedel-Crafts alkylation, highly activated aromatic rings can undergo multiple acylations.[5] | Control Stoichiometry and Addition: Use the aromatic substrate as the limiting reagent. Slowly add the this compound to the reaction mixture to maintain a low concentration of the acylating agent. |
| Isomer Formation | The regioselectivity of the acylation is dictated by the directing effects of the substituents on the aromatic ring. However, the choice of solvent can sometimes influence the ratio of ortho to para products.[2] | Solvent Screening: If you are observing an unfavorable isomer ratio, consider changing the solvent. Non-polar solvents like carbon disulfide or dichloromethane may favor one isomer, while more polar solvents like nitrobenzene could favor another. |
Problem 3: Difficult Product Purification
The unique properties of polyfluorinated compounds can make their purification non-trivial.
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Byproducts | The fluorinated ketone product may have a similar polarity to starting materials or byproducts, making separation by standard column chromatography challenging. | Alternative Chromatography Techniques: Consider using a different stationary phase, such as fluorinated silica gel. Alternatively, explore other purification methods like distillation or recrystallization. |
| Emulsion Formation During Workup | Quenching the reaction with water can sometimes lead to the formation of stable emulsions, complicating the extraction process.[2] | Modified Workup Procedure: Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. If an emulsion persists, add a saturated solution of NaCl (brine) to help break it. |
Frequently Asked Questions (FAQs)
Here we address some broader questions about the this compound acylation reaction.
Q1: What is the general mechanism for this acylation?
The reaction proceeds via a classic Friedel-Crafts acylation mechanism.[6][7] First, the this compound reacts with the Lewis acid catalyst to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution. Finally, a proton is lost from the aromatic ring, restoring its aromaticity and regenerating the catalyst.
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?
The ketone product of the reaction is a Lewis base and forms a strong complex with the Lewis acid catalyst.[1][3] This complex is often stable under the reaction conditions, effectively sequestering the catalyst. Therefore, at least one equivalent of the catalyst is needed for each equivalent of the ketone produced.
Q3: Are there any "greener" or more recyclable catalyst options?
Yes, research has focused on developing more sustainable catalytic systems. Fluorous Lewis acids and solid-supported catalysts like zeolites or metal oxides are being explored to facilitate catalyst recovery and reuse.[8] For instance, fluorous Lewis acids can be separated from the reaction mixture by extraction into a fluorous solvent phase.
Q4: What safety precautions should I take when handling this compound?
This compound is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood. It is also moisture-sensitive and will react with water to release HBr gas. Ensure all equipment is dry before use. In case of fire, use CO₂, dry chemical, or foam for extinction.[10][11][12]
Experimental Protocol: A General Procedure
This protocol provides a starting point for the acylation of a generic activated aromatic compound. Note: This is a general guideline and may require optimization for your specific substrate.
1. Reagent and Glassware Preparation:
- Thoroughly dry all glassware (a round-bottom flask, dropping funnel, and condenser) in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or argon.
- Ensure the aromatic substrate and solvent (e.g., dichloromethane) are anhydrous.
2. Reaction Setup:
- Under an inert atmosphere, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the round-bottom flask.
- Add the anhydrous solvent to the flask, followed by cooling the mixture to 0 °C in an ice bath.
- In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
3. Reaction Execution:
- Slowly add the this compound solution from the dropping funnel to the stirred suspension of the Lewis acid over 15-30 minutes, maintaining the temperature at 0 °C.
- Prepare a solution of the aromatic substrate (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
- Add the aromatic substrate solution dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
4. Workup and Purification:
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
- Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography, distillation, or recrystallization. The choice of purification method will depend on the properties of the resulting polyfluorinated ketone.[13]
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a troubleshooting workflow, and a typical experimental setup.
Caption: The reaction mechanism of this compound acylation.
Caption: A workflow for troubleshooting low reaction yields.
Caption: A schematic of the experimental setup for the acylation reaction.
References
- Apollo Scientific. (n.d.).
- Apollo Scientific. (n.d.).
- Fisher Scientific. (2025).
- ResearchGate. (2025).
- ACS Publications. (n.d.).
- National Institutes of Health. (2018).
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- Benchchem. (n.d.).
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes.
- ResearchGate. (2025).
- National Institutes of Health. (2018).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024).
- University of Michigan. (n.d.).
- Unknown. (n.d.).
- Scribd. (n.d.).
- Sigma-Aldrich. (n.d.).
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- American Chemical Society. (2026).
- Organic Chemistry Tutor. (n.d.).
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- Study.com. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- YouTube. (2016).
- Google Patents. (n.d.).
- PubMed. (2000).
- ResearchGate. (2014).
- GIST Scholar. (2025).
- Fluoropharm. (n.d.). 376-69-2 | this compound.
- ChemicalBook. (n.d.). This compound CAS#: 376-69-2.
- CymitQuimica. (n.d.). This compound.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Photobromination of carbohydrate derivatives. Part 5. Preparation and reactions of (5S)-1,2,3,4-tetra-O-acetyl-5-bromo-β-D-xylopyranose; a new type of 'double-headed' nucleoside.
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preventing hydrolysis of 5H-Octafluoropentanoyl bromide during reaction
A Guide for Researchers on Preventing Hydrolysis During Synthesis
Welcome to the technical support center for the handling and use of 5H-Octafluoropentanoyl bromide. As Senior Application Scientists, we understand the challenges researchers face when working with highly reactive reagents. This guide is designed to provide in-depth, field-proven insights to help you prevent the hydrolysis of this compound, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The high reactivity of this compound, like other acyl halides, stems from the chemical structure of its functional group.[1] The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and bromine. These atoms strongly withdraw electron density, leaving the carbonyl carbon with a significant partial positive charge (δ+).[2] This makes it an extremely attractive target for nucleophiles. Water, although a weak nucleophile, readily attacks this electrophilic carbon in a vigorous, often exothermic reaction.[3][4] The process is a classic nucleophilic acyl substitution, where water attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then eliminates a bromide ion to yield 5H-Octafluoropentanoic acid and hydrogen bromide (HBr) gas.[5][6]
Q2: What are the immediate signs that my this compound has been exposed to moisture?
A2: There are two primary visual cues. First, upon exposure to atmospheric moisture, the compound will "fume."[7] This is not the acyl bromide itself, but rather the hydrogen bromide (HBr) gas byproduct of hydrolysis reacting with ambient water vapor to form an aerosol of hydrobromic acid.[3][4] Second, if hydrolysis occurs within a non-polar organic solvent where the resulting 5H-Octafluoropentanoic acid has poor solubility, you may observe the formation of a white precipitate or cloudiness in your solution.[7]
Q3: What are the consequences of using a partially hydrolyzed sample of this compound in my reaction?
A3: Using a compromised reagent is strongly discouraged and can lead to several experimental failures.[7]
-
Impurity Profile: You are introducing 5H-Octafluoropentanoic acid into your reaction, which can lead to unintended side reactions and create significant challenges during product purification.
-
Stoichiometric Imbalance: The effective concentration of your active acyl bromide is lower than calculated. This directly impacts reaction stoichiometry, often resulting in incomplete conversion and significantly lower yields of your desired product.
-
Acid-Catalyzed Side Reactions: The HBr generated during hydrolysis is a strong acid that can catalyze undesirable side reactions, potentially degrading sensitive functional groups on your substrate or product.[5][6]
Q4: How should I properly store this compound to ensure its long-term stability?
A4: Rigorous exclusion of moisture is paramount. The reagent should be stored in a tightly sealed container, preferably with a PTFE-lined cap. To further protect it from atmospheric moisture, the primary container should be placed inside a secondary container, such as a desiccator containing a suitable drying agent (e.g., Drierite™ or anhydrous calcium sulfate). For long-term storage, flushing the headspace of the container with an inert gas like argon or nitrogen before sealing is a highly effective practice.
Troubleshooting Guide: Reaction Failure & Optimization
Issue: My reaction has a low yield or failed completely, but analysis shows my starting material is consumed.
This is a classic symptom of premature hydrolysis of the this compound. The reagent was likely consumed by trace water before it could react with your intended substrate. The solution lies in the rigorous application of anhydrous reaction techniques.
Root Cause Analysis & Prevention Workflow
The following diagram outlines the critical workflow for preventing hydrolysis. Each step is essential for success.
Caption: Anhydrous Reaction Workflow Diagram.
Protocol 1: Rigorous Drying of Glassware
Trace water adsorbed onto glassware surfaces is a common source of reaction failure.
-
Step 1: Clean all glassware (reaction flask, addition funnel, condenser, etc.) and magnetic stir bars thoroughly.
-
Step 2 (Preferred): Place glassware and stir bars in a laboratory oven at >120°C for at least 4 hours, or ideally, overnight.
-
Step 3: Assemble the reaction apparatus immediately after removing it from the oven while still hot (wear appropriate thermal gloves). Connect it to an inert gas line (see Protocol 3).[8]
-
Step 4 (Alternative): If an oven is unavailable, assemble the cool, clean glassware and flame-dry all surfaces under a gentle flow of inert gas using a heat gun or a soft flame from a torch until all visible moisture is gone.
-
Step 5: Allow the entire apparatus to cool to room temperature under a positive pressure of inert gas.
Protocol 2: Preparation and Handling of Anhydrous Solvents
Commercial anhydrous solvents can still contain unacceptable levels of water. For best results, solvents should be freshly distilled from an appropriate drying agent.
-
Step 1: Choose the Right Drying Agent. The choice of drying agent is solvent-dependent. Using an inappropriate agent can be ineffective or even hazardous.[9]
| Solvent Type | Common Solvents | Recommended Drying Agent(s) | Target Water Content |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sodium/Benzophenone Ketyl | < 10 ppm |
| Hydrocarbons | Toluene, Hexanes | Sodium/Benzophenone Ketyl | < 10 ppm |
| Chlorinated | Dichloromethane (DCM) | Calcium Hydride (CaH₂) | < 20 ppm |
| Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Calcium Hydride (CaH₂), Molecular Sieves (4Å) | < 30 ppm |
Data compiled from various sources on solvent drying.[10][11][12]
-
Step 2: Distillation. Add the chosen solvent and drying agent to a distillation flask. For sodium/benzophenone, reflux under an inert atmosphere until a persistent deep blue or purple color indicates the solvent is dry and oxygen-free.[12] For CaH₂, reflux for several hours.
-
Step 3: Collection & Storage. Distill the solvent directly into the reaction flask or into a dry, inert-gas-flushed storage flask (e.g., a Straus flask) containing activated molecular sieves (3Å or 4Å) for storage.[9]
Protocol 3: Performing the Reaction Under an Inert Atmosphere
An inert atmosphere of dry nitrogen or argon is essential to exclude atmospheric moisture and oxygen.[13][14] This is typically achieved with a Schlenk line or a balloon setup.[15][16]
-
Step 1: System Purge. With your dry glassware assembled and cooled, subject the system to at least three vacuum/inert gas backfill cycles to remove all atmospheric gases.
-
Step 2: Reagent Transfer. Add your dry substrate and any other solid reagents to the flask under a positive flow of inert gas.
-
Step 3: Solvent Transfer. Transfer the anhydrous solvent from its storage vessel to the reaction flask using a dry, inert-gas-flushed syringe or via cannula transfer.[8]
-
Step 4: Addition of this compound. This is the most critical step.
-
Use a clean, oven-dried syringe and needle.[16]
-
Flush the syringe with inert gas from your reaction setup 2-3 times before drawing up the liquid.
-
Carefully draw the required volume of this compound from the supplier bottle. It is good practice to pierce the bottle's septum while a balloon of inert gas is attached via a separate needle to maintain positive pressure.
-
Add the acyl bromide to the reaction mixture dropwise, especially if the reaction is exothermic.
-
Issue: My reaction is working, but I am getting significant acidic byproducts or degradation of my product.
This occurs because the hydrolysis of this compound produces one equivalent of HBr.[5][6] Even in a well-dried reaction, if your substrate has a functional group that can release a proton (e.g., an alcohol or amine), HBr will be generated stoichiometrically. This acid can cause undesired side reactions.
Solution: Use of a Non-Nucleophilic Base
To neutralize the HBr as it forms, include a non-nucleophilic base in your reaction mixture.[5][6]
-
Recommended Bases: Pyridine or triethylamine (Et₃N) are commonly used. They are basic enough to scavenge HBr but are generally poor nucleophiles that will not compete with your substrate in reacting with the acyl bromide.
-
Stoichiometry: Use at least 1.1 equivalents of the base relative to the this compound.
-
Procedure: The base should be dried and distilled just like the reaction solvent (e.g., from CaH₂) and added to the reaction mixture along with the substrate before the addition of the acyl bromide.
The diagram below illustrates the mechanism of hydrolysis and the role of a base scavenger.
Caption: Hydrolysis Mechanism and Base Scavenging.
By implementing these rigorous protocols and understanding the underlying chemical principles, you can effectively prevent the hydrolysis of this compound and achieve reliable, high-quality results in your research.
References
- JoVE. (2025). Acid Halides to Carboxylic Acids: Hydrolysis.
- LibreTexts Chemistry. (2024). Chemistry of Acid Halides.
- Chemguide.
- Chemguide.
- Chemguide.
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
- Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
- YouTube. (2022).
- Sciencemadness Wiki. (2023). Drying solvents.
- ResearchGate. (2021).
- BenchChem. Methods to prevent the hydrolysis of acyl chlorides in synthesis.
- LibreTexts Chemistry. (2022).
- Texas A&M University Department of Chemistry. Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents.
- Grokipedia. Acyl halide.
- Scribd. Dessicant Efficency in Drying Polar Aprotic Solvents.
- LibreTexts Chemistry. (2021). Drying Solvents.
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
Sources
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Technical Support Center: Catalyst Selection for 5H-Octafluoropentanoyl Bromide Reactions
Welcome to the technical support center for reactions involving 5H-Octafluoropentanoyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The highly fluorinated nature of this compound imparts unique reactivity that requires careful consideration of experimental parameters.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding catalyst and reaction choices for the primary transformations of this compound.
Q1: What are the most common reactions performed with this compound, and what is the general catalyst strategy for each?
A1: this compound is a highly reactive acylating agent. Its principal reactions are Friedel-Crafts acylation, esterification, and amidation. Due to the strong electron-withdrawing effect of the octafluorobutyl chain, the carbonyl carbon is highly electrophilic. This enhanced reactivity influences the choice of catalyst for each transformation.
-
Friedel-Crafts Acylation: Requires a strong Lewis acid catalyst to generate the acylium ion and activate the aromatic substrate.[1][2]
-
Esterification: Often proceeds rapidly without a catalyst due to the high reactivity of the acyl bromide. A non-nucleophilic base is typically added as a scavenger for the HBr byproduct.[3]
-
Amidation: Similar to esterification, this reaction is generally fast and does not require a catalyst. An excess of the amine or a tertiary amine base is used to neutralize the HBr generated.[3]
Q2: Why is a full stoichiometric amount of Lewis acid often required for Friedel-Crafts acylation with this reagent?
A2: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) has two roles. First, it abstracts the bromide from this compound to generate the highly electrophilic acylium ion.[4][5] Second, after the reaction, the ketone product is itself a Lewis base and forms a stable complex with the Lewis acid catalyst.[6] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid per mole of acyl bromide is required to drive the reaction to completion.[6][7]
Q3: Can I use a milder Lewis acid for the Friedel-Crafts acylation?
A3: While strong Lewis acids like AlCl₃ are common, the choice of catalyst can be tuned based on the reactivity of the aromatic substrate. For highly activated aromatic rings (e.g., anisole, phenols), milder Lewis acids such as FeCl₃, ZnCl₂, or even some lanthanide triflates may be sufficient and can help minimize side reactions.[1] For deactivated aromatic systems, a stronger Lewis acid is almost always necessary.[6] Recently, recyclable "fluorous" Lewis acid catalysts have been developed that show high activity and offer environmental benefits.[8][9]
Q4: For esterification and amidation, what is the purpose of adding a base like pyridine or triethylamine if it's not a catalyst?
A4: In both esterification (reaction with an alcohol) and amidation (reaction with an amine), one equivalent of hydrogen bromide (HBr) is produced as a byproduct.[3][10] HBr is a strong acid that can protonate the amine reactant or potentially catalyze side reactions. A non-nucleophilic base, such as pyridine or triethylamine, is added to the reaction mixture to act as an acid scavenger. It neutralizes the HBr as it is formed, creating a stable ammonium salt and preventing undesirable secondary reactions.[10]
Catalyst Selection and Reaction Optimization
The following diagram outlines the decision-making process for selecting the appropriate catalytic system based on the desired transformation.
Caption: Troubleshooting workflow for low yield.
Q6: The reaction mixture turned dark brown or black during my Friedel-Crafts acylation. What happened?
A6: A dark, tarry reaction mixture usually indicates decomposition or polymerization side reactions. [11]This is often caused by excessive heat. Friedel-Crafts acylations can be exothermic, and if the temperature is not controlled, a runaway reaction can occur. Solutions:
-
Maintain strict temperature control. Start the reaction at 0 °C using an ice bath, especially during the addition of the Lewis acid or acyl bromide.
-
Ensure adequate stirring and use a sufficient volume of an inert solvent (e.g., dichloromethane, dichloroethane) to help dissipate heat. [11]* Add the acyl bromide or Lewis acid slowly and dropwise to the reaction mixture rather than all at once.
Q7: I am attempting an esterification, but my yield is low and I am isolating the carboxylic acid (5H-Octafluoropentanoic acid) instead. What is the issue?
A7: The isolation of 5H-Octafluoropentanoic acid indicates that your starting material, this compound, has undergone hydrolysis. [10]Acyl bromides are highly sensitive to moisture. This is the most common reason for failed esterification or amidation reactions. Solutions:
-
Use anhydrous solvents and thoroughly dry all glassware.
-
Ensure your alcohol or amine reactant is as dry as possible.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of 1-(4-methoxyphenyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-one.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add anisole (1.0 equivalent) to the suspension with vigorous stirring.
-
In a separate, dry syringe, take up this compound (1.05 equivalents) and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired fluorinated ketone.
References
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- University of Mississippi. (2022).
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).
- Ishihara, K. (n.d.).
- The Organic Chemistry Tutor. (2017, July 5).
- Ishihara, K. (n.d.).
- Recent Advances in the Synthesis of Distal Fluorinated Ketones. (2025, August 5).
- Wikipedia. (n.d.).
- Recent Developments of Lewis Acid Catalysis: Lanthanoid Catalysts with Long Perfluoro-Chain in Organic Chemistry. (2025, August 6).
- Chemistry Steps. (n.d.).
- BYJU'S. (n.d.).
- Wikipedia. (n.d.). Acyl halide.
- Organic Chemistry Portal. (n.d.).
- Perfluoroalkylated Main-Group Element Lewis Acids as Catalysts in Transfer Hydrogenation. (2025, August 7).
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Grokipedia. (n.d.). Acyl halide.
- LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- Organic Chemistry Portal. (n.d.).
- Professor Dave Explains. (2018, November 13).
- Direct α-Fluorination of Ketones Using NF Reagents. (2025, August 10).
- Google Patents. (n.d.).
- JoVE. (2025, May 22). Video: Acid Halides to Carboxylic Acids: Hydrolysis.
- Chemistry Steps. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 376-69-2.
- Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025, August 10).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (2025, August 9).
- Organic Chemistry Portal. (n.d.).
- Conversion of Carboxylic Acids into Esters without Use of Alcohols. (n.d.).
- Organic Chemistry Portal. (n.d.).
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- 11. pdf.benchchem.com [pdf.benchchem.com]
dealing with byproduct formation in 5H-Octafluoropentanoyl bromide synthesis
Technical Support Center: 5H-Octafluoropentanoyl Bromide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth, experience-driven advice to help you optimize your reaction, maximize yield, and ensure the purity of your final product.
Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with a high-boiling point impurity. What is it and how can I remove it?
Answer:
The most probable high-boiling point impurity is 5H-Octafluoropentanoic Anhydride . This byproduct is a common issue in acyl halide syntheses.
Causality (Mechanism of Formation): Acid anhydride formation occurs when the newly formed, highly reactive this compound reacts with any unreacted 5H-Octafluoropentanoic acid still present in the reaction mixture.[1][2] The carboxylic acid acts as a nucleophile, attacking the carbonyl carbon of the acyl bromide. This reaction is often catalyzed by trace amounts of moisture or if the stoichiometry is not carefully controlled, leading to an excess of the starting acid.[1][3]
Mitigation & Prevention Strategy:
-
Control Stoichiometry: Use a slight excess (5-10 mol%) of the brominating agent (e.g., thionyl bromide, phosphorus tribromide) to ensure the complete conversion of the carboxylic acid.[4][5]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the brominating agent and the acyl bromide product.
-
Reaction Temperature: Maintain the recommended reaction temperature. Excessively high temperatures can sometimes promote side reactions.
Purification Protocol (Fractional Distillation): Fractional distillation is the most effective method for removing the anhydride. Due to the significant difference in boiling points, a clean separation is achievable.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 308.95 | 101-103 [6] |
| 5H-Octafluoropentanoic Acid | 246.04 | ~175-180 (estimated) |
| 5H-Octafluoropentanoic Anhydride | 474.07 | >200 (estimated) |
Step-by-Step Fractional Distillation Protocol:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are properly sealed and the system is under a slight positive pressure of an inert gas.
-
Equip the receiving flask with a cold trap to prevent any volatile components from entering the vacuum pump.
-
Heat the distillation flask gently using an oil bath.
-
Collect the fraction distilling at 101-103 °C. The anhydride and any unreacted acid will remain in the distillation flask as a high-boiling residue.
-
Monitor the purity of the collected fractions using GC-MS or ¹⁹F NMR.
Question 2: My reaction yield is low, and GC-MS analysis shows a significant amount of unreacted 5H-Octafluoropentanoic acid. How can I improve the conversion rate?
Answer:
Low conversion is typically due to insufficient reactivity of the brominating agent, non-optimal reaction conditions, or premature degradation of the reagents.
Causality & Troubleshooting:
-
Choice of Brominating Agent: While several reagents can synthesize acyl halides, thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂) are often highly effective as they produce gaseous byproducts (SO₂ and HCl/HBr), which helps to drive the reaction to completion according to Le Châtelier's principle.[7][8] For bromination, phosphorus tribromide (PBr₃) is also a common and effective choice.[4]
-
Reaction Time & Temperature: The conversion of a carboxylic acid to an acyl halide is not always instantaneous. Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature. For many fluorinated acids, gentle heating may be required to initiate and sustain the reaction.
-
Catalyst: In some cases, a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can accelerate the reaction, particularly when using thionyl chloride or bromide. The catalyst helps to form a more reactive intermediate.
Optimized Reaction Workflow:
Below is a diagram illustrating a generalized workflow for optimizing the synthesis.
Caption: Hydrolysis degradation pathway of the acyl bromide.
Recommended Handling and Storage Protocol:
-
Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Storage Container: Store the product in a tightly sealed container made of fluorinated polymer (e.g., Teflon®) or glass with a Teflon®-lined cap. Do not use containers with rubber or standard plastic seals, as HBr vapors can degrade them.
-
Atmosphere: Before sealing, flush the container headspace with a dry, inert gas like argon or nitrogen to displace any air and moisture.
-
Temperature: Store the container in a cool, dry place, away from direct sunlight. Refrigeration (2-8 °C) is recommended for long-term storage to reduce vapor pressure and slow down any potential decomposition reactions.
-
Secondary Containment: Place the primary container inside a secondary, chemically resistant container to mitigate risks from potential leaks.
References
-
JoVE Core: Organic Chemistry. (2025, May 22). Preparation of Acid Anhydrides. JoVE. [Link]
-
Clark, J. (n.d.). An introduction to acid anhydrides. Chemguide. [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. [Link]
-
The Organic Chemistry Tutor. (2022, January 29). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). YouTube. [Link]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]
-
Educato. (n.d.). Carboxylic Acid Derivatives: Understanding Acyl Halides. [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN101665427A - Process for preparing 5-bromo-n-valeryl bromide.
Sources
- 1. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. Video: Preparation of Acid Anhydrides [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound CAS#: 376-69-2 [amp.chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. educato.com [educato.com]
Technical Support Center: Improving the Stability of 5H-Octafluoropentanoyl Bromide in Solution
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 5H-Octafluoropentanoyl bromide. This highly reactive acyl bromide is a valuable building block in organic synthesis, but its utility is often challenged by its inherent instability in solution. This guide provides in-depth troubleshooting, frequently asked questions, and best practices to mitigate degradation and ensure reproducible, high-yield experiments.
PART 1: The Stability Challenge with this compound
This compound is a potent acylating agent, prized for its ability to introduce the octafluoropentanoyl moiety. However, the same electronic properties that make it highly reactive also render it susceptible to degradation. The primary culprits are nucleophiles, with water being the most ubiquitous and problematic. Understanding the mechanisms of degradation is the first step toward preventing them.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound degradation in my solution?
A noticeable color change, typically to a yellow or brown hue, is a primary indicator of decomposition. This is often due to the formation of elemental bromine (Br₂). Another key sign is a decrease in reaction yield or the appearance of unexpected byproducts in your analytical data (e.g., NMR, LC-MS), such as 5H-octafluoropentanoic acid.
Q2: What is the main chemical reaction causing this degradation?
The predominant degradation pathway is hydrolysis. This compound readily reacts with even trace amounts of water to form 5H-octafluoropentanoic acid and hydrobromic acid (HBr).[1] This reaction can be autocatalytic, as the generated HBr can further accelerate the decomposition of the remaining acyl bromide.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
No. Protic solvents, which contain acidic protons (e.g., alcohols, primary/secondary amines), are nucleophilic and will react with the acyl bromide.[2][3] This will lead to the formation of esters or amides, consuming your reagent and introducing significant impurities into your reaction mixture.[1][4]
Q4: What is the best way to store a solution of this compound if I can't use it immediately?
Ideally, solutions should be prepared fresh for each experiment. If short-term storage is unavoidable, the solution must be kept under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures (0–4 °C). The storage vessel should be a dry, clean vial with a tightly sealed cap, preferably with a PTFE liner to prevent moisture ingress.
PART 2: Troubleshooting Guide: From Diagnosis to Solution
Encountering issues with stability can be frustrating. This section provides a logical framework for identifying the root cause of degradation and implementing effective solutions.
Issue 1: Consistently Low Reaction Yields
Symptom: Your reaction consistently produces a low yield of the desired product, and analysis reveals the presence of 5H-octafluoropentanoic acid.
Causality: This strongly suggests that the this compound is degrading before it has a chance to react with your substrate. The most likely cause is water contamination in your solvent or from the atmosphere.
Troubleshooting Workflow:
Caption: Diagnostic workflow for low reaction yields.
Corrective Actions:
-
Solvent Integrity: Always use a new bottle of high-purity anhydrous solvent or a properly dried and stored solvent. For critical applications, solvent purification via distillation or passage through an activated alumina column is recommended.
-
Inert Atmosphere: Handle all reagents and solutions under a positive pressure of a dry inert gas like argon or nitrogen. Use techniques such as a Schlenk line or a glove box.[5][6]
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and allowed to cool in a desiccator or under a stream of inert gas immediately before use.[7]
Issue 2: Inconsistent Results and Poor Reproducibility
Symptom: Seemingly identical experiments are yielding variable results.
Causality: This often points to subtle, uncontrolled variations in experimental conditions, most commonly related to atmospheric moisture or solvent quality.
Protocol for Ensuring Consistency:
-
Standardize Solvent Handling: Implement a strict protocol for solvent use. If using a larger bottle of anhydrous solvent, use a syringe or cannula for transfers to minimize the introduction of moist air into the bottle.
-
Control Headspace: Minimize the gas volume (headspace) above the solution in the storage vial. A large headspace can contain a significant amount of moisture, even if the vial was initially purged with inert gas.
-
Fresh is Best: The most reliable way to ensure consistency is to prepare the this compound solution immediately before use.
PART 3: Experimental Protocols and Data
This section provides detailed procedures and comparative data to guide your experimental setup.
Protocol: Preparation of a this compound Solution
This protocol details the steps for preparing a solution with enhanced stability for immediate use or very short-term storage.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Oven-dried vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen) source
-
Dry syringes and needles
Step-by-Step Procedure:
-
Glassware Preparation: Place the vial and cap in an oven at 120°C for a minimum of 4 hours. Transfer to a desiccator to cool.
-
Atmosphere Inerting: Once cool, immediately seal the vial with the cap and purge with dry argon or nitrogen for 5 minutes using an inlet and outlet needle.
-
Solvent Addition: Using a new, dry syringe, transfer the required volume of anhydrous solvent into the purged vial.
-
Reagent Transfer: Cool the solvent to 0°C using an ice bath. With a separate dry syringe, carefully draw the desired volume of this compound and add it dropwise to the cold solvent.
-
Usage and Storage: Use the solution immediately for the best results. If brief storage is necessary, maintain the inert atmosphere and store at 0–4°C.
Workflow Diagram:
Caption: Recommended workflow for solution preparation.
Data Summary: Solvent Selection
The choice of an appropriate aprotic solvent is critical. The following table provides a comparison of common options.
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good solvency for many organic compounds; relatively low boiling point makes for easy removal. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Higher polarity may be beneficial for certain reactions; highly hygroscopic and must be rigorously dried. |
| Diethyl Ether | 4.3 | 34.6 | Low boiling point; can form explosive peroxides upon storage. Use with caution. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good general-purpose solvent; also prone to peroxide formation. |
Recommendation: Anhydrous dichloromethane is often a good starting point due to its balance of properties. However, the optimal solvent will depend on the specific requirements of your reaction.
References
-
Fiveable. (n.d.). Acyl Bromide Definition. Retrieved from [Link]
-
GeeksforGeeks. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
-
Fluoropharm. (n.d.). 376-69-2 | this compound. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
-
PubMed. (n.d.). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
ACS Publications. (n.d.). Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers. Retrieved from [Link]
-
Aether. (2025, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Retrieved from [Link]
- Google Patents. (n.d.). Stabilized active halogen solutions.
-
Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Byju's. (n.d.). Reactions of Acyl halide. Retrieved from [Link]
- Google Patents. (n.d.). Acid scavenger stabilized halogen containing organic polymers and method for processing.
-
ResearchGate. (2002, May). Reactivity of PhMgBr towards an alkyne in THF and non-donating solvents. Retrieved from [Link]
-
PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopentanoyl bromide. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. kvmwai.edu.in [kvmwai.edu.in]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Reactions of Acyl halide [simply.science]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
Navigating the Challenges of 5H-Octafluoropentanoyl Bromide Reactions: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 5H-Octafluoropentanoyl Bromide. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to ensure your success from the bench to pilot scale. This resource is structured to anticipate and address the unique challenges posed by this highly fluorinated reagent, empowering you to troubleshoot effectively and scale up your reactions with confidence.
I. Understanding the Reagent: Key Physicochemical Properties
Before embarking on any synthesis, a thorough understanding of your reagents is paramount. This compound is a dense, corrosive liquid with a boiling point between 101-103°C. Its high fluorine content significantly influences its reactivity and physical behavior in a reaction mixture.
| Property | Value | Significance in Scale-Up |
| Molecular Weight | 308.95 g/mol | Impacts stoichiometry calculations and mass balance. |
| Boiling Point | 101-103 °C[1] | Dictates appropriate reaction temperatures and distillation conditions for purification. |
| Density | ~1.867 g/cm³ (Predicted)[1] | High density can lead to poor mixing and localized "hot spots" if not adequately agitated. This is a critical consideration for heat management during scale-up. |
| Reactivity | Highly reactive acyl bromide | Prone to rapid, exothermic reactions with nucleophiles. Susceptible to hydrolysis. |
| Safety | Corrosive[1] | Requires stringent handling procedures and appropriate personal protective equipment (PPE). |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical path to their resolution.
A. Reaction Initiation and Control
Question: My reaction is too exothermic and difficult to control upon adding this compound, leading to a rapid temperature spike. How can I manage this?
Answer: This is a common and critical issue, particularly during scale-up where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Underlying Cause: Acylation reactions with acyl bromides are inherently fast and exothermic. The electron-withdrawing nature of the octafluoropentanoyl group can further enhance the electrophilicity of the carbonyl carbon, increasing the reaction rate.
-
Troubleshooting Steps:
-
Slow Addition: Instead of adding the acyl bromide all at once, use a syringe pump for controlled, slow addition. This allows the cooling system to keep pace with the heat generated.
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -20 °C) to moderate the initial reaction rate.
-
Heat Transfer: Ensure your reaction vessel has efficient overhead stirring to prevent localized heating at the point of addition. For larger scale, consider a reactor with a cooling jacket and/or internal cooling coils.
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can offer superior heat and mass transfer, providing a safer and more controlled reaction environment.
-
Question: I am observing incomplete conversion, even after extended reaction times. What are the likely causes?
Answer: Incomplete conversion can stem from several factors, ranging from reagent purity to reaction conditions.
-
Underlying Cause: The nucleophile may be too weak, sterically hindered, or the reaction temperature may be insufficient to overcome the activation energy. Reagent degradation is also a possibility.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your this compound is of high purity and has not hydrolyzed. Hydrolysis to 5H-octafluoropentanoic acid will consume your nucleophile in a non-productive acid-base reaction.
-
Nucleophile Strength: If using a neutral nucleophile like an alcohol or a weakly basic amine, consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to act as a scavenger for the HBr byproduct, driving the reaction to completion.
-
Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, NMR) to find the optimal temperature that promotes the desired reaction without significant byproduct formation.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. For nucleophilic substitution reactions, polar aprotic solvents like acetonitrile or DMF can sometimes accelerate the reaction, but always check for compatibility.[2][3]
-
B. Side Reactions and Impurity Profile
Question: My crude product shows multiple spots on TLC, and the NMR is complex. What are the likely side reactions?
Answer: The formation of byproducts is a common challenge, especially with a reactive reagent like this compound.
-
Underlying Cause: The primary side reactions are often related to the reactivity of the acyl bromide and the stability of the starting materials and products under the reaction conditions.
-
Common Side Reactions and Their Identification:
-
Hydrolysis: The presence of moisture will lead to the formation of 5H-octafluoropentanoic acid. This can often be observed in the crude NMR as a broad peak in the acidic region.
-
Reaction with Solvent: Some solvents can react with acyl halides. For example, alcohols will form esters, and DMF can be a source of dimethylamine under certain conditions.
-
Over-acylation: If the nucleophile has multiple reactive sites (e.g., a primary amine with a hydroxyl group), over-acylation can occur.
-
Elimination: For certain substrates, the basic conditions (if a scavenger base is used) can promote elimination reactions.
-
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis. Use anhydrous solvents.
-
Solvent Selection: Choose a solvent that is inert to the reaction conditions. Dichloromethane, chloroform, and toluene are often good starting points for acylation reactions.
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. For nucleophiles with multiple reactive sites, consider using protecting groups.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: Due to its corrosive nature and sensitivity to moisture, this compound should be handled in a well-ventilated fume hood with appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere, away from incompatible materials such as water, alcohols, and bases.
Q2: For a Friedel-Crafts acylation with this compound, which Lewis acid is recommended?
A2: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylations.[4][5] However, the choice of Lewis acid can be substrate-dependent. For more activated aromatic rings, a milder Lewis acid like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may be sufficient and can help to minimize side reactions.[4] It is often necessary to use stoichiometric amounts of the Lewis acid as it complexes with the product ketone.[4]
Q3: How can I effectively purify my product after a reaction with this compound?
A3: The purification strategy will depend on the properties of your product.
-
Work-up: A careful aqueous work-up is often necessary to remove unreacted acyl bromide and the HBr byproduct. A quench with a mild base like sodium bicarbonate solution is common.
-
Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. The high fluorine content of the acyl chain may alter the polarity of your product, so you may need to adjust your solvent system accordingly.
-
Fluorous Solid-Phase Extraction (F-SPE): For products containing the octafluoropentanoyl moiety, fluorous solid-phase extraction can be a highly effective purification technique. The fluorous "tag" will cause the product to be retained on a fluorous silica column, while non-fluorinated impurities are washed away. The product can then be eluted with a more fluorophilic solvent.[6][7]
-
Distillation: If your product is a thermally stable liquid with a distinct boiling point, distillation can be an effective purification method, especially on a larger scale.
Q4: Can I monitor the progress of my reaction in real-time?
A4: Yes, real-time reaction monitoring is highly recommended for scale-up.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.
-
In-situ Infrared (IR) Spectroscopy: Can be a powerful tool for monitoring the disappearance of the acyl bromide carbonyl stretch and the appearance of the product carbonyl stretch.
IV. Experimental Workflow and Diagrams
Workflow for a Generic Acylation Reaction
Caption: A generalized workflow for performing an acylation reaction with this compound.
Troubleshooting Logic Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: Navigating Purification Challenges for Products of 5H-Octafluoropentanoyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-Octafluoropentanoyl bromide and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this highly reactive fluorinated building block. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to help you overcome common challenges and streamline your synthetic workflows.
Introduction: The Power and Pitfalls of a Fluorinated Acylating Agent
This compound is a valuable reagent for introducing the 5H-octafluoropentanoyl moiety into molecules, a common strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. However, its high reactivity, while synthetically useful, presents specific challenges in purification. The primary issues stem from the reagent's sensitivity to moisture and the unique physical properties of its highly fluorinated products.
This guide provides a structured approach to identifying and resolving these challenges, ensuring the integrity and purity of your final compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with this compound.
Q1: What are the primary impurities I should anticipate in my crude reaction mixture?
Answer: The impurity profile of your reaction will depend on the specific transformation (e.g., amidation, esterification, Friedel-Crafts acylation), but some common culprits arise from the reagent itself and its fundamental reactivity.
-
5H-Octafluoropentanoic Acid: This is the most common impurity and results from the hydrolysis of this compound by trace amounts of water in your reaction setup (solvents, reagents, or atmosphere).[1] Because the acid is highly polar and acidic, it can complicate purification, especially during chromatography.
-
Unreacted Starting Materials: Incomplete reactions will leave residual nucleophiles (amines, alcohols) or aromatic substrates.
-
Excess Base/Lewis Acid: Reagents like triethylamine (for amidation) or aluminum chloride (for Friedel-Crafts) and their salts are common impurities that must be removed during workup.
-
Diacylated Byproducts: When using primary amines as nucleophiles, there is a possibility of forming a diacylated product (an imide), especially if the reaction conditions are not carefully controlled.
Q2: How should I properly store and handle this compound to minimize degradation?
Answer: Proper storage is critical to prevent hydrolysis. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at temperatures between 2-8°C.[2][3] Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface, which would lead to rapid hydrolysis.
Q3: My aqueous workup is forming a persistent emulsion. What causes this and how can I resolve it?
Answer: Emulsions are common when working with highly fluorinated compounds due to their unique solubility properties, acting somewhat like surfactants. This can be particularly problematic when using chlorinated solvents like dichloromethane (DCM).
Causality: The fluorinated tail of your product is "fluorophilic" and lipophobic, while the rest of the molecule may be lipophilic, and any ionic impurities (like amine hydrobromide salts) will be hydrophilic. This combination can stabilize the interface between the organic and aqueous layers.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.[4]
-
Solvent Change/Dilution: If possible, remove the reaction solvent via rotary evaporation and redissolve the residue in a less problematic extraction solvent like ethyl acetate or diethyl ether before the wash. Alternatively, significantly diluting the organic layer can sometimes resolve the issue.[4]
-
Filtration: As a last resort, filtering the entire emulsified mixture through a pad of Celite® or diatomaceous earth can sometimes break the emulsion by disrupting the stabilized droplets.[4]
Part 2: Troubleshooting Common Purification Scenarios
This section provides a scenario-based troubleshooting guide for specific purification challenges.
Scenario 1: Amide Synthesis Purification
Problem: "I've reacted this compound with benzylamine. My TLC plate shows three spots: my desired amide, a baseline spot, and a spot with a similar Rf to my product. How do I get my pure amide?"
Analysis of the Problem:
-
Desired Product: N-benzyl-5H-octafluoropentanamide.
-
Baseline Spot: This is almost certainly the hydrolysis product, 5H-octafluoropentanoic acid, which is highly polar.
-
Spot with Similar Rf: This is likely unreacted benzylamine, which can sometimes have an Rf value close to the amide product depending on the solvent system.
Logical Purification Workflow:
Caption: Fig 1. Purification workflow for amide products.
Troubleshooting Steps & Protocols:
Step 1: Optimized Aqueous Workup The goal is to remove the bulk of the acidic and basic impurities before chromatography.
-
Acid Wash: Dilute the reaction mixture with ethyl acetate or diethyl ether. Wash with 1M HCl. This will protonate the excess amine (e.g., benzylamine and triethylamine), converting them into their water-soluble hydrochloride salts, which will partition into the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate the 5H-octafluoropentanoic acid, converting it to its sodium salt, which is soluble in the aqueous layer.
-
Brine Wash: Wash with a saturated NaCl solution to remove residual water and break any emulsions.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
Step 2: Purification by Flash Chromatography If impurities remain, flash chromatography is the standard next step.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase Selection: The high fluorine content makes the product relatively non-polar. Start with a low-polarity solvent system and gradually increase polarity.
-
Good Starting Point: 5-10% Ethyl Acetate in Hexanes.
-
TLC Analysis: On your TLC plate, the less polar amide product should have a higher Rf than the highly polar carboxylic acid impurity. The unreacted amine's Rf will vary, but the acid wash should have removed most of it.
-
| Compound | Expected Rf (15% EtOAc/Hexanes) | Visualization |
| N-benzyl-5H-octafluoropentanamide | ~0.4 - 0.5 | UV (if aromatic), KMnO₄ stain |
| Benzylamine (starting material) | ~0.3 - 0.4 (can streak) | UV, Ninhydrin or KMnO₄ stain |
| 5H-Octafluoropentanoic Acid | ~0.0 - 0.1 (streaks at baseline) | p-Anisaldehyde or KMnO₄ stain |
Step 3 (Alternative): Purification by Fluorous Solid-Phase Extraction (F-SPE) For products with a high fluorine content (like this one), F-SPE is an exceptionally powerful and rapid purification technique.[1][6][7][8]
Principle: F-SPE uses silica gel modified with a perfluoroalkyl chain (a "fluorous" phase). Highly fluorinated compounds are retained on this column, while non-fluorinated ("organic") compounds are washed away.[9]
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)
-
Condition the Cartridge: Pre-condition a fluorous silica gel cartridge with a "fluorophilic" solvent (e.g., perfluorohexane or methyl perfluorobutyl ether), followed by a "fluorophobic" wash solvent (e.g., 80:20 Methanol/Water).[6]
-
Load the Sample: Dissolve your crude product from the workup in a minimal amount of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O).
-
Wash (Elute Non-Fluorous Impurities): Pass 3-5 column volumes of the fluorophobic wash solvent through the cartridge. This will elute any non-fluorous impurities like unreacted benzylamine and residual organic grease. The highly fluorinated amide and carboxylic acid will be retained.
-
Elute (Collect Fluorous Product): Switch the elution solvent to a fluorophilic one, such as methanol, THF, or acetone.[6] Your desired N-benzyl-5H-octafluoropentanamide will now elute. The 5H-octafluoropentanoic acid will also elute here. If the prior basic wash was effective, its concentration should be minimal. If significant acid remains, a subsequent standard silica plug may be required, or the F-SPE can be repeated after another wash.
Scenario 2: Friedel-Crafts Acylation Purification
Problem: "I acylated toluene with this compound using AlCl₃. After workup, my NMR shows a mixture of ortho and para isomers, plus some unreacted toluene. How can I separate these?"
Analysis of the Problem:
-
Desired Products: 2-(5H-octafluoropentanoyl)toluene (ortho) and 4-(5H-octafluoropentanoyl)toluene (para). Friedel-Crafts acylation on substituted rings often yields isomer mixtures.[2][10][11]
-
Impurity: Unreacted toluene.
Troubleshooting Steps & Protocols:
Step 1: Effective Workup to Remove Catalyst The AlCl₃ catalyst must be completely removed.
-
Quenching: Carefully and slowly pour the cooled reaction mixture over crushed ice, often with concentrated HCl. This hydrolyzes the aluminum salts and breaks up the aluminum-ketone complex.
-
Extraction: Extract the aqueous mixture with a suitable solvent (e.g., ethyl acetate).
-
Washes: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry over MgSO₄, filter, and concentrate.
Step 2: Separation of Isomers and Starting Material
-
Distillation: If the boiling points are sufficiently different and the products are thermally stable, vacuum distillation can be effective for removing the highly volatile unreacted toluene (Boiling Point: ~111 °C). The product ketones will have a much higher boiling point.
-
Flash Chromatography: This is the most common method for separating ortho and para isomers. The isomers often have a small but significant difference in polarity.
-
Principle: The para isomer is typically more symmetric and less polar, meaning it will elute first from a normal-phase silica gel column. The ortho isomer is generally more polar and will have a lower Rf.
-
Mobile Phase: A low-polarity system is required. Start with 1-2% Ethyl Acetate in Hexanes or even pure hexanes, and run a gradient if necessary. Careful fraction collection is key.
-
| Compound | Expected Elution Order | Visualization |
| Toluene | First (very high Rf) | UV |
| 4-(5H-octafluoropentanoyl)toluene (para) | Second | UV, p-Anisaldehyde stain |
| 2-(5H-octafluoropentanoyl)toluene (ortho) | Third | UV, p-Anisaldehyde stain |
Part 3: Analytical Characterization
Accurate assessment of purity requires the right analytical tools. For fluorinated compounds, ¹⁹F NMR is indispensable.
Q4: How can I use ¹⁹F NMR to assess the purity of my product?
Answer: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying and quantifying fluorine-containing species.[12]
Workflow for Purity Analysis:
Caption: Fig 2. Workflow for purity analysis by ¹⁹F NMR.
Interpreting the Spectrum: Each chemically distinct set of fluorine atoms will give a unique signal. For the 5H-octafluoropentanoyl group (CF₂H-CF₂-CF₂-CF₂-C(O)-), you should expect four distinct signals.
| Group | Typical ¹⁹F Chemical Shift Range (ppm vs CFCl₃) |
| CF₂H- | -135 to -145 (doublet of triplets) |
| -CF₂- (adjacent to CF₂H) | -128 to -135 |
| -CF₂- (adjacent to carbonyl) | -118 to -125 |
| -CF₂- (central) | -122 to -128 |
Note: These are approximate ranges. The exact chemical shifts are highly sensitive to the molecular environment.[13][14]
Identifying Impurities:
-
5H-Octafluoropentanoic Acid: The fluorine signals will be at slightly different chemical shifts compared to your amide or ketone product due to the different electronic environment of the -COOH group versus the -C(O)NR₂ or -C(O)Ar group. This shift is often small but detectable.
-
Unreacted Reagent: If you see a set of four signals corresponding to this compound, your reaction is incomplete.
By integrating the signals corresponding to your product and comparing them to the integrals of the impurity signals (and correcting for the number of fluorine atoms in each), you can get a very accurate measure of purity.
Part 4: Summary of Physical Properties
This table provides key data for the starting material and representative products/impurities to aid in purification and characterization.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Physical State |
| This compound | C₅HBrF₈O | 308.95 | 101-103 | Liquid |
| 5H-Octafluoropentanoic acid | C₅H₂F₈O₂ | 246.06 | ~170-175 (est.) | Low-melting solid/oil |
| N-benzyl-5H-octafluoropentanamide | C₁₂H₉F₈NO | 351.20 | >250 (est.) | Solid |
| 4-(5H-octafluoropentanoyl)toluene | C₁₂H₈F₈O | 336.18 | >250 (est.) | Solid/Oil |
References
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Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Accounts of Chemical Research, 39(7), 515-524. Available from: [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5H-Octafluoropentanoic acid. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
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Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2023, October 4). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Retrieved January 17, 2026, from [Link]
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Hu, D., et al. (2025, April 25). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). TLC chromatograms collected post-fluorination and post-purification during an example synthesis of [18F]FDG. Retrieved January 17, 2026, from [Link]
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Wang, Y., et al. (2014). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(18), 7436-7443. Available from: [Link]
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Fiveable. (n.d.). Acyl Bromide Definition. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2014, September 30). Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction. PubMed Central. Retrieved January 17, 2026, from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 19F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Retrieved January 17, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 17, 2026, from [Link]
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Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][6][15]OXAZABOROLE-BORANE COMPLEX. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved January 17, 2026, from [Link]
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University of Calgary. (n.d.). Ch15: Hydrolysis of Alkyl Halides. Retrieved January 17, 2026, from [Link]
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Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry. Retrieved January 17, 2026, from [Link]
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YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to 5H-Octafluoropentanoyl Bromide and Alternative Acylating Agents for the Advanced Synthesis Professional
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise introduction of acyl groups is a cornerstone of molecular architecture. The choice of acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of 5H-Octafluoropentanoyl bromide, a partially fluorinated acylating agent, with its non-fluorinated counterparts and other acyl halide analogues. We will delve into the nuanced reactivity profiles, supported by established chemical principles, and present standardized protocols for comparative evaluation.
The Acylating Agent's Role: A Perspective on Reactivity and Selectivity
Acylation, the process of adding an acyl group (R-C=O) to a compound, is fundamental to the synthesis of esters, amides, and ketones.[1] The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[2] A more stable leaving group (a weaker base) facilitates the nucleophilic attack, leading to a more reactive acylating agent.
The general reactivity trend for acyl halides is a direct consequence of the leaving group's ability, which correlates with the acidity of its conjugate acid (HX). Since HI is the strongest hydrohalic acid, iodide is the best leaving group, making acyl iodides the most reactive. Conversely, HF is the weakest acid in the series, rendering acyl fluorides the least reactive.
dot
Caption: General reactivity trend of acyl halides.
This established hierarchy, however, is modulated by the electronic effects of the acyl group's R-substituent. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reactivity of the acylating agent. This is where fluorination plays a pivotal role.
The Impact of Fluorination: Unpacking the Properties of this compound
This compound is a partially fluorinated acyl bromide with the structure H(CF₂)₄COBr. The presence of eight fluorine atoms significantly influences its chemical properties compared to its non-fluorinated analog, pentanoyl bromide.
The strong inductive effect of the fluorine atoms creates a pronounced electron deficiency on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic effect generally leads to a higher reactivity for perfluoroalkanoyl halides compared to their non-fluorinated counterparts.
dot
Caption: Influence of fluorination on carbonyl electrophilicity.
While acyl fluorides are typically the least reactive in the acyl halide series, their perfluorinated derivatives are known to be effective acylating agents, offering a unique balance of reactivity and stability.[3] This suggests that while this compound is expected to be highly reactive due to the bromide leaving group and the fluorinated chain, its corresponding fluoride might also be a viable, albeit milder, acylating agent.
Comparative Performance Analysis: A Theoretical Framework
To provide a clear and objective comparison, we will consider the acylation of two standard nucleophiles, aniline (a primary amine) and benzyl alcohol (a primary alcohol), with this compound and a selection of alternative acylating agents under standardized conditions.
Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline
| Acylating Agent | Structure | Expected Relative Reactivity | Expected Reaction Time | Expected Yield | Byproduct |
| This compound | H(CF₂)₄COBr | Very High | Very Short | Excellent | HBr |
| Pentanoyl Bromide | CH₃(CH₂)₃COBr | High | Short | Very Good | HBr |
| 5H-Octafluoropentanoyl Chloride | H(CF₂)₄COCl | High | Short | Excellent | HCl |
| Pentanoyl Chloride | CH₃(CH₂)₃COCl | Medium-High | Moderate | Good | HCl |
| Pentanoic Anhydride | (CH₃(CH₂)₃CO)₂O | Medium | Moderate to Long | Good | CH₃(CH₂)₃COOH |
Table 2: Comparative Performance of Acylating Agents in the Acylation of Benzyl Alcohol
| Acylating Agent | Structure | Expected Relative Reactivity | Expected Reaction Time | Expected Yield | Byproduct |
| This compound | H(CF₂)₄COBr | Very High | Very Short | Excellent | HBr |
| Pentanoyl Bromide | CH₃(CH₂)₃COBr | High | Short | Very Good | HBr |
| 5H-Octafluoropentanoyl Chloride | H(CF₂)₄COCl | High | Short | Excellent | HCl |
| Pentanoyl Chloride | CH₃(CH₂)₃COCl | Medium-High | Moderate | Good | HCl |
| Pentanoic Anhydride | (CH₃(CH₂)₃CO)₂O | Medium | Moderate to Long | Good | CH₃(CH₂)₃COOH |
The expected trends in these tables are derived from the following principles:
-
Leaving Group Ability : Bromide is a better leaving group than chloride, and both are significantly better than a carboxylate anion, making the acyl bromides and chlorides more reactive than the anhydride.[4]
-
Electronic Effects : The electron-withdrawing fluorinated chain in this compound and chloride enhances the electrophilicity of the carbonyl carbon, leading to higher reactivity compared to their non-fluorinated analogs.
Experimental Protocols for Comparative Analysis
To validate the theoretical comparison, standardized experimental protocols are essential. The following are representative procedures for the acylation of aniline and benzyl alcohol. These protocols are designed to be directly comparable by maintaining consistent stoichiometry, concentration, and temperature.
General Experimental Workflow
dot
Caption: Standardized workflow for comparative acylation reactions.
Protocol for Acylation of Aniline
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the flask to 0 °C using an ice bath with constant stirring.
-
Addition of Acylating Agent : Add the respective acylating agent (1.1 equivalents), either neat or as a solution in anhydrous DCM, dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Purification : Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis : Analyze the crude product to determine the yield. If necessary, purify the product by column chromatography on silica gel.
Protocol for Acylation of Benzyl Alcohol
This protocol is analogous to the acylation of aniline, with the following key modifications:
-
Substrate : Use benzyl alcohol (1.0 equivalent) in place of aniline.
-
Catalyst : For less reactive acylating agents like anhydrides, the addition of a catalytic amount of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) may be necessary to achieve reasonable reaction rates.[5]
Conclusion and Recommendations
This compound is a highly reactive acylating agent, well-suited for reactions requiring rapid and efficient introduction of the 5H-octafluoropentanoyl moiety. Its enhanced reactivity, a consequence of both the excellent bromide leaving group and the strong inductive effect of the fluorinated chain, makes it a superior choice for acylating less nucleophilic substrates or when short reaction times are critical.
For applications demanding greater selectivity or milder reaction conditions, the corresponding acyl chloride (5H-octafluoropentanoyl chloride) or even the acyl fluoride would be more appropriate choices, offering a tunable reactivity profile. Non-fluorinated analogs such as pentanoyl bromide and chloride remain viable, cost-effective options for many standard acylations. The choice of an anhydride represents the mildest approach among these alternatives, often requiring catalysis or elevated temperatures.
Ultimately, the selection of the optimal acylating agent is a strategic decision that must be guided by the specific requirements of the synthetic target, including substrate sensitivity, desired reaction kinetics, and economic considerations. This guide provides the foundational knowledge and experimental framework to make that informed decision.
References
- Hegarty, A. F., & McCarthy, D. G. (n.d.). Peptide synthesis using unprotected amino acids and novel imidoyl halide reagents. Journal of the American Chemical Society.
- Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis? r/chemistry.
- Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. (2025, August 5). PMC - PubMed Central.
- ResearchGate. (n.d.). Acylation of amines with different anhydrides.
- Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2025, September 20). PMC - NIH.
- Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. (2021, November 29). Chemical Science (RSC Publishing).
- Hegarty, A. F., & McCarthy, D. G. (n.d.). Peptide synthesis using unprotected amino acids and novel imidoyl halide reagents. Journal of the American Chemical Society.
- YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Advantages of acyl fluorides compared to acyl chlorides, previous work....
- Matrix Scientific. (n.d.). 376-71-6 Cas No. | 5H-Octafluoropentanoyl chloride.
- HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). 5H-Octafluoropentanoyl chloride.
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- YouTube. (2019, July 29). 08.
- ResearchGate. (2025, August 6). Kinetics and Mechanism of Certain Acetylation Reactions with Acetamide/Oxychloride in Acetonitrile under VilsmeierHaack Conditions.
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- Chemguide. (n.d.). acid anhydrides with ammonia or primary amines.
- Ncert. (n.d.). Amines.
- Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorin
-
CookeChem. (n.d.). 5H-OCTAFLUOROPENTANOYL CHLORIDE , 95%~99.99% , 376-71-6.
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A Comparative Guide: Unlocking Higher Reactivity and Efficiency with 5H-Octafluoropentanoyl Bromide
For researchers and drug development professionals navigating the complexities of synthesizing novel molecular entities, the choice of acylating agent is a critical decision point that can significantly impact reaction efficiency, yield, and purity. While 5H-Octafluoropentanoyl chloride has been a conventional choice for introducing the valuable octafluoropentanoyl moiety, its bromide counterpart, 5H-Octafluoropentanoyl bromide, presents a compelling alternative that offers distinct advantages in reactivity and application.
This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the fundamental chemical principles that govern their performance. We will delve into the mechanistic rationale for the enhanced reactivity of the acyl bromide and provide practical, data-driven insights to inform your experimental design.
The Decisive Factor: Leaving Group Ability and Bond Energetics
The primary differentiator between acyl chlorides and acyl bromides lies in the nature of the carbon-halogen bond and the stability of the resulting halide anion. The acyl bromide is generally more reactive than the acyl chloride for two fundamental reasons.[1] Firstly, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution. Secondly, the carbon-bromine (C-Br) bond is inherently weaker and more easily cleaved than the carbon-chlorine (C-Cl) bond.[1][2]
This principle is the cornerstone of the enhanced performance of this compound. The electron-withdrawing effect of the polyfluorinated alkyl chain significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. When this heightened electrophilicity is combined with the superior leaving group ability of bromide, the result is a significantly more potent acylating agent.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 5H-Octafluoropentanoyl Chloride | Rationale for Performance Difference |
| CAS Number | 376-69-2[3] | 376-71-6[4] | N/A |
| Molecular Weight | 308.95 g/mol [3] | 264.50 g/mol [4][5] | Higher molecular weight for the bromide analog. |
| Boiling Point | 101-103 °C[3] | 85-87 °C[5][6] | The higher boiling point of the bromide is consistent with its greater mass and polarizability. |
| Density | ~1.87 g/cm³[3] | ~1.67 g/cm³[4][5] | Higher density due to the heavier bromine atom. |
| Reactivity | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, and bromide is a superior leaving group.[1][2] |
Mechanistic Implications: Lowering the Activation Barrier
The enhanced reactivity of this compound is not merely a theoretical advantage; it has profound practical implications for reaction kinetics and conditions. In a typical nucleophilic acyl substitution, the rate-determining step is often the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate.
Because bromide is a better leaving group, the transition state leading to this intermediate is stabilized, and the overall activation energy (Ea) of the reaction is lowered. This allows for:
-
Faster Reaction Rates: At a given temperature, reactions with the acyl bromide proceed significantly faster, leading to reduced reaction times and increased laboratory throughput.
-
Milder Reaction Conditions: The increased reactivity often permits the use of lower temperatures and less forcing conditions. This is particularly advantageous when working with thermally sensitive substrates or complex molecules with multiple functional groups, minimizing the risk of side reactions and degradation.
Figure 1. Generalized mechanism for nucleophilic acyl substitution.
Experimental Protocol: Comparative Acylation of a Primary Amine
To illustrate the practical differences, the following protocol outlines the acylation of benzylamine. This procedure can be adapted for other primary amines or alcohols.
Materials:
-
This compound OR 5H-Octafluoropentanoyl chloride
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or a milder base like N,N-Diisopropylethylamine (DIPEA)
-
Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)
Figure 2. Comparative experimental workflow for acylation.
Step-by-Step Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and a suitable base (1.2 eq, e.g., TEA) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath with stirring.[7]
-
Acyl Halide Addition: Add this compound (1.1 eq) or 5H-Octafluoropentanoyl chloride (1.1 eq) dropwise to the cooled solution over 15 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
For this compound: The reaction is expected to reach completion significantly faster, typically within 0.5 to 1 hour .
-
For 5H-Octafluoropentanoyl Chloride: The reaction will likely require a longer period, potentially 2 to 4 hours , to achieve full conversion.[7]
-
-
Workup: Once the starting amine is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amide product via column chromatography on silica gel.
Summary of Advantages and Recommendations
The selection of this compound offers a clear strategic advantage in scenarios demanding high efficiency, mild conditions, and rapid execution.
Table 2: Performance Comparison and Use-Case Recommendations
| Feature | This compound | 5H-Octafluoropentanoyl Chloride | Recommendation |
| Reaction Speed | Fast | Moderate | Choose the bromide for high-throughput synthesis and time-sensitive projects. |
| Reaction Conditions | Milder (lower temp, weaker base) | More Forcing | The bromide is superior for reactions involving delicate or complex substrates common in late-stage functionalization. |
| Difficult Substrates | More Effective | Less Effective | For sterically hindered nucleophiles or poorly reactive substrates, the enhanced electrophilicity of the bromide can significantly improve yields. |
| Cost & Availability | May be higher | Generally lower | The chloride may be suitable for large-scale, cost-sensitive syntheses where reaction time is not a critical factor. |
| Handling & Safety | Corrosive, moisture-sensitive | Corrosive, moisture-sensitive | Both are reactive acyl halides requiring handling in a fume hood with appropriate PPE under anhydrous conditions.[6][9] |
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5H-OCTAFLUOROPENTANOYL CHLORIDE, 95%~99.99% , 376-71-6 - CookeChem. CookeChem.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Acyl Bromides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and pharmaceutical development, the precise control of reactivity is paramount. Acyl halides are cornerstone reagents for acylation, yet their reactivity can be finely tuned through structural modifications. This guide provides an in-depth technical comparison of the reactivity of fluorinated versus non-fluorinated acyl bromides, offering insights into the underlying principles and practical applications of these powerful reagents. We will explore how the introduction of fluorine atoms dramatically alters the electrophilicity and stability of acyl bromides, supported by analogous experimental data and detailed methodologies for comparative analysis.
The Fundamental Principles of Acyl Halide Reactivity
Acyl halides, including acyl bromides, are among the most reactive carboxylic acid derivatives.[1] Their high reactivity in nucleophilic acyl substitution reactions stems from two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[2] The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate.[3] The reactivity of different acyl halides is influenced by the nature of the halogen atom, with acyl bromides generally being more reactive than acyl chlorides due to the better leaving group ability of the bromide ion.[4]
The Impact of Fluorination on Acyl Bromide Reactivity
The introduction of fluorine atoms onto the acyl group, particularly at the α-position, profoundly enhances the reactivity of acyl bromides. This is best exemplified by comparing a non-fluorinated acyl bromide, such as acetyl bromide (CH₃COBr), with a fluorinated counterpart like trifluoroacetyl bromide (CF₃COBr). The heightened reactivity of the fluorinated species is primarily a consequence of the strong electron-withdrawing inductive effect (-I effect) of the fluorine atoms.
The three highly electronegative fluorine atoms in the trifluoromethyl group pull electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.[5] This increased electrophilicity accelerates the rate-determining step of nucleophilic acyl substitution, leading to a dramatic increase in reaction rate.
Key Differences in Reactivity: A Summary
| Feature | Non-Fluorinated Acyl Bromide (e.g., Acetyl Bromide) | Fluorinated Acyl Bromide (e.g., Trifluoroacetyl Bromide) |
| Electrophilicity of Carbonyl Carbon | Moderately high | Exceptionally high |
| Reactivity with Nucleophiles | High | Extremely High |
| Stability | Moisture sensitive, turns yellow in air.[7] | Highly moisture sensitive, reacts violently with water.[1] |
| Byproducts of Hydrolysis | Acetic acid and hydrobromic acid[8] | Trifluoroacetic acid (a strong acid) and hydrobromic acid |
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the reactivity differences between fluorinated and non-fluorinated acyl bromides, a controlled kinetic study of their hydrolysis can be performed. The progress of the reaction can be monitored by various techniques, including conductivity measurements or NMR spectroscopy.
Protocol 1: Monitoring Hydrolysis via Conductometric Titration
This method relies on the increase in conductivity as the acyl bromide reacts with water to produce hydrobromic acid and the corresponding carboxylic acid, both of which are electrolytes.
Materials:
-
Jacketed reaction vessel
-
Conductivity meter and probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Microsyringe
-
Data acquisition system (recommended for fast reactions)
-
Acetyl Bromide
-
Trifluoroacetyl Bromide
-
Anhydrous acetone (for stock solutions)
-
Deionized water
Procedure:
-
Solution Preparation: In a fume hood, prepare 0.1 M stock solutions of both acetyl bromide and trifluoroacetyl bromide in anhydrous acetone.
-
System Equilibration: Place a known volume of deionized water into the jacketed reaction vessel. Circulate water from the constant temperature bath set to 25.0 ± 0.1 °C to bring the solvent to the desired temperature.
-
Initial Measurement: Immerse the conductivity probe into the water and begin gentle stirring. Record the initial, stable conductivity of the water.
-
Reaction Initiation and Data Collection: Using a microsyringe, rapidly inject a small, known volume of the acyl bromide stock solution into the stirring water. Simultaneously start a timer and record the conductivity at regular intervals. For the highly reactive trifluoroacetyl bromide, a rapid data acquisition system is crucial.
-
Data Analysis: Continue recording until the conductivity remains constant, indicating the completion of the reaction. The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time. The rate constant is the negative of the slope of this line.[6]
Protocol 2: Monitoring Reaction Kinetics via ¹H NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the product in real-time.[9] This method is particularly useful for reactions that are too fast for manual sampling.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., acetone-d₆)
-
Acetyl Bromide
-
Trifluoroacetyl Bromide
-
Nucleophile (e.g., a specific alcohol for alcoholysis)
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of the acyl bromide and an internal standard in the deuterated solvent at a known concentration.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish the initial concentration relative to the internal standard.
-
Reaction Initiation: Add a known amount of the nucleophile (e.g., an alcohol) to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
Kinetic Measurements: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic peak of the starting acyl bromide and the product at each time point. The concentration of each species can be determined relative to the internal standard. Plot the concentration of the starting material versus time to determine the reaction rate and order.
Mechanistic Implications and Synthetic Applications
The enhanced reactivity of fluorinated acyl bromides makes them exceptionally powerful reagents for acylation, particularly with weakly nucleophilic substrates. For instance, in the synthesis of sterically hindered esters or amides, where less reactive acylating agents may fail or require harsh conditions, trifluoroacetyl bromide can provide excellent yields under milder conditions.
However, this high reactivity also necessitates careful handling, as fluorinated acyl bromides are extremely sensitive to moisture and react violently with water.[1] The choice between a fluorinated and a non-fluorinated acyl bromide is therefore a strategic one, balancing the need for high reactivity with considerations of substrate sensitivity and practical handling. For reactions requiring greater selectivity or with substrates that are sensitive to highly acidic conditions (trifluoroacetic acid is a strong acid byproduct), the more moderate reactivity of a non-fluorinated acyl bromide might be preferable.
The introduction of fluorine can also be a desirable feature in the final product, particularly in the development of pharmaceuticals and agrochemicals, where fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity.
Conclusion
The fluorination of acyl bromides leads to a dramatic increase in their reactivity towards nucleophiles, a direct consequence of the powerful electron-withdrawing inductive effect of the fluorine atoms. This makes fluorinated acyl bromides highly effective acylating agents for challenging transformations. The choice between a fluorinated and non-fluorinated acyl bromide should be guided by the specific requirements of the synthesis, including the nucleophilicity of the substrate, the desired reaction conditions, and the tolerance of the substrate to acidic byproducts. By understanding the fundamental principles governing their reactivity and employing appropriate analytical techniques to quantify their reaction kinetics, researchers can effectively leverage the distinct properties of these versatile reagents to advance their synthetic endeavors.
References
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ChemTalk. (n.d.). Nucleophilic Acyl Substitution. [Link]
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Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Link]
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Journal of Chemical Education. (2014). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. [Link]
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BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]
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Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]
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Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]
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ResearchGate. (2025). A New Method for Making Acyl Fluorides Using BrF3. [Link]
-
ORGANIC CHEMISTRY. (2021). Electrophilic N-trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorid. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Macmillan Group - Princeton University. (2019). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. [Link]
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. [Link]
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Reddit. (2021). For #2 Acyl Halides reactivity trend : r/chemhelp. [Link]
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Chemical Society Reviews (RSC Publishing). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
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Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?. [Link]
-
Britannica. (2026). Halogen - Reactivity, Fluorine, Chlorine. [Link]
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SciSpace. (1994). The reaction between acyl halides and alcohols: Alkyl halide vs. Ester formation. [Link]
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YouTube. (2020). Acyl Halides: Reactions Forming and Reactions of. [Link]
-
Oreate AI Blog. (2026). Research Progress and Applications of Aryl Fluorination Reactions. [Link]
-
NIH PubChem. (n.d.). Acetyl bromide | CH3COBr | CID 10482. [Link]
-
NIH PubChem. (n.d.). Trifluoroacetyl bromide | C2BrF3O | CID 5325496. [Link]
-
NIH PubChem. (n.d.). Acetyl bromide | CH3COBr | CID 10482. [Link]
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Wikipedia. (n.d.). Acetyl bromide. [Link]
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A Senior Application Scientist's Guide to Confirming Product Formation with 5H-Octafluoropentanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthesis, particularly in the development of pharmaceuticals and advanced materials, fluorinated building blocks are indispensable. 5H-Octafluoropentanoyl bromide stands out as a key reagent for introducing a polyfluorinated moiety, a strategy often employed to enhance metabolic stability, binding affinity, and lipophilicity of target molecules. However, the high reactivity of the acyl bromide functional group necessitates a robust and multi-faceted analytical strategy to unequivocally confirm the formation of the desired product and rule out side reactions.
This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to create a self-validating system for product confirmation. We will delve into the causality behind experimental choices, providing not just protocols, but a logical framework for developing a comprehensive analytical workflow.
The Analytical Imperative: Beyond Simple Confirmation
The primary reaction of this compound involves nucleophilic acyl substitution, typically with alcohols or amines to form the corresponding esters or amides. The analytical challenge is twofold: first, to confirm the successful formation of the new ester or amide linkage, and second, to verify the integrity of the 5H-octafluoropentyl chain. A comprehensive approach must provide unambiguous evidence for both aspects of the final product structure.
Core Analytical Techniques: A Triad of Structural Elucidation
No single technique is sufficient. True confidence in product identity comes from the convergence of data from orthogonal methods. The foundational triad for structural elucidation consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is arguably the most powerful tool for this purpose, providing detailed information about the atomic connectivity of a molecule. For products derived from this compound, a multi-nuclear approach is essential.
-
¹⁹F NMR Spectroscopy: This is the most direct probe for the integrity and chemical environment of the fluorinated chain.[1][2][3] The 100% natural abundance and high sensitivity of the ¹⁹F nucleus result in sharp signals and a wide chemical shift range, minimizing peak overlap.[1][3][4]
-
Why it's critical: The conversion of the acyl bromide to an ester or amide induces a significant change in the electronic environment of the adjacent difluoromethylene group (-CF₂C(O)Br to -CF₂C(O)OR or -CF₂C(O)NR₂). This results in a predictable downfield shift of its ¹⁹F NMR signal, providing clear evidence of successful reaction. The continued presence and expected coupling patterns of the other fluorine signals confirm the integrity of the rest of the chain.
-
-
¹H NMR Spectroscopy: While the starting acyl bromide has only one proton signal (a triplet of triplets for the terminal -CF₂H), the product will feature new signals corresponding to the protons of the incorporated alcohol or amine. The integration of these new signals relative to the -CF₂H proton provides a quantitative measure of the reaction's success.
-
¹³C NMR Spectroscopy: The carbonyl carbon is highly sensitive to its bonding environment. The ¹³C NMR signal of the carbonyl carbon in the acyl bromide will be at a distinct chemical shift compared to the carbonyl carbon of the resulting ester or amide, typically shifting to a higher field (lower ppm) upon conversion.
Mass Spectrometry (MS): Unveiling the Molecular Weight
MS provides the crucial confirmation of the product's molecular weight and can offer structural clues through fragmentation analysis.
-
Technique of Choice: GC-MS or LC-MS: For volatile and thermally stable products, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice, providing both separation from impurities and mass data.[5][6][7][8] For less volatile or thermally sensitive products, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is preferred.[9][10]
-
Interpreting the Data:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: The primary goal is to identify the molecular ion peak corresponding to the exact mass of the expected product.
-
Fragmentation Pattern: The fragmentation of perfluoroacyl compounds is often complex but can be predictable.[8][11] A key fragmentation pathway for esters and amides is the cleavage of the C-Y bond (where Y is the OR or NR₂ group) to form a stable acylium ion (R-CO⁺).[12] In this case, the observation of a peak corresponding to the [C₄F₈HC(O)]⁺ fragment would be strong evidence for the presence of the octafluoropentanoyl moiety.
-
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and effective technique for monitoring the transformation of the key functional group: the carbonyl.
-
The Key Transition: The C=O stretching frequency is highly sensitive to the nature of the attached atom.[13][14][15]
-
This compound (Starting Material): Exhibits a strong C=O stretch at a high frequency, typically in the range of 1790-1815 cm⁻¹ .[13]
-
Ester Product: The C=O stretch will shift to a lower frequency, generally appearing in the 1735-1750 cm⁻¹ range.[13][14]
-
Amide Product: The C=O stretch shifts to an even lower frequency, typically between 1650-1690 cm⁻¹ .[13]
-
-
Why it's trustworthy: The disappearance of the high-frequency acyl bromide peak and the concurrent appearance of a new peak in the ester or amide region is a clear and unambiguous indicator that the desired functional group transformation has occurred.
Comparative Analysis of Core Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹⁹F NMR | Direct evidence of fluorinated chain's chemical environment and integrity. | High sensitivity, wide chemical shift range, low background.[1] | Requires an NMR spectrometer with fluorine capabilities. |
| ¹H / ¹³C NMR | Confirms presence of the new organic moiety and carbonyl conversion. | Provides detailed structural connectivity. | Can have overlapping signals in complex molecules. |
| Mass Spec. | Molecular weight confirmation and fragmentation patterns. | High sensitivity, provides exact mass. | May not observe the molecular ion for some compounds.[16] |
| IR Spec. | Confirms functional group transformation (Acyl Bromide → Ester/Amide). | Fast, inexpensive, easy to interpret for this specific transformation. | Provides no information about the rest of the molecule. |
Workflow for Product Confirmation: A Self-Validating System
Caption: A logical workflow for reaction monitoring and product confirmation.
Comparison with an Alternative: Perfluoropentanoyl Chloride
A common alternative to the acyl bromide is 5H-octafluoropentanoyl chloride. While the synthetic utility is similar, the analytical approach remains largely the same, with minor but important differences.
| Feature | This compound | 5H-Octafluoropentanoyl Chloride | Analytical Implication |
| Reactivity | Higher | Lower | Reactions with the chloride may be slower or require catalysts, making reaction monitoring more critical. |
| IR C=O Stretch | ~1790-1815 cm⁻¹ | ~1790-1815 cm⁻¹[13] | The IR shift upon conversion to an ester/amide is nearly identical and equally diagnostic. |
| Mass Spec. | Isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) is a key identifier. | Isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) is a key identifier. | The presence of the characteristic M/M+2 isotopic pattern in the starting material's mass spectrum, and its absence in the product, provides an additional layer of confirmation. |
The choice between the bromide and chloride often comes down to reactivity needs and cost, but the analytical strategy for confirming product formation is fundamentally conserved.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Dissolution: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.
-
Internal Standard: For ¹⁹F NMR, an internal standard is recommended for accurate chemical shift referencing. A small amount of trifluorotoluene or CFCl₃ can be added.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 value is used.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a capillary column suitable for fluorinated compounds, such as a DB-5MS or equivalent (5%-phenyl)-methylpolysysiloxane phase.[6]
-
GC Method:
-
MS Method:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Source Temperature: 230 °C.[7]
-
-
Data Analysis: Identify the peak corresponding to your product. Analyze the mass spectrum for the molecular ion and key fragment ions.
Protocol 3: ATR-IR Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If solid, ensure good contact by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the C=O stretching frequency and compare it to the starting material's spectrum to confirm the functional group transformation.
Conclusion
Confirming the formation of products from this compound is a task that demands a rigorous, multi-technique approach. By integrating the definitive structural mapping of multinuclear NMR, the molecular weight confirmation of mass spectrometry, and the rapid functional group check of IR spectroscopy, researchers can build a self-validating system of evidence. This analytical triad ensures not only the confirmation of the desired transformation but also the structural integrity of the valuable polyfluorinated chain, providing the highest level of confidence for professionals in research and drug development.
References
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- Arsenault, G., et al. Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.
- Larsson, M. (2017). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. Diva-Portal.org.
- Wang, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic.
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- Guzmán, G., et al. (2016). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
- Nakajima, Y. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
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A Comparative Guide to Structural Validation of Compounds Synthesized with 5H-Octafluoropentanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. The choice of the fluorinated building block is therefore a critical decision. This guide provides a comprehensive comparison of 5H-Octafluoropentanoyl bromide as a fluoroacylating agent against two common alternatives: Trifluoroacetic anhydride (TFAA) and Perfluorobutyryl chloride. We will delve into the structural validation of the resulting products, providing experimental insights and data to inform your selection process.
Introduction to Fluoroacylating Agents
Fluoroacylating agents are indispensable reagents for introducing per- or polyfluorinated acyl groups into molecules, typically through reactions with nucleophiles such as alcohols and amines. This modification can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. This compound offers a unique partially fluorinated chain, providing a different steric and electronic profile compared to the perfluorinated analogues.
The Contenders: A Head-to-Head Comparison
To provide a practical comparison, we will consider the hypothetical acylation of butan-1-ol and butylamine with our three reagents of interest.
| Feature | This compound | Trifluoroacetic Anhydride (TFAA) | Perfluorobutyryl Chloride |
| Structure | H(CF₂)₄COBr | (CF₃CO)₂O | CF₃(CF₂)₂COCl |
| Molecular Weight | 308.95 g/mol | 210.03 g/mol | 232.48 g/mol |
| Reactivity | High | Very High[1][2] | High |
| Byproducts | HBr | Trifluoroacetic acid | HCl |
| Handling | Moisture sensitive, corrosive | Moisture sensitive, highly volatile, corrosive[1] | Moisture sensitive, corrosive |
Reactivity and Handling Insights:
Trifluoroacetic anhydride is generally the most reactive of the three, often requiring milder reaction conditions.[1] Its high volatility, however, necessitates careful handling in a well-ventilated fume hood. This compound and Perfluorobutyryl chloride are also highly reactive acylating agents. The choice between an acyl bromide and an acyl chloride can sometimes influence reactivity, with acyl bromides often being slightly more reactive. The acidic byproducts (HBr, HCl, and trifluoroacetic acid) generated during these reactions often require the use of a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and neutralize the acid.
Structural Validation: A Multi-Technique Approach
Unambiguous structural confirmation of the synthesized products is paramount. A combination of spectroscopic techniques is essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides invaluable information.
¹H NMR: The proton NMR spectrum will confirm the incorporation of the acyl group by the disappearance of the alcohol or amine proton and shifts in the signals of adjacent protons. For example, in the acylation of butan-1-ol, the triplet corresponding to the methylene group adjacent to the hydroxyl (-CH₂-OH) will shift downfield upon esterification.
¹³C NMR: Similar to ¹H NMR, the carbon spectrum will show a downfield shift for the carbon atom bonded to the oxygen or nitrogen after acylation. The carbonyl carbon signal will also be present in a characteristic region.
¹⁹F NMR: This is a key technique for validating the structure of fluorinated compounds. The ¹⁹F NMR spectrum provides information on the number and electronic environment of the fluorine atoms. The chemical shifts and coupling patterns are highly sensitive to the structure. For instance, the trifluoroacetyl group of a TFAA-derivatized compound will typically show a single resonance, while the octafluoropentanoyl group will exhibit a more complex pattern of multiplets due to F-F coupling along the chain.[3]
Illustrative Workflow for NMR Analysis:
Sources
5H-Octafluoropentanoyl Bromide: A Reagent in Search of Application
Despite its availability from several chemical suppliers, a comprehensive review of scientific literature reveals a notable absence of documented applications for 5H-Octafluoropentanoyl bromide in synthetic chemistry. This lack of published data prevents a comparative analysis of its performance against alternative reagents for the introduction of the 5H-octafluoropentanoyl group into molecules.
While the field of organofluorine chemistry is rich with reagents for the incorporation of fluorinated moieties, which are of significant interest to researchers in medicinal chemistry, materials science, and agrochemicals, this compound appears to be a commercially available yet underutilized building block.
Our extensive search of chemical databases and scholarly articles did not yield any specific examples of its use in common organic transformations such as:
-
Acylation of amines, alcohols, or anilines: No studies were found detailing the reaction of this compound with these common nucleophiles to form the corresponding amides, esters, or anilides.
-
Friedel-Crafts acylation: There is no available literature describing the use of this compound as an acylating agent for aromatic or heteroaromatic systems.
-
Synthesis of fluorinated ketones: While the synthesis of fluorinated ketones is a topic of considerable interest, no experimental procedures were found that employ this compound for this purpose.
-
Peptide synthesis: The incorporation of fluorinated amino acids or capping agents is a strategy in peptide design, but no mention of this compound for N-terminal modification was discovered.
This absence of data makes it impossible to provide a detailed technical guide with comparative performance metrics, experimental protocols, or an analysis of its advantages and disadvantages relative to other fluoroacylating agents. Researchers and scientists seeking to introduce the H(CF₂)₄CO- group are therefore directed to explore alternative, well-documented reagents and synthetic strategies.
Further investigation into the reactivity and potential applications of this compound would be necessary to establish its utility and position within the toolkit of modern synthetic chemistry. Until such studies are published, its practical value remains speculative.
Spectroscopic Fingerprints of Successful Acylation with 5H-Octafluoropentanoyl Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the precise modification of molecules is paramount. Acylation, the process of adding an acyl group to a compound, is a fundamental transformation. 5H-Octafluoropentanoyl bromide stands out as a valuable acylating agent, imparting a unique fluorinated tag that can significantly alter a molecule's lipophilicity, metabolic stability, and binding properties. However, the success of this reaction hinges on unambiguous confirmation of product formation. This guide provides an in-depth analysis of the spectroscopic evidence—primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—that unequivocally confirms successful acylation with this versatile reagent.
The Signature of Acylation: What to Look For
Successful acylation with this compound results in the formation of a new amide or ester bond. This transformation is accompanied by distinct changes in the spectroscopic landscape of the starting material. The key is to identify the appearance of new signals corresponding to the acylated product and the disappearance of signals from the starting materials. The unique 5H-octafluoropentanoyl moiety, with its terminal proton and chain of fluorine atoms, provides a rich set of spectroscopic handles for this purpose.
A successful acylation can be visualized as the following transformation:
Caption: General reaction scheme for acylation.
¹H NMR Spectroscopy: The Disappearing Act and a Telltale Triplet of Triplets
Proton NMR is a first-line technique for monitoring the reaction. The most telling signs of a successful acylation are:
-
Disappearance of the Nucleophile's Proton Signal: For the acylation of an amine (R-NH₂) or an alcohol (R-OH), the signal corresponding to the N-H or O-H proton will disappear or significantly diminish. These signals are often broad and their chemical shift can be concentration-dependent.
-
Appearance of a New Amide N-H Signal: In the case of amide formation, a new, typically broad singlet for the N-H proton will appear downfield, generally in the range of 7.5-9.5 ppm.
-
The "5H" Reporter Signal: The proton at the 5-position of the octafluoropentanoyl group (-CF₂H) is a highly informative reporter. In the acylated product, this proton typically appears as a triplet of triplets around 6.0-6.5 ppm due to coupling with the two adjacent fluorine atoms (²JHF) and the two fluorine atoms at the 4-position (³JHF).
¹⁹F NMR Spectroscopy: A Clear Window into Fluorine Environments
Fluorine-19 NMR is arguably the most powerful tool for confirming acylation with this compound due to its high sensitivity and the large chemical shift dispersion of fluorine signals.
Upon successful acylation, the ¹⁹F NMR spectrum will display a characteristic pattern for the octafluoropentanoyl chain. The electron-withdrawing effect of the newly formed carbonyl group in the amide or ester will cause a downfield shift of the fluorine signals closest to it (the α-CF₂ group) compared to potential starting material impurities like 5H-octafluoropentanoic acid.
Expected ¹⁹F NMR Chemical Shift Ranges for a 5H-Octafluoropentanoyl Moiety:
| Position | Approximate Chemical Shift (ppm vs. CFCl₃) |
| -CF₂ -C(O)- | -118 to -122 |
| -CF₂-CF₂ -C(O)- | -120 to -125 |
| -CF₂-CF₂ -CF₂H | -130 to -135 |
| -CF₂ H | -137 to -140 (typically a doublet of triplets) |
¹³C NMR Spectroscopy: Tracking the Carbonyl and Fluorinated Carbons
Carbon-13 NMR provides further evidence for the structural transformation. Key changes to look for include:
-
Appearance of the Amide or Ester Carbonyl Signal: A new signal in the downfield region of the spectrum, typically between 155-175 ppm, corresponds to the carbonyl carbon of the newly formed amide or ester.
-
Characteristic Signals of the Fluorinated Carbon Chain: The carbon atoms bonded to fluorine will appear as triplets due to one-bond C-F coupling (¹JCF). The chemical shifts will be indicative of their position relative to the carbonyl group.
Infrared (IR) Spectroscopy: The Carbonyl Stretch Tells the Tale
IR spectroscopy is a quick and effective method to confirm the presence of the newly formed carbonyl group.
-
Amide I Band: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group.
-
Ester C=O Stretch: For esters, a strong absorption will appear at a slightly higher wavenumber, typically in the range of 1735-1750 cm⁻¹.[1][2]
-
Disappearance of O-H or N-H Stretch of Starting Material: The broad O-H stretch of an alcohol starting material (around 3200-3600 cm⁻¹) or the N-H stretch of a primary or secondary amine (around 3300-3500 cm⁻¹) will disappear or be replaced by the characteristic N-H stretch of the product amide.
Comparative Analysis: Product vs. Starting Materials and Alternatives
To confidently confirm successful acylation, it is crucial to compare the spectra of the reaction product with those of the starting materials and potential byproducts.
Table 1: Key Spectroscopic Differences
| Spectroscopic Feature | This compound (Starting Material) | Acylated Product (Amide/Ester) | Substrate (Amine/Alcohol) |
| ¹H NMR (N-H or O-H) | N/A | Present (Amide N-H) or Absent | Present |
| ¹H NMR ("5H" signal) | Present (chemical shift may vary) | Present (~6.0-6.5 ppm, tt) | N/A |
| ¹⁹F NMR (α-CF₂) | Shifted relative to product | Characteristic downfield shift | N/A |
| ¹³C NMR (C=O) | Present (Acyl Bromide C=O, ~160 ppm) | Present (Amide/Ester C=O, 155-175 ppm) | Absent |
| IR (C=O Stretch) | Present (Acyl Bromide, ~1800 cm⁻¹) | Present (Amide: 1650-1700 cm⁻¹; Ester: 1735-1750 cm⁻¹) | Absent |
Alternative Acylating Agents
While this compound is highly effective, other perfluorinated acylating agents are also employed. A comparison of their expected spectroscopic signatures is valuable.
-
Trifluoroacetic Anhydride (TFAA): A common and highly reactive reagent.[3][4][5][6] Successful acylation will introduce a -C(O)CF₃ group.
-
¹⁹F NMR: A sharp singlet around -75 to -77 ppm.
-
¹H NMR: No characteristic proton signals from the acyl group.
-
-
Perfluorobutyryl Chloride: Introduces a heptafluorobutyryl group.
-
¹⁹F NMR: Will show three distinct fluorine environments, with the α-CF₂ group being the most downfield.
-
Experimental Protocols
General Procedure for Acylation of an Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Caption: A typical experimental workflow for amine acylation.
Trustworthiness Through Self-Validation
Conclusion
Confirming the successful acylation of a substrate with this compound is a critical step in the synthesis of novel fluorinated molecules. By leveraging the distinct and complementary information provided by ¹H, ¹⁹F, and ¹³C NMR, and IR spectroscopy, researchers can unequivocally verify the formation of the desired amide or ester product. The unique spectroscopic signature of the 5H-octafluoropentanoyl moiety serves as a reliable fingerprint, enabling confident progression to subsequent research and development stages.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Retrieved from [Link]
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Grokipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
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Regis Technologies. (n.d.). TFAA: Trifluoroacetic Anhydride. Retrieved from [Link]
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The Strategic Advantage of Controlled Reactivity: A Comparative Guide to 5H-Octafluoropentanoyl Bromide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the synthesis of novel molecular entities with precisely tuned properties is paramount. The introduction of fluorine-containing moieties is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated building blocks, 5H-Octafluoropentanoyl bromide emerges as a reagent of interest, offering a unique balance of reactivity and stability for the acylation of nucleophiles. This guide provides a comparative analysis of this compound against conventional non-fluorinated acylating agents and coupling reagents, offering insights into its potential applications and advantages in the synthesis of drug candidates.
The Rationale for Fluorinated Acylating Agents in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. Perfluoroalkyl chains, such as the one present in this compound, can create metabolically stable amides, enhance binding to target proteins through unique fluorine-protein interactions, and modulate the acidity of adjacent protons.
While highly reactive acylating agents can be effective, they often suffer from poor selectivity and a propensity for side reactions. Perfluoroacyl halides, including bromides, occupy a valuable middle ground. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the overall stability of the C-F bonds contributes to a more controlled and predictable reactivity compared to their non-fluorinated counterparts.[]
Comparative Analysis: this compound vs. Traditional Acylation Methods
The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical industry.[4][5] A comparison of this compound with standard methods reveals its potential advantages.
Reactivity and Reaction Conditions
This compound is expected to react readily with primary and secondary amines to form the corresponding amides under relatively mild conditions. The reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
In contrast, traditional acyl chlorides and bromides , while highly reactive, can be prone to decomposition and may require stricter anhydrous conditions.[] Their high reactivity can also lead to over-acylation or reaction with other sensitive functional groups present in the molecule.
Common peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) offer a milder approach to amide bond formation from carboxylic acids.[5][6][7] However, these methods involve the use of stoichiometric amounts of expensive reagents and can generate byproducts that require careful removal.[4]
Table 1: Comparison of Acylating Agents and Coupling Reagents
| Feature | This compound (Inferred) | Traditional Acyl Halides (e.g., Acetyl Chloride) | HATU | EDC/HOBt |
| Reagent Type | Acyl Halide | Acyl Halide | Uronium Salt Coupling Reagent | Carbodiimide Coupling Reagent |
| Starting Material | N/A (Direct Acylation) | N/A (Direct Acylation) | Carboxylic Acid | Carboxylic Acid |
| Reactivity | High, but controlled | Very High | High | Moderate |
| Byproducts | HBr | HCl/HBr | Tetramethylurea, HOAt | Dicyclohexylurea/EIU, HOBt |
| Side Reactions | Potential for reaction with sensitive nucleophiles | High potential for side reactions, over-acylation | Guanidinylation of N-terminus | Racemization, rearrangement of active ester |
| Special Conditions | Requires base for HBr scavenging | Often requires anhydrous conditions, inert atmosphere | Requires non-nucleophilic base | Can be sensitive to solvent polarity |
| Key Advantage | Introduces a perfluoroalkyl moiety with controlled reactivity | Low cost, high reactivity | High efficiency, low racemization | Milder conditions than acyl halides |
Experimental Workflow: A Comparative Overview
The choice of acylating agent significantly impacts the experimental setup and purification strategy.
Figure 1: A simplified comparison of the experimental workflows for acylation using this compound versus a standard HATU-mediated coupling.
Physicochemical Properties of the Resulting Amides
The introduction of a 5H-octafluoropentanoyl group can significantly alter the properties of the parent molecule.
-
Solubility: The presence of a fluorinated chain can increase lipophilicity, potentially impacting solubility in both aqueous and organic media. While small amides are generally soluble in water, increasing the carbon chain length decreases solubility.[8]
-
Boiling and Melting Points: The increased molecular weight and potential for altered intermolecular interactions due to the fluorinated tail can lead to higher boiling and melting points compared to non-fluorinated analogs.[9]
-
Basicity: The strong electron-withdrawing effect of the perfluoroalkyl group will significantly decrease the basicity of the amide nitrogen, making it less susceptible to protonation.[10]
Potential Challenges and Considerations
While offering distinct advantages, the use of this compound is not without its challenges. The reactivity, although controlled, may still be too high for substrates with multiple sensitive nucleophilic sites. Additionally, the cost and availability of this specialized reagent may be a consideration for large-scale synthesis.
Conclusion: A Strategic Tool for Fine-Tuning Molecular Properties
This compound represents a valuable, albeit specialized, tool in the medicinal chemist's arsenal. Its ability to introduce a perfluoroalkyl moiety with a degree of reactivity that is more manageable than traditional acyl halides makes it an attractive option for the synthesis of novel drug candidates. By carefully considering the comparative advantages and disadvantages outlined in this guide, researchers can make informed decisions about the most appropriate acylation strategy to achieve their synthetic goals and fine-tune the properties of their target molecules for enhanced therapeutic potential.
References
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 17, 2026, from [Link]
- Coin, I., D'Souza, M. J., & Kent, S. B. (2007). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 104(8), 2451–2456.
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- Lamoureux, G., & Agüero, C. (2010). A comparison of several modern alkylating agents.
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- Vankawala, P. J., & Kulkarni, V. R. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719.
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Khan Academy. (2014, February 23). Nomenclature and properties of amides | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Scheme 1. EDC/HOBt-coupling in preparation of N-hydroxycinnamoylamides. Retrieved January 17, 2026, from [Link]
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry, an Asian Journal, 16(19), 2773–2794.
- de Menezes, F. K., de Castro, A. M., & de Oliveira, P. C. (2020). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Journal of the Brazilian Chemical Society, 31(11), 2354–2361.
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The Strategic Selection of Fluorinated Building Blocks: A Guide to Cost-Effective Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, ultimately impacting its efficacy and safety profile.[1][2] However, the diverse array of available fluorinated building blocks presents a critical challenge for researchers and drug development professionals: selecting the most cost-effective option without compromising performance.
This guide provides a comprehensive comparison of different classes of fluorinated building blocks, offering an objective analysis of their cost, synthetic accessibility, and performance, supported by experimental data. Our aim is to equip researchers with the knowledge to make informed decisions that balance budgetary constraints with the demanding requirements of drug discovery.
The Fluorine Advantage: A Double-Edged Sword
The introduction of fluorine can be a game-changer in drug design. Replacing a hydrogen atom with fluorine can block metabolic pathways, leading to increased drug half-life.[2] Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, which can in turn enhance binding to the target protein.[3] However, the benefits of fluorination come at a cost, both in terms of the price of the building blocks themselves and the potential complexity of their synthesis. A thorough cost-effectiveness analysis is therefore paramount.
Comparative Analysis of Fluorinated Building Blocks
To facilitate a clear and objective comparison, we have categorized fluorinated building blocks into three main classes based on the type of fluorine substitution: monofluorinated, difluoromethylated, and trifluoromethylated compounds. Within each class, we will examine aromatic, heterocyclic, and aliphatic examples.
Data Presentation: A Comparative Cost and Performance Analysis
The following table summarizes the approximate costs and key performance attributes of representative fluorinated building blocks. Prices are based on commercially available data from various suppliers for research-scale quantities and are subject to change.
| Building Block Category | Representative Example | Approximate Price (USD/g) * | Synthetic Accessibility | Key Performance Attributes |
| Monofluorinated Aromatic | 4-Fluorophenol | 10 - 30 | High | Moderate impact on lipophilicity, can block metabolism.[2] |
| Trifluoromethylated Aromatic | 4-(Trifluoromethyl)phenol | 50 - 100 | Moderate | Significant increase in lipophilicity, enhanced metabolic stability.[1] |
| Monofluorinated Heterocyclic | 2-Fluoro-3-methylpyridine | 20 - 50 | Moderate | Modulates pKa, can improve binding affinity.[3] |
| Trifluoromethylated Heterocyclic | 2-Chloro-4-(trifluoromethyl)aniline | 80 - 150 | Moderate to Low | Strong electron-withdrawing effects, increased metabolic stability. |
| Difluoromethylated Aliphatic | 1-Bromo-2,2-difluoroethane | 100 - 200 | Low | Can act as a bioisostere for a hydroxyl or thiol group. |
Disclaimer: Prices are estimates for research quantities and can vary significantly based on supplier, purity, and scale.
As the table illustrates, there is a clear trend of increasing cost with a higher degree of fluorination and complexity of the building block. Monofluorinated aromatics are generally the most affordable, while difluoromethylated and trifluoromethylated heterocycles command a premium. This price differential is a direct reflection of the synthetic complexity involved in their preparation.
The Causality Behind Experimental Choices: A Deeper Dive
The choice of a particular fluorinated building block is not solely dictated by price. The desired impact on the drug candidate's properties is the primary driver.
-
Monofluorination: Often the first strategy employed, as it offers a subtle modification that can effectively block metabolic "soft spots" without drastically altering the molecule's overall properties.[2] The relatively low cost and high availability of simple monofluorinated building blocks make this an attractive starting point.
-
Difluoromethylation: The -CHF2 group is particularly interesting as it can act as a lipophilic hydrogen bond donor, a property not observed with -CH3 or -CF3 groups. This unique characteristic can lead to novel binding interactions with the target protein. However, the synthesis of difluoromethylated compounds is often more challenging, contributing to their higher cost.
-
Trifluoromethylation: The -CF3 group is a powerful tool for significantly increasing lipophilicity and metabolic stability.[1] Its strong electron-withdrawing nature can also profoundly influence the electronics of an aromatic or heterocyclic ring. While highly effective, the introduction of a trifluoromethyl group often requires more specialized and expensive reagents and synthetic routes.
Experimental Workflow: A Decision-Making Framework
The selection of the optimal fluorinated building block should be a data-driven process. The following workflow outlines a logical approach to this critical decision.
Caption: A workflow for selecting cost-effective fluorinated building blocks.
Experimental Protocol: Synthesis of a Representative Fluorinated Building Block
To provide a practical example of the synthetic considerations that influence the cost of fluorinated building blocks, a detailed protocol for the synthesis of a monofluorinated aromatic compound is provided below. This protocol is a self-validating system, with clear steps and expected outcomes.
Synthesis of 4-Fluorophenol from 4-Fluoroaniline
This two-step procedure is a common method for preparing 4-fluorophenol, a widely used building block.
Step 1: Diazotization of 4-Fluoroaniline
-
Materials: 4-Fluoroaniline, Hydrochloric acid (HCl), Sodium nitrite (NaNO2), Water, Ice.
-
Procedure:
-
In a flask, dissolve 10 g of 4-fluoroaniline in 30 mL of 3M HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 7 g of NaNO2 in 15 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Step 2: Hydrolysis of the Diazonium Salt
-
Materials: Diazonium salt solution from Step 1, Sulfuric acid (H2SO4), Water.
-
Procedure:
-
Slowly add the cold diazonium salt solution to a boiling solution of 20 mL of concentrated H2SO4 in 100 mL of water.
-
The 4-fluorophenol will steam distill. Collect the distillate.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 4-fluorophenol.
-
Expected Outcome: A pale yellow solid or liquid with a characteristic phenolic odor. The yield is typically in the range of 70-80%.
This protocol highlights the multiple steps and reagents involved in the synthesis of even a relatively simple fluorinated building block, providing insight into the factors that contribute to its overall cost.
Authoritative Grounding and Comprehensive References
The claims and protocols described in this guide are supported by authoritative sources in the field of medicinal and fluorine chemistry. The following diagram illustrates the logical relationship between the cost of a building block, its synthetic accessibility, and its ultimate impact on drug properties.
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 5H-Octafluoropentanoyl Bromide
A Senior Application Scientist's Protocol for Mitigating Risk and Ensuring Compliance
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of highly reactive and fluorinated compounds, such as 5H-Octafluoropentanoyl bromide, demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this chemical, moving beyond a simple checklist to explain the critical causality behind each procedural step. Our objective is to empower laboratory personnel with the knowledge to manage this substance confidently and responsibly.
Hazard Assessment: Understanding the Reactivity Profile
This compound (CAS: 376-69-2) is a corrosive acyl bromide that poses significant handling risks.[1] Its primary hazard lies in its high reactivity, particularly with nucleophiles like water. This reactivity necessitates a carefully controlled disposal process.
Core Reaction of Concern: Hydrolysis Acyl bromides are highly sensitive to moisture.[2] They readily undergo a vigorous nucleophilic acyl substitution reaction with water, a process known as hydrolysis.[3][4] This reaction is often exothermic and results in the formation of two hazardous byproducts:
-
5H-Octafluoropentanoic Acid: A stable, fluorinated carboxylic acid.
The uncontrolled release of HBr gas is a significant inhalation hazard. Therefore, the core principle of safe disposal is not merely to discard the chemical, but to transform it through controlled hydrolysis and subsequent neutralization into a more stable, less reactive waste stream.
| Hazard Class | Primary Risk | Byproducts of Hydrolysis |
| Corrosive | Causes severe skin and eye irritation/damage.[1][5] | Hydrobromic Acid (HBr): Strong, corrosive acid. |
| Moisture Sensitive | Reacts vigorously with water, potentially releasing heat and corrosive gas.[2] | 5H-Octafluoropentanoic Acid: A persistent fluorinated organic compound. |
| Respiratory Irritant | Vapors may cause respiratory irritation.[5][6] | N/A |
The Disposal Workflow: A Self-Validating System
The following protocol is designed as a self-validating system. Each step includes checks and explanations to ensure the chemical is fully neutralized before it is collected for final disposal by a certified hazardous waste management service.
Sources
A Researcher's Guide to the Safe Handling of 5H-Octafluoropentanoyl Bromide
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Among these, fluorinated compounds play a pivotal role, and 5H-Octafluoropentanoyl bromide is a key reagent in this class. Its utility, however, is matched by its hazardous nature, demanding a meticulous approach to safety and handling. This guide provides an in-depth, experience-driven framework for researchers and laboratory professionals to manage this compound with confidence and precision, ensuring both personal safety and experimental integrity.
I. Understanding the Hazard Profile of this compound
This compound (CAS: 376-69-2) is a corrosive and reactive acyl bromide.[1][2] Its primary hazards stem from its ability to cause severe skin, eye, and respiratory irritation.[3] Upon contact with moisture, it can hydrolyze, releasing hydrobromic acid, which is also corrosive.[4] Furthermore, in the event of a fire, it can decompose to produce highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3]
A thorough understanding of these properties is not merely a regulatory formality but the foundational principle of safe laboratory practice. The reactivity of acyl bromides, in general, necessitates careful handling to prevent unintended reactions.[4]
| Hazard Category | Description | Primary Precaution |
| Skin Irritation | Causes skin irritation.[3] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation.[3] | Use chemical safety goggles and a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[3] | Handle exclusively in a certified chemical fume hood. |
| Reactivity | Reacts with water and moisture.[4] | Store in a tightly sealed container in a dry environment. |
| Decomposition | Thermal decomposition can release toxic gases.[3] | Avoid high temperatures and have appropriate fire extinguishing media available. |
II. Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable when handling this compound. Each component serves a specific purpose, and their combined use provides comprehensive protection.
1. Eye and Face Protection:
-
Primary: Chemical safety goggles are mandatory to protect against splashes.
-
Secondary: A full-face shield must be worn over the safety goggles to protect the entire face from splashes and fumes.
2. Skin and Body Protection:
-
Gloves: Use nitrile or neoprene gloves. Given the corrosive nature of the compound, it is advisable to double-glove. Regularly inspect gloves for any signs of degradation or perforation and change them immediately if compromised.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential to protect against spills.
-
Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and arm sleeves should be worn over the lab coat.
3. Respiratory Protection:
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood.
-
Secondary (for emergencies): In the event of a spill or fume hood failure, a NIOSH-approved respirator with a combination cartridge for acid gases and organic vapors (e.g., ABEK filter type) is necessary.[3] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Diagram: PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
III. Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[4]
-
The storage container must be tightly closed to prevent moisture ingress.[3]
2. Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary equipment, including spill cleanup materials, readily available.
-
Aliquoting: When transferring the chemical, use a glass or polytetrafluoroethylene (PTFE) syringe or cannula. Avoid using metal needles or spatulas that can be corroded.
-
Reaction Setup: Add this compound slowly to the reaction mixture. Be aware that the reaction may be exothermic.
3. Spill Management:
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[5]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Only personnel with appropriate respiratory protection and chemical-resistant clothing should be involved in the cleanup.[3]
-
4. Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow your institution's and local regulations for the disposal of corrosive and halogenated organic waste.[6] Do not pour this chemical down the drain.[3]
Diagram: Decision Tree for Spill Response
Caption: Decision-making process for responding to a chemical spill.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all laboratory personnel receive hands-on training and are familiar with their institution's specific safety protocols before working with this or any other hazardous chemical.
IV. References
-
Fluoropharm. (n.d.). 376-69-2 | this compound. Retrieved from
-
TCI Chemicals. (2018, October 3). SAFETY DATA SHEET. Retrieved from
-
CymitQuimica. (n.d.). This compound. Retrieved from
-
Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET. Retrieved from
-
Fiveable. (n.d.). Acyl Bromide Definition. Retrieved from
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from
-
ChemicalBook. (n.d.). This compound CAS#: 376-69-2. Retrieved from
-
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from
-
Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. Retrieved from
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
